molecular formula C20H18O9 B1234273 Cetraric acid CAS No. 489-49-6

Cetraric acid

Cat. No.: B1234273
CAS No.: 489-49-6
M. Wt: 402.4 g/mol
InChI Key: SPLUKWYWJOQKMJ-UHFFFAOYSA-N
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Description

Cetraric acid is a carbonyl compound.

Properties

CAS No.

489-49-6

Molecular Formula

C20H18O9

Molecular Weight

402.4 g/mol

IUPAC Name

4-(ethoxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25)

InChI Key

SPLUKWYWJOQKMJ-UHFFFAOYSA-N

SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

Canonical SMILES

CCOCC1=C(C(=C(C2=C1OC(=O)C3=C(O2)C(=C(C=C3C)O)C=O)C)C(=O)O)O

Other CAS No.

489-49-6

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Cetraric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent member of the depsidone class of lichen secondary metabolites, has garnered significant scientific interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, offering a comprehensive overview for researchers in drug discovery and development. The document details the primary lichen species known to synthesize this compound, presents available quantitative data, outlines a detailed experimental protocol for its extraction and quantification, and illustrates the proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound.

Natural Sources of this compound

This compound is predominantly found in various species of lichens, which are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a mutualistic relationship. The production of this compound, like other lichen acids, is attributed to the fungal partner (mycobiont).

The most well-documented and significant natural source of this compound is Cetraria islandica , commonly known as Iceland moss.[1][2][3] This lichen species has a long history of use in traditional medicine.[4][5][6] While C. islandica is the primary source, this compound has also been identified in other species within the Cetraria genus and the broader Parmeliaceae family.[3]

Quantitative Data on this compound and Related Compounds in Lichens

Quantitative analysis of secondary metabolites in lichens can be influenced by various factors, including geographical location, environmental conditions, and the specific chemotype of the lichen. While precise, comparative data for this compound across a wide range of species is limited in the available literature, its presence as a major compound in Cetraria islandica is well-established.[1] The following table summarizes the known distribution and reported concentrations of this compound and co-occurring lichen acids in select species.

Lichen SpeciesCompoundConcentration (% dry weight)CommentsReference
Cetraria islandicaThis compoundMajor CompoundOften co-occurs with fumarprotothis compound and protolichesterinic acid.[1][2]
Cetraria islandicaFumarprotothis compound2.6 - 11.5%A major depsidone often found alongside this compound.[1]
Cetraria islandicaProtothis compound0.2 - 0.3%A related depsidone present in smaller quantities.[1]
Cetraria islandicaProtolichesterinic acid0.1 - 0.5%An aliphatic acid also present in this species.[1][7]
Parmelia sulcataProtothis compoundPresentThis compound not explicitly mentioned, but a related depsidone is present.[8]
Cetraria aculeataProtolichesterinic acidPresentThis compound not reported as a major compound in this species.[9]

Experimental Protocols

The following section provides a detailed methodology for the extraction and quantification of this compound from lichen thalli, synthesized from established high-performance liquid chromatography (HPLC) methods for lichen acids.[7][10]

Extraction of this compound from Lichen Material

This protocol outlines the steps for the efficient extraction of this compound and other secondary metabolites from dried lichen thalli.

Materials and Reagents:

  • Dried and cleaned lichen thalli (e.g., Cetraria islandica)

  • Acetone (HPLC grade)

  • Grinder or mortar and pestle

  • Eppendorf tubes (2.0 mL)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Vials for HPLC analysis

Procedure:

  • Sample Preparation: Thoroughly clean the lichen thalli to remove any substrate or debris. Dry the cleaned material at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Grinding: Grind the dried lichen thalli into a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Weigh approximately 50-60 mg of the powdered lichen material and place it into a 2.0 mL Eppendorf tube.

    • Add 1.5 mL of acetone to the tube.

    • Place the tube in an ultrasonic bath for 60 minutes to facilitate the extraction process.

    • Repeat the extraction process at least three times with fresh acetone to ensure complete extraction of the secondary metabolites.

  • Centrifugation and Filtration:

    • After each extraction, centrifuge the mixture to pellet the solid lichen material.

    • Carefully collect the acetone supernatant.

    • Combine the supernatants from all extraction steps.

    • Filter the combined acetone extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 3.0 × 50 mm) is suitable for the separation of lichen acids.[10]

  • Mobile Phase: A gradient elution using two solvents is typically employed:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA.

    • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. The gradient should be optimized based on the specific column and compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound can be detected at approximately 254 nm. A DAD allows for the monitoring of multiple wavelengths.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in acetone or methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

  • Sample Analysis: Inject the filtered lichen extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by using the calibration curve. The amount of this compound can then be expressed as a percentage of the dry weight of the lichen material.

Biosynthesis of this compound

This compound, as a depsidone, is biosynthesized through the polyketide pathway, a major route for the production of secondary metabolites in fungi.[11][12] The biosynthesis of depsidones is a multi-step process involving large, multifunctional enzymes, primarily non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases.[13][14] While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a general pathway for depsidone formation has been proposed.

The process begins with the synthesis of two orsellinic acid-type phenolic units by an NR-PKS. These units are then joined by an ester linkage to form a depside intermediate. The final and characteristic step in depsidone formation is an intramolecular oxidative cyclization of the depside, catalyzed by a cytochrome P450 enzyme, which forms the ether linkage between the two aromatic rings.[11][13]

Below is a diagram illustrating the generalized biosynthetic pathway of depsidones.

depsidone_biosynthesis cluster_start Polyketide Assembly cluster_pks NR-PKS Activity cluster_depside Depside Formation cluster_depsidone Depsidone Formation Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->PKS Substrates Orsellinic_Acid Orsellinic Acid Units (x2) PKS->Orsellinic_Acid Synthesis of phenolic units Depside Depside Intermediate Orsellinic_Acid->Depside Esterification P450 Cytochrome P450 Monooxygenase Depside->P450 Substrate Depsidone Depsidone Core (e.g., this compound) P450->Depsidone Oxidative Cyclization

Generalized biosynthetic pathway of depsidones.

The following diagram illustrates a simplified experimental workflow for the extraction and quantification of this compound from lichens.

experimental_workflow Start Lichen Thalli (e.g., Cetraria islandica) Grinding Grinding to Fine Powder Start->Grinding Extraction Acetone Extraction (Ultrasonication) Grinding->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC_Analysis HPLC-UV/DAD Analysis Filtration->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification End This compound Concentration (% dry weight) Quantification->End

Workflow for this compound extraction and quantification.

Conclusion

This compound is a significant secondary metabolite primarily sourced from lichens, with Cetraria islandica being the most notable producer. This technical guide has provided a detailed overview of its natural sources, a synthesized protocol for its extraction and quantification, and an illustration of its general biosynthetic pathway. The information presented herein is intended to equip researchers with the necessary foundational knowledge to further explore the chemical and pharmacological properties of this promising natural compound. Future research should focus on obtaining more extensive quantitative data across a wider range of lichen species and on the complete elucidation of the specific enzymatic and genetic machinery responsible for this compound biosynthesis.

References

A Technical Guide to Cetraric Acid-Producing Lichen Species: From Bioactivity to Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, many of which hold significant pharmacological potential. Among these, cetraric acid, a depsidone found in several lichen species, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound-producing lichen species, with a focus on their biological activities, including anticancer, antioxidant, and antimicrobial effects. This document summarizes available quantitative data, details relevant experimental protocols for analysis, and presents visual diagrams of pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Lichen Sources

This compound is a naturally occurring depsidone, a type of polyphenolic compound, found predominantly in lichens of the Parmeliaceae family. Its structure features a complex ring system that contributes to its biological activities. The most well-documented source of this compound is Cetraria islandica, commonly known as Iceland moss. This lichen has a long history of use in traditional medicine for various ailments.[1] Other related compounds often found alongside this compound in these lichens include fumarprotothis compound and protolichesterinic acid.

While a comprehensive list of all this compound-producing species is not exhaustively documented, research points to its presence in various species within the Cetraria genus and related genera. Identification of this compound in lichen extracts is typically achieved through analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[1]

Biological Activities of this compound and Related Lichen Compounds

The biological activities of this compound are an area of ongoing research. However, studies on extracts from this compound-containing lichens and related compounds suggest a range of promising therapeutic effects. It is important to note that much of the available quantitative data pertains to crude extracts or other lichen acids, and data on purified this compound is limited.

Anticancer Activity

Lichen-derived compounds have shown potential as anticancer agents. While specific IC50 values for purified this compound are not widely reported, extracts from lichens known to contain this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for related lichen compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity of Extracts from this compound-Associated Lichen Species

Lichen Species ExtractCancer Cell LineActivity MetricReported ValueReference
Tuckermannopsis ciliaris (contains protolichesterinic acid)Burkitt's lymphoma (Raji)IC50Data suggests dose-dependent apoptosis(PubMed)
Xanthoparmelia chlorochroa (contains usnic, salazinic, etc.)Burkitt's lymphoma (Raji)IC50Data suggests dose-dependent apoptosis(PubMed)

Note: This table includes data on extracts from lichens that may contain this compound or related compounds, as specific data for purified this compound is limited.

Antioxidant Activity

The polyphenolic structure of this compound suggests inherent antioxidant properties. Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of lichen extracts is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Extracts from this compound-Associated Lichen Species

Lichen Species ExtractAssayActivity MetricReported ValueReference
Cetraria islandica (Aqueous extract)Linoleic acid peroxidationInhibition96-100% (at 50-500 µg)(PubMed)
Dirinaria applanata (Methanol extract)DPPHIC50471.16 ± 0.85 µg/ml(Bioscience Biotechnology Research Communications)
Parmotrema andium (Methanol extract)DPPHIC50534.77 ± 0.75 µg/ml(Bioscience Biotechnology Research Communications)

Note: This table presents data from extracts of lichens known to contain this compound or similar compounds. The antioxidant capacity can be attributed to a mixture of compounds within the extract.

Antimicrobial Activity

Lichen secondary metabolites have long been recognized for their antimicrobial properties. Extracts from this compound-producing lichens have shown inhibitory activity against a range of bacteria. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Extracts and Compounds from this compound-Associated Lichen Species

Lichen Species/CompoundMicroorganismActivity MetricReported ValueReference
Cladonia foliacea extractBacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc.MICNot specified(PubMed)
(-)-usnic acidBacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc.MICNot specified(PubMed)
Fumarprotothis compoundBacillus cereus, Bacillus subtilis, Staphylococcus aureus, etc.MICNot specified(PubMed)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its biological activities.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a fundamental technique for the separation, identification, and quantification of lichen acids.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Lichen Lichen Thalli Grinding Grinding Lichen->Grinding Extraction Solvent Extraction (e.g., Acetone, Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Separation on C18 Column Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Standard Curve Chromatogram->Quantification DPPH_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mix Sample/Standard with DPPH Solution DPPH_sol->Mixing Sample_sol Sample/Standard Solutions (in Methanol) Sample_sol->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance (at ~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition and IC50 Absorbance->Calculation MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_reading Result Interpretation Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilutions Prepare Serial Dilutions of Test Compound Dispensing Dispense Dilutions into 96-well Plate Serial_Dilutions->Dispensing Dispensing->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with no Visible Growth) Visual_Inspection->MIC_Determination Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_oxidative_stress Oxidative Stress Response Cetraric_Acid_A This compound Mitochondria Mitochondria Cetraric_Acid_A->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cetraric_Acid_O This compound ROS Reactive Oxygen Species (ROS) Cetraric_Acid_O->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Cetraric_Acid_O->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->ROS Neutralizes

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Cetraric Acid in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite found in various lichen species, has garnered significant interest for its diverse biological activities. However, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing parallels with the synthesis of related lichen depsidones. It details a proposed pathway, highlights the key enzyme classes likely involved, and presents detailed experimental protocols for the identification and characterization of the biosynthetic genes and their products. This document aims to serve as a foundational resource for researchers dedicated to unraveling the complexities of lichen biochemistry and harnessing their potential for drug discovery and development.

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. This partnership results in the production of a vast array of unique secondary metabolites, many of which are polyketides. These compounds are not essential for the primary metabolism of the lichen but play crucial roles in its survival, including defense against herbivores, UV protection, and antimicrobial activity.

This compound, a β-orcinol depsidone, is a characteristic metabolite of lichens such as Cetraria islandica (Iceland moss). Its complex structure and notable biological properties make it a molecule of interest for pharmacological research. Despite its significance, the complete enzymatic machinery responsible for its synthesis has not been fully characterized. This guide synthesizes the available evidence to propose a biosynthetic pathway for this compound and provides the necessary technical framework for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for β-orcinol depsidones in lichens, which is initiated by a non-reducing polyketide synthase (NR-PKS). The pathway can be conceptually divided into three main stages: polyketide synthesis and depside formation, depsidone formation, and tailoring reactions.

Stage 1: Polyketide Synthesis and Depside Precursor Formation

The backbone of this compound is assembled from acetate and malonate units by a Type I NR-PKS. These large, multifunctional enzymes iteratively condense acyl-CoA extenders to a starter unit, creating a poly-β-keto chain. For β-orcinol depsidones, the PKS is hypothesized to synthesize two distinct aromatic rings, which are then joined by an ester linkage to form a depside. In the case of this compound, the likely depside intermediate is protothis compound.

Stage 2: Oxidative Cyclization to form the Depsidone Core

Following the formation of the depside, an intramolecular oxidative cyclization occurs to form the characteristic depsidone structure, which includes an ether bridge between the two aromatic rings. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). These enzymes are frequently found in biosynthetic gene clusters for secondary metabolites in fungi and are known to catalyze a wide range of oxidative reactions.

Stage 3: Tailoring Reactions

The final step in the proposed pathway is a tailoring reaction that modifies the protothis compound core to yield this compound. This specific modification involves the addition of an ethyl group. The enzyme responsible for this ethylation step has not yet been identified.

Below is a diagrammatic representation of the proposed biosynthetic pathway for this compound.

Cetraric_Acid_Biosynthesis cluster_PKS Non-Reducing Polyketide Synthase (NR-PKS) cluster_Depside_Formation Depside Formation cluster_Depsidone_Formation Depsidone Formation & Tailoring Acetyl-CoA Acetyl-CoA PKS NR-PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-beta-keto_chain Poly-β-keto chain PKS->Poly-beta-keto_chain Iterative Condensation Aromatic_Ring_A Aromatic Ring A Poly-beta-keto_chain->Aromatic_Ring_A Cyclization & Aromatization Aromatic_Ring_B Aromatic Ring B Poly-beta-keto_chain->Aromatic_Ring_B Cyclization & Aromatization Protocetraric_acid_precursor Protothis compound (Depside) Aromatic_Ring_A->Protocetraric_acid_precursor Esterification (Thioesterase Domain) Aromatic_Ring_B->Protocetraric_acid_precursor Protocetraric_acid_depsidone Protothis compound (Depsidone Core) Protocetraric_acid_precursor->Protocetraric_acid_depsidone Oxidative Cyclization CYP450 Cytochrome P450 Monooxygenase CYP450->Protocetraric_acid_depsidone Cetraric_Acid This compound Protocetraric_acid_depsidone->Cetraric_Acid Ethylation Unknown_Enzyme Unknown Ethyltransferase (?) Unknown_Enzyme->Cetraric_Acid

Proposed biosynthetic pathway of this compound.

Key Enzymes and Genes in Depsidone Biosynthesis

While the specific genes for this compound biosynthesis are unknown, research on other lichen depsidones has identified the core biosynthetic genes. This data provides a valuable comparative framework for future studies on this compound.

Lichen Metabolite Producing Lichen (Example) Key Biosynthetic Gene(s) Function of Gene Product(s) Reference
Atranorin (Depside) Stereocaulon alpinumatr1 (PKS), atr2 (CYP450), atr3 (O-methyltransferase)NR-PKS for depside synthesis, tailoring enzymes[1][2][3]
Grayanic Acid (Depsidone) Cladonia grayiCgrPKS16 (PKS), CYP450, O-methyltransferaseNR-PKS for depside precursor, tailoring enzymes[4]
Lecanoric Acid (Depside) Pseudevernia furfuraceaPFUR17_02294 (PKS)NR-PKS for depside synthesis[5][6]
Virensic Acid (Depsidone precursor) Parmelia sp.pks1 (PKS), dsd3 (CYP450), dsd6 (FAD-linked oxidoreductase)NR-PKS, tailoring enzymes for depsidone formation[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a detailed methodology for the key experiments required.

Identification and Sequencing of a Putative PKS Gene

This protocol outlines the steps to identify and sequence a PKS gene from a this compound-producing lichen.

  • Lichen Material and DNA Extraction:

    • Collect fresh lichen thalli and clean them of any debris.

    • Freeze-dry the lichen material and grind it to a fine powder in liquid nitrogen.

    • Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit. Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Degenerate PCR for PKS Gene Fragments:

    • Design degenerate primers targeting conserved domains of fungal NR-PKS genes (e.g., the ketosynthase (KS) domain).

    • Perform PCR using the extracted genomic DNA as a template. Use a touchdown PCR program to increase specificity.

    • Analyze the PCR products on an agarose gel. Excise bands of the expected size and purify the DNA.

  • Sequencing and Analysis:

    • Sequence the purified PCR products using Sanger sequencing.

    • Translate the DNA sequence and perform a BLASTp search against the NCBI non-redundant protein database to confirm if the amplified fragment belongs to a PKS gene.

  • Genome Walking or Inverse PCR:

    • To obtain the full-length gene sequence, use techniques like genome walking or inverse PCR with primers designed from the sequenced PKS fragment.

Heterologous Expression of a Lichen PKS Gene in Aspergillus oryzae

This protocol describes the functional characterization of a candidate PKS gene by expressing it in a well-characterized fungal host.[4][8][9]

  • Vector Construction:

    • Amplify the full-length PKS gene from the lichen genomic DNA.

    • Clone the PKS gene into a fungal expression vector (e.g., pTYGS-arg) under the control of a strong, inducible promoter (e.g., the amylase promoter, PamyB).[4]

    • The cloning can be performed using yeast homologous recombination for efficient assembly.[9]

  • Transformation of Aspergillus oryzae:

    • Prepare protoplasts from A. oryzae mycelia by enzymatic digestion.

    • Transform the protoplasts with the PKS expression vector using a PEG-calcium chloride-mediated method.[9]

    • Select transformants on a minimal medium lacking the auxotrophic supplement corresponding to the selection marker on the vector (e.g., arginine for pTYGS-arg).

  • Cultivation and Metabolite Extraction:

    • Inoculate the positive transformants into a suitable production medium (e.g., DPY medium).[4]

    • Incubate the cultures for 5-7 days with shaking.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent such as ethyl acetate.

  • Analysis of Metabolites:

    • Analyze the crude extract by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the production of new compounds by the transformant compared to a control strain transformed with an empty vector.

Metabolite Analysis by LC-MS/MS

This protocol details the identification and structural characterization of the heterologously produced polyketides.[1][3][10]

  • Sample Preparation:

    • Dissolve the dried extract from the fungal culture in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes.

    • Perform tandem MS (MS/MS) on the detected peaks of interest to obtain fragmentation patterns.

  • Data Analysis and Structure Elucidation:

    • Determine the elemental composition of the new compounds from the accurate mass measurements.

    • Compare the fragmentation patterns with those of known lichen substances from databases or with authentic standards if available.

    • For novel compounds, further structural elucidation will require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Experimental_Workflow Lichen_Sample This compound-Producing Lichen DNA_Extraction Genomic DNA Extraction Lichen_Sample->DNA_Extraction Degenerate_PCR Degenerate PCR for PKS fragments DNA_Extraction->Degenerate_PCR Sequencing Sequencing & BLAST analysis Degenerate_PCR->Sequencing Full_Length_Gene Obtain Full-Length PKS Gene Sequencing->Full_Length_Gene Heterologous_Expression Heterologous Expression in Aspergillus oryzae Full_Length_Gene->Heterologous_Expression Metabolite_Extraction Metabolite Extraction Heterologous_Expression->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Structure_Elucidation Structure Elucidation (NMR if necessary) LC_MS_Analysis->Structure_Elucidation Functional_Characterization Functional Characterization of PKS Gene Structure_Elucidation->Functional_Characterization

Experimental workflow for PKS gene identification.

Conclusion and Future Perspectives

The biosynthesis of this compound in lichens represents a fascinating yet underexplored area of natural product chemistry. The proposed pathway, based on the well-established biosynthesis of other depsidones, provides a solid framework for future research. The immediate research goals should focus on the identification and functional characterization of the specific NR-PKS gene cluster responsible for protothis compound synthesis in a this compound-producing lichen. Subsequent efforts should be directed towards identifying the cytochrome P450 monooxygenase involved in depsidone ring formation and, most notably, the elusive enzyme responsible for the final ethylation step.

The successful elucidation of this pathway will not only deepen our understanding of lichen biochemistry but also open avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The experimental protocols detailed in this guide provide a clear roadmap for researchers to embark on this exciting scientific journey.

References

An In-depth Technical Guide to Cetraric Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraric acid is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in lichens, most notably Iceland moss (Cetraria islandica).[1][2] Historically used in traditional medicine, this bitter-tasting compound is gaining interest in the scientific community for its potential pharmacological activities.[3][4] This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and drug development endeavors.

Chemical Structure

This compound possesses a complex tricyclic depsidone structure. Its chemical identity is defined by the following identifiers:

IdentifierValueSource
IUPAC Name 9-(Ethoxymethyl)-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][5]dioxepin-7-carboxylic acid[1][6]
Molecular Formula C₂₀H₁₈O₉[6][7][8]
Molecular Weight 402.35 g/mol [1][7][8]
SMILES CCOCc1c(c(c(C)c2c1OC(=O)c3c(C)cc(c(C=O)c3O2)O)C(=O)O)O[6][7]
InChI InChI=1S/C20H18O9/c1-4-27-7-11-15(23)14(19(24)25)9(3)16-18(11)29-20(26)13-8(2)5-12(22)10(6-21)17(13)28-16/h5-6,22-23H,4,7H2,1-3H3,(H,24,25)[7][9]
CAS Number 489-49-6[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior.

PropertyValueSource
Appearance White micro-crystalline powder; very bitter prisms from alcohol or acetic acid.[1][2][10]
Solubility Practically insoluble in hot water, petroleum ether, benzene, and ether. Slightly soluble in cold methanol, alcohol, acetone, and acetic acid. Readily soluble in alcohol and aqueous solutions of alkalies or their carbonates, forming a yellow solution that turns brown on standing.[1][2][10]
Melting Point Not explicitly available in the provided search results.
pKa Not explicitly available in the provided search results.
logP (o/w) 4.930 (estimated)[11]

Biological and Pharmacological Activities

This compound has been traditionally recognized for its therapeutic uses and is now being investigated for a range of biological activities.

ActivityDescriptionSource
Bitter Tonic Traditionally used to stimulate appetite and digestion due to its bitter taste.[2][12]
Respiratory Ailments Historically used to relieve chest ailments.[2]
Anti-emetic A tincture has been recommended for its anti-emetic properties.[12]
Antimicrobial As a constituent of Cetraria islandica, it contributes to the antimicrobial properties of the lichen.[4]
Antiproliferative/Cytotoxic Studies on lichen-derived compounds, including depsidones related to this compound, have shown antiproliferative and cytotoxic properties.[13]

Experimental Protocols

Isolation of this compound from Cetraria islandica

The following is a generalized protocol for the isolation of this compound from its natural source, based on common phytochemical extraction techniques.

experimental_workflow cluster_collection 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization start Collect and dry Cetraria islandica grind Grind dried lichen to a fine powder start->grind extract Soxhlet extraction with suitable organic solvents (e.g., acetone, ethanol) grind->extract concentrate Concentrate the extract under reduced pressure extract->concentrate partition Partitioning between immiscible solvents concentrate->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography crystallization Crystallization from a suitable solvent (e.g., alcohol, acetic acid) chromatography->crystallization end Structural Elucidation (NMR, MS) crystallization->end

A generalized workflow for the isolation and characterization of this compound.

Methodology:

  • Collection and Preparation: Cetraria islandica lichen is collected, cleaned of foreign material, and air- or oven-dried at a low temperature to preserve the chemical constituents. The dried lichen is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered lichen is subjected to extraction, often using a Soxhlet apparatus, with a suitable organic solvent such as acetone or ethanol.[14] The resulting crude extract is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude extract is further purified to isolate this compound. This can involve:

    • Solvent Partitioning: The extract can be partitioned between immiscible solvents to separate compounds based on their polarity.

    • Column Chromatography: Techniques such as column chromatography using stationary phases like Sephadex LH-20 are effective for separating lichen compounds.[15]

    • Crystallization: The purified fraction containing this compound is crystallized from a suitable solvent, such as alcohol or acetic acid, to obtain pure crystals.[1]

  • Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

Signaling Pathways

Currently, there is a lack of specific information in the available scientific literature detailing the signaling pathways directly modulated by this compound. Research on related lichen depsidones suggests potential interactions with various cellular pathways, including those involved in inflammation and cell proliferation, but dedicated studies on this compound are required to elucidate its precise mechanisms of action.[17]

logical_relationship cetraric_acid This compound bio_activity Observed Biological Activities (Antimicrobial, Anti-inflammatory, Cytotoxic) cetraric_acid->bio_activity exhibits signaling_pathways Specific Signaling Pathways bio_activity->signaling_pathways suggests modulation of mechanism Mechanism of Action signaling_pathways->mechanism elucidates

Logical relationship between this compound's observed activities and its yet-to-be-determined mechanism of action.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a history of traditional medicinal use. While its physicochemical properties are partially characterized, further research is needed to determine key parameters such as its melting point and pKa values. The elucidated biological activities, including its traditional uses and potential antimicrobial and cytotoxic effects, warrant further investigation to understand the underlying molecular mechanisms and to explore its potential in modern drug development. The provided experimental framework for isolation can serve as a basis for obtaining pure this compound for such studies. Future research should focus on quantitative bioassays and mechanistic studies to fully realize the therapeutic potential of this lichen-derived compound.

References

Cetraric acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Citric Acid

Disclaimer: This technical guide provides comprehensive information on Citric Acid . Initial searches for "Cetraric acid" did not yield any specific results, suggesting it may be a rare, obsolete, or misspelled term. The information presented herein pertains to Citric Acid, a widely studied and utilized organic compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of Citric Acid's chemical properties, biological significance, and relevant experimental protocols.

Core Chemical and Physical Properties

Citric acid is a weak organic acid with the chemical formula C₆H₈O₇.[1][2] It is a naturally occurring compound found in citrus fruits and plays a central role in the metabolism of all aerobic organisms.[1][3] The anhydrous form has a CAS Registry Number of 77-92-9.[4][5]

Table 1: Physicochemical Properties of Citric Acid

PropertyValueReferences
CAS Number 77-92-9 (Anhydrous)[4][5][6][7]
5949-29-1 (Monohydrate)[5]
Molecular Formula C₆H₈O₇[1][2][4][8]
Molecular Weight 192.12 g/mol [2][4][9]
Appearance Colorless or white crystalline solid[2][9]
Melting Point 153-159 °C (decomposes)[8]
Boiling Point Decomposes above 175 °C[1]
Solubility Very soluble in water; freely soluble in ethanol; slightly soluble in ether.[5][8]
pKa values (at 25°C) pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40[1]

Biological Role and Significance

Citric acid, in its ionized form citrate (B86180), is a key intermediate in the Citric Acid Cycle (also known as the Krebs cycle or TCA cycle) , a fundamental metabolic pathway for cellular respiration.[1][10] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[11]

The cycle begins with the condensation of acetyl-CoA with oxaloacetate to form citrate.[12] Through a series of enzymatic reactions, citrate is oxidized, releasing energy in the form of ATP, NADH, and FADH₂.[10][12]

Beyond its central role in energy metabolism, citrate is involved in several other cellular processes:

  • Fatty Acid Synthesis: Citrate can be transported out of the mitochondria into the cytoplasm, where it is converted back to acetyl-CoA, the primary building block for fatty acid synthesis.[1]

  • Enzyme Regulation: High concentrations of cytosolic citrate can allosterically inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, thereby providing a feedback mechanism to control the rate of glucose breakdown.[1]

  • Signaling Molecule: Intermediates of the citric acid cycle, such as succinate (B1194679) and alpha-ketoglutarate, have been shown to act as signaling molecules by functioning as ligands for G-protein-coupled receptors.[13]

  • Antioxidant and Anti-inflammatory Effects: Studies have shown that citric acid can attenuate lipopolysaccharide (LPS)-induced oxidative stress and inflammation in the brain and liver.[3] It can decrease lipid peroxidation and the production of pro-inflammatory cytokines like TNF-α.[3]

Applications in Research and Drug Development

The chemical and biological properties of citric acid make it a versatile compound in various applications:

  • Biomaterials: Citrate-based biomaterials are being explored for applications in bone regeneration.[14]

  • Drug Formulation: It is widely used as an excipient in pharmaceutical preparations as an acidulant, buffering agent, and chelating agent.[14]

  • Cleaning and Chelation: Its ability to chelate metals makes it an effective cleaning agent for removing limescale and as a water softener.[1][15]

Experimental Protocols

Quantification of Citric Acid by Titration

A common method for determining the concentration of citric acid in a sample is through titration with a strong base, such as sodium hydroxide (B78521) (NaOH).[16][17]

Principle: The three carboxylic acid groups of citric acid react with sodium hydroxide in a 1:3 molar ratio.[17] C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Materials:

  • Burette, retort stand, and clamp

  • Pipette

  • Conical flask

  • Standardized 0.1 N NaOH solution

  • Phenolphthalein (B1677637) indicator

  • Sample containing citric acid (e.g., fermented broth, fruit juice)[16][17]

Procedure:

  • Sample Preparation: If the sample is solid or viscous, it should be diluted and homogenized. Solid particles should be removed by filtration.[16]

  • Titration Setup: A known volume of the prepared sample is placed in a conical flask, and a few drops of phenolphthalein indicator are added.[16][17]

  • Titration: The standardized NaOH solution is slowly added from a burette to the sample with constant stirring.[16]

  • Endpoint Determination: The endpoint is reached when a persistent faint pink color is observed.[16]

  • Calculation: The concentration of citric acid is calculated based on the volume of NaOH used, its normality, the molecular weight of citric acid (192.12 g/mol ), and the volume of the sample.[16]

Colorimetric Assay for Citric Acid

Commercial assay kits are available for the colorimetric determination of citric acid in various biological samples.[18]

Principle: These assays are typically based on an enzymatic reaction cascade that leads to the formation of a colored product, the absorbance of which is proportional to the citric acid concentration.

General Procedure (example based on a generic kit):

  • Sample Preparation: Tissues are homogenized, and liquid samples may require deproteinization.[18]

  • Reaction Setup: The sample is added to a microplate well, followed by the addition of reaction mixes containing enzymes and substrates.[18]

  • Incubation: The plate is incubated for a specific time at a controlled temperature to allow the reaction to proceed.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader.[18]

  • Quantification: The citric acid concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of citric acid.[18]

Visualizing the Central Role of Citrate

The following diagram illustrates the entry point of citrate into the Citric Acid Cycle and its subsequent conversion, highlighting its pivotal position in cellular metabolism.

Citric_Acid_Cycle_Entry AcetylCoA Acetyl-CoA AcetylCoA->invis1 Oxaloacetate Oxaloacetate (4C) Oxaloacetate->invis1 Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase Further_Reactions Further Reactions (leading to Oxaloacetate regeneration, NADH, FADH2, ATP production) Isocitrate->Further_Reactions invis1->Citrate Citrate Synthase

Caption: Entry of Acetyl-CoA into the Citric Acid Cycle to form Citrate.

References

An In-depth Technical Guide to Cetraric Acid: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite derived from the lichen Cetraria islandica (Iceland moss), has a long history of use in traditional medicine, primarily for respiratory and digestive ailments. This technical guide provides a comprehensive overview of the discovery, history, and scientific profile of this compound. It details the historical context of its use, the key milestones in its chemical characterization, and modern experimental protocols for its isolation and analysis. This document also summarizes its known physicochemical properties and explores its biological activities, offering insights for researchers and professionals in drug development and natural product chemistry.

Discovery and History

The use of Cetraria islandica, the primary source of this compound, dates back to the 17th century in European pharmaceutics for treating a variety of ailments, particularly those affecting the respiratory and digestive systems. The genus Cetraria was formally established in 1803 by the Swedish botanist Erik Acharius.

While the traditional use of Iceland moss was well-documented, the specific isolation and identification of its constituent compounds occurred later. This compound is recognized as one of the key chemical components responsible for the lichen's bitter taste and medicinal properties. It belongs to a class of compounds known as depsidones, which are characteristic secondary metabolites in many lichen species.

Historical records specifically detailing the first isolation and naming of this compound are not extensively documented in readily available modern databases. However, its structural elucidation and characterization are intrinsically linked to the broader phytochemical investigation of Cetraria islandica and other lichens throughout the 19th and 20th centuries. It is often studied alongside other prominent lichen acids found in C. islandica, such as fumaroprotothis compound, protolichesterinic acid, and lichesterinic acid.

Physicochemical Properties

This compound is a depsidone with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₉
Molecular Weight 402.35 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents
Class Depsidone, Lichen acid

Note: Detailed quantitative data on properties like melting point, boiling point, and specific solubility values for this compound are not consistently reported across readily available scientific literature. Further specialized research may be required to obtain these specific data points.

Experimental Protocols

Isolation of this compound from Cetraria islandica

The following protocol is a generalized procedure for the extraction and isolation of this compound from its natural source, Cetraria islandica.

Objective: To isolate this compound from the thallus of Cetraria islandica.

Materials:

  • Dried and ground Cetraria islandica thallus

  • Acetone

  • Ethanol

  • Dichloromethane

  • Column chromatography apparatus

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Toluene:Dioxane:Acetic Acid)

  • UV lamp for visualization

Procedure:

  • Extraction: a. Macerate the dried and ground lichen thallus in acetone at room temperature for 48 hours. b. Filter the extract and concentrate it under reduced pressure to obtain a crude acetone extract.

  • Preliminary Fractionation: a. The crude extract can be subjected to a preliminary fractionation using a solvent of lower polarity, such as dichloromethane, to remove less polar compounds.

  • Column Chromatography: a. Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., dichloromethane). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane and acetone). d. Collect fractions and monitor the separation using TLC.

  • TLC Analysis: a. Spot the collected fractions on a TLC plate. b. Develop the plate in a suitable solvent system. c. Visualize the spots under a UV lamp. Fractions containing this compound will show a characteristic spot with a specific Rf value.

  • Purification: a. Combine the fractions containing pure this compound, as determined by TLC. b. Evaporate the solvent to yield purified this compound. c. Further purification can be achieved by recrystallization from a suitable solvent system.

Workflow Diagram:

experimental_workflow start Dried Cetraria islandica thallus extraction Maceration with Acetone start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc purification Pooling and Evaporation tlc->purification final_product Purified this compound purification->final_product

Figure 1: Experimental workflow for the isolation of this compound.
Structural Elucidation

The structure of this compound is typically confirmed using a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS can help to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.

Biological Activity and Signaling Pathways

Research into the specific biological activities and signaling pathways of isolated this compound is an emerging field. Much of the historical and current research focuses on the entire extract of Cetraria islandica. However, some studies have begun to investigate the properties of its individual components.

Currently, there is limited specific information available in the public domain that definitively outlines the signaling pathways directly modulated by pure this compound. The known biological activities are often attributed to the synergistic effects of the various lichen acids present in the extracts. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound remains a compound of interest due to its historical use in traditional medicine and its presence in the widely recognized medicinal lichen, Cetraria islandica. While its basic chemical identity is established, a significant opportunity exists for further research to fully characterize its physicochemical properties, optimize its isolation, and, most importantly, to elucidate its specific biological activities and mechanisms of action at the molecular level. Such studies will be invaluable for validating its traditional uses and exploring its potential for modern drug development, particularly in the areas of respiratory and gastrointestinal health. The development of more targeted research to distinguish its effects from other co-occurring lichen acids will be a critical step forward in realizing the full therapeutic potential of this compound.

The Biological Nexus of Cetraric Acid in Lichens: A Technical Guide for Scientific and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetraric acid, a prominent secondary metabolite found in lichens such as Iceland Moss (Cetraria islandica), represents a molecule of significant interest for its diverse biological activities. As a member of the depsidone class of lichen compounds, it plays a crucial role in the survival and ecological interactions of the lichen symbiosis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of quantitative data for this compound, this document also incorporates data from its immediate biosynthetic precursor, protothis compound, to provide a more comprehensive overview of its potential therapeutic applications. Detailed experimental protocols and workflow visualizations are provided to support further research and development.

Introduction: The Role of Secondary Metabolites in Lichens

Lichens are composite organisms arising from the symbiotic association of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. A hallmark of this symbiosis is the production of a vast array of unique secondary metabolites, often crystalline and deposited on the surface of the fungal hyphae. These "lichen acids" are not essential for the primary metabolism of the symbionts but are believed to fulfill critical ecological roles, including defense against herbivores, protection from UV radiation, and inhibition of microbial growth.[1] this compound is one such compound, a bitter-tasting depsidone characteristic of lichens in the Cetraria genus.[2][3] Its biological activities are a subject of growing interest for pharmaceutical and therapeutic applications.

Biosynthesis of this compound

This compound is derived from the acetyl-polymalonate pathway, a major route for the synthesis of aromatic polyketides in fungi. The immediate precursor to this compound is protothis compound. The biosynthesis involves the modification of protothis compound, though the specific tailoring enzymes responsible for this conversion are yet to be fully elucidated. This relationship is crucial, as the biological activities of protothis compound are often studied and may serve as a predictive model for the functions of this compound.

G cluster_0 Biosynthesis Pathway A Acetyl-Polymalonate Pathway B Protothis compound A->B Multiple Enzymatic Steps C This compound B->C Tailoring Enzymes (e.g., Methylation, Oxidation)

Caption: Proposed biosynthetic origin of this compound.

Antimicrobial Role of this compound and its Precursor

Lichen acids are widely recognized for their antimicrobial properties, which are vital for protecting the slow-growing lichen thallus from pathogenic microorganisms.[1] While specific data for this compound is limited, its precursor, protothis compound, has demonstrated significant broad-spectrum antimicrobial activity against a range of human pathogenic microbes.[4][5] This suggests that this compound likely contributes to the chemical defense of the lichen.

Quantitative Antimicrobial Data for Protothis compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for protothis compound against various bacterial and fungal strains. This data provides a valuable reference for the potential antimicrobial efficacy of the this compound structural class.

MicroorganismStrainTypeMICReference
Salmonella typhi-Gram-negative Bacteria0.5 µg/mL[5][6]
Staphylococcus aureus-Gram-positive Bacteria12.5 µg/mL[6]
Bacillus mycoides-Gram-positive Bacteria0.015 mg/mL[6]
Bacillus subtilis-Gram-positive Bacteria0.015 mg/mL[6]
Klebsiella pneumoniae-Gram-negative Bacteria1 mg/mL[6]
Mycobacterium tuberculosis-Acid-fast Bacteria125 µg/mL[6]
Trichophyton rubrum-Fungi1 µg/mL[5][6]
Candida albicans-Fungi3.9 µg/µL[6]
Candida glabrata-Fungi3.9 µg/µL[6]

Antioxidant and Anti-inflammatory Properties

Secondary metabolites in lichens often possess antioxidant properties to protect the symbionts from oxidative stress induced by environmental factors like high light intensity. Protothis compound has been shown to have strong antioxidant effects.[4] This activity is crucial in scavenging free radicals and preventing cellular damage.

The anti-inflammatory potential of these compounds is also significant. While the specific signaling pathways for this compound are not yet detailed, related lichen compounds and metabolites like citrate have been shown to modulate inflammatory responses.[7][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulate the expression of inflammatory cytokines like TNF-α and IL-6.[9]

G cluster_0 Conceptual Anti-inflammatory Action A Inflammatory Stimulus (e.g., LPS) B Immune Cells (e.g., Macrophages) A->B D Signaling Pathways (e.g., NF-κB) B->D C This compound / Protothis compound C->D Inhibition E Pro-inflammatory Mediators (NO, Prostaglandins, TNF-α, IL-6) D->E F Inflammatory Response E->F

Caption: Inhibition of pro-inflammatory mediator production.

Anticancer and Cytotoxic Potential

A growing body of evidence highlights the cytotoxic potential of lichen depsidones against various cancer cell lines.[10] Protothis compound, in particular, has demonstrated potent anticancer activity.[4]

Quantitative Cytotoxicity Data for Protothis compound

The following table presents the 50% inhibitory concentration (IC50) values for protothis compound against two human cancer cell lines, indicating its potential as a template for anticancer drug development.

Cell LineCancer TypeIC50 (µg/mL)Reference
FemXHuman Melanoma35.67 - 60.18[4]
LS174Human Colon Carcinoma35.67 - 60.18[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound and related lichen compounds.

General Workflow for Bioactivity Screening

G cluster_0 Experimental Workflow: Bioactivity Screening A Lichen Collection (e.g., Cetraria islandica) B Thallus Cleaning & Drying A->B C Solvent Extraction (e.g., Acetone, Ethanol) B->C D Crude Extract C->D E Chromatographic Purification (Column, TLC) D->E F Isolated this compound E->F G Antimicrobial Assays (MIC/Disk Diffusion) F->G H Antioxidant Assays (DPPH/FRAP) F->H I Cytotoxicity Assays (MTT on Cancer Cells) F->I

Caption: General workflow for lichen acid bioactivity testing.

Protocol for Lichen Acid Extraction and Isolation
  • Collection and Preparation: Collect lichen thalli (e.g., Cetraria islandica) and carefully clean them of any substrate or debris. Air-dry the thalli until brittle and then grind into a fine powder.

  • Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent (e.g., acetone or ethanol) at room temperature for 24-48 hours. The process can be repeated to maximize yield.

  • Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different compounds. Monitor the fractions using Thin-Layer Chromatography (TLC).

  • Crystallization and Identification: Pool the fractions containing the target compound (this compound) and recrystallize from an appropriate solvent to obtain pure crystals. Confirm the structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol for Antimicrobial Susceptibility Testing

A. Broth Microdilution Method (for MIC Determination)

  • Preparation: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Agar Disk Diffusion Method (Kirby-Bauer)

  • Plate Preparation: Prepare a uniform lawn of the test microorganism on the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the purified this compound solution. Allow the solvent to evaporate completely.

  • Incubation: Place the impregnated disks onto the surface of the inoculated agar plates. Incubate under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Protocol for Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of DPPH in methanol. In a microplate well, mix various concentrations of the this compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).

B. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl3·6H2O.

  • Reaction: Add the this compound solution to the FRAP reagent and incubate at 37°C.

  • Measurement: The reduction of the ferric-tripyridyltriazine complex to its ferrous form results in an intense blue color. Measure the absorbance at approximately 593 nm.

  • Quantification: Compare the absorbance values to a standard curve prepared using a known antioxidant (e.g., Trolox or FeSO4). The results are expressed as µmol of ferrous equivalents per gram of sample.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., FemX, LS174) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

This compound, a distinctive metabolite of lichens like Cetraria islandica, embodies the rich chemical diversity and biological potential of these symbiotic organisms. While direct quantitative data on its bioactivities are still emerging, the extensive research on its precursor, protothis compound, strongly suggests that this compound possesses significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These attributes make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on the targeted isolation and comprehensive biological screening of this compound to establish its specific efficacy and mechanisms of action. Elucidating the signaling pathways it modulates will be critical in translating its natural biological role into novel therapeutic strategies. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the pharmacological promise of lichen-derived natural products.

References

Preliminary Screening of Cetraric Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetraric acid, a lichen-derived secondary metabolite with the molecular formula C20H18O9, belongs to the depsidone class of polyphenolic compounds. Found in various lichen species, notably Cetraria islandica (Iceland moss), it has been a subject of phytochemical interest.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The information presented is collated from available in vitro and in vivo studies, intended for researchers, scientists, and drug development professionals. It is important to note that while some studies have investigated extracts containing this compound, research on the isolated, pure compound is limited. This guide distinguishes between data derived from pure this compound and those from complex extracts.

Anticancer and Cytotoxic Activity

The potential of this compound as a cytotoxic agent against cancer cell lines has been explored, although preliminary findings suggest its activity is limited.

Quantitative Data: In Vitro Cytotoxicity

Studies evaluating pure this compound have shown minimal cytotoxic effect on various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compoundL1210 (Murine leukemia)Cytotoxicity Assay> 100.0[2]
3LL (Lewis lung carcinoma)Cytotoxicity Assay> 100.0[2]
DU145 (Human prostate carcinoma)Cytotoxicity Assay> 100.0[2]
MCF7 (Human breast adenocarcinoma)Cytotoxicity Assay> 100.0[2]
K-562 (Human chronic myelogenous leukemia)Cytotoxicity Assay> 100.0[2]
U251 (Human glioblastoma)Cytotoxicity Assay> 100.0[2]

Note: The data indicates that this compound was largely inactive against the tested cell lines at concentrations up to 100 µM.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere Incubate overnight for cell adherence seed_cells->adhere add_compound Add this compound at various concentrations adhere->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

MTT assay workflow for determining cytotoxicity.

Antioxidant Activity

This compound has demonstrated notable radical scavenging properties in preliminary in vitro assays.

Quantitative Data: In Vitro Antioxidant Capacity

A study identified a compound with the molecular formula C20H18O9, corresponding to this compound, and reported its antioxidant activities.

AssayActivity MetricResultReference
DPPH Radical ScavengingIC502.25 ± 0.14 µg/mL[4]
Superoxide Anion Radical ScavengingIC509.8 ± 0.3 µg/mL[4]
Ferric Reducing Antioxidant Power (FRAP)ActivityLow[4]
Metal Chelating ActivityActivityLow[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate or cuvette, a small volume of the this compound solution (or standard antioxidant like Ascorbic acid) is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance is measured at approximately 517 nm against a blank.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been inferred from studies on plant extracts containing this compound. Direct evidence for the pure compound is still emerging.

Quantitative Data: In Vitro Anti-inflammatory Effects

A study on a water extract of Callicarpa kwangtungensis, which was found to contain this compound, demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages. The specific contribution of this compound to these effects was not isolated.

Bio-markerEffect of ExtractCell LineReference
Nitric Oxide (NO) ProductionInhibitionRAW264.7[6]
Interleukin-6 (IL-6) ProductionInhibitionRAW264.7[6]
Tumor Necrosis Factor-α (TNF-α) ProductionInhibitionRAW264.7[6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are plated and pre-treated with various concentrations of the test compound (e.g., extract containing this compound) for 1 hour.

  • Inflammatory Stimulus: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]

Visualization: Anti-inflammatory Signaling Pathway

The extract of Callicarpa kwangtungensis, containing this compound, was shown to inhibit inflammation by modulating the MAPK and NF-κB signaling pathways in LPS-stimulated macrophages.[6]

Anti_inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IkBa IκBα TLR4->IkBa leads to degradation iNOS iNOS Expression p38->iNOS activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines activates transcription factors ERK->iNOS activates transcription factors ERK->Cytokines activates transcription factors JNK->iNOS activates transcription factors JNK->Cytokines activates transcription factors NFkB NF-κB (p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS induces transcription NFkB_nucleus->Cytokines induces transcription NO Nitric Oxide (NO) iNOS->NO produces Extract Extract containing This compound Extract->p38 inhibits phosphorylation Extract->ERK inhibits phosphorylation Extract->JNK inhibits phosphorylation Extract->IkBa promotes expression

MAPK and NF-κB pathways modulated by an extract containing this compound.

Antimicrobial Activity

Data on the antimicrobial properties of pure this compound is scarce. Most available research focuses on other lichen compounds, such as usnic acid, atranorin, and fumarprotothis compound, which have demonstrated more potent antibacterial and antifungal effects.[7][8]

Quantitative Data: Antimicrobial Susceptibility

No specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure this compound were found in the reviewed literature. One study noted that the related compound, 3-hydroxyphysodic acid, showed MIC values ranging from 0.08 to 2.57 mM against various bacteria and fungi, but did not provide corresponding data for this compound.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The wells are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC. A growth indicator like resazurin or INT can also be used for colorimetric determination.[5]

The preliminary screening of this compound reveals a compound with notable antioxidant properties, particularly in scavenging DPPH and superoxide anion radicals. However, its potential as a cytotoxic agent against cancer appears limited based on current data. While extracts containing this compound exhibit anti-inflammatory activity through modulation of key signaling pathways like MAPK and NF-κB, the specific contribution of this compound itself requires further investigation. Similarly, its antimicrobial profile remains largely uncharacterized. Future research should focus on evaluating the bioactivity of pure, isolated this compound to fully elucidate its therapeutic potential and mechanisms of action.

References

Methodological & Application

Application Note: Extraction and Purification of Cetraric Acid from Cetraria islandica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, isolation, and purification of cetraric acid, a bioactive lichen metabolite, from the thalli of Cetraria islandica (Iceland Moss).

Introduction

Cetraria islandica, commonly known as Iceland Moss, is a lichen rich in unique secondary metabolites, including depsidones such as this compound. This compound has garnered scientific interest due to its potential biological activities, including anti-proliferative, cytotoxic, antimicrobial, and anti-inflammatory properties.[1] The effective isolation and purification of this compound are crucial for its further investigation in pharmacological and drug development contexts. This protocol outlines a comprehensive method for its extraction using acetone, followed by purification via recrystallization.

Experimental Protocol: Acetone-Based Extraction and Purification

This protocol is a synthesized method based on established techniques for the extraction of lichen acids. Acetone is utilized as an efficient solvent for the extraction of various lichen metabolites.

2.1. Materials and Equipment

  • Lichen Material: Dried and cleaned thalli of Cetraria islandica.

  • Solvents: Acetone (ACS grade or higher), Ethanol (95%), Deionized Water.

  • Equipment:

    • Grinder or mill

    • Erlenmeyer flasks (various sizes)

    • Magnetic stirrer and stir bars

    • Gravity filtration setup (funnel, filter paper)

    • Rotary evaporator

    • Beakers and crystallization dishes

    • Vacuum filtration setup (Büchner funnel, filter flask)

    • Heating mantle or water bath

    • Analytical balance

    • Spatulas and standard laboratory glassware

2.2. Step-by-Step Methodology

Step 1: Preparation of Lichen Material

  • Ensure the Cetraria islandica thalli are free from foreign materials such as soil, bark, and other debris.

  • Thoroughly dry the cleaned lichen material in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grind the dried thalli into a coarse powder using a grinder or mill. This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

  • Weigh the powdered lichen material and place it in a large Erlenmeyer flask.

  • Add acetone to the flask. A general solvent-to-solid ratio is 10:1 (v/w), for example, 100 mL of acetone for every 10 g of lichen powder.

  • Stopper the flask and place it on a magnetic stirrer.

  • Macerate the lichen powder by stirring at room temperature for a minimum of 4-6 hours. For potentially higher yields, this process can be extended up to 24 hours.

  • After maceration, separate the acetone extract from the lichen residue by gravity filtration. Collect the filtrate, which contains the dissolved lichen metabolites.

  • To maximize the yield, the extraction process on the lichen residue can be repeated two more times with fresh acetone. Combine the filtrates from all extractions.

Step 3: Concentration of Crude Extract

  • Transfer the combined acetone filtrate to a round-bottom flask.

  • Concentrate the extract by removing the acetone using a rotary evaporator under reduced pressure. The water bath temperature should be maintained around 40-50°C.

  • Continue evaporation until a semi-solid or solid crude extract remains in the flask.

Step 4: Purification by Recrystallization

  • Transfer the crude extract to a beaker.

  • Add a minimal amount of hot acetone to dissolve the extract completely. Gentle heating on a water bath may be necessary.

  • Once dissolved, add 95% ethanol to the solution. A common ratio for two-solvent recrystallization is to add the second solvent (ethanol) until the solution becomes slightly turbid.

  • Cover the beaker and allow it to cool slowly to room temperature. Subsequently, place it in a refrigerator (4°C) to facilitate the formation of crystals.

  • Isolate the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Dry the purified this compound crystals in a desiccator or in an oven at low temperature (e.g., 40°C) until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters for the described extraction and purification protocol. Quantitative yields can vary based on the quality of the lichen material and specific laboratory conditions.

ParameterSpecificationPurpose
Lichen Preparation Coarse PowderIncrease surface area for solvent penetration.
Extraction Solvent AcetoneEfficiently dissolves a broad range of lichen acids, including this compound.
Solvent-to-Solid Ratio 10:1 (v/w)Ensure complete immersion and effective extraction of metabolites.
Extraction Method Maceration with stirringFacilitate the diffusion of compounds from the lichen matrix into the solvent.
Extraction Duration 4-24 hours at Room TemperatureAllow sufficient time for the solvent to extract the target compounds.
Concentration Method Rotary Evaporation (40-50°C)Remove the solvent to obtain a crude extract without degrading the compounds.
Purification Method Two-solvent RecrystallizationIsolate and purify this compound from the crude extract.
Recrystallization Solvents Acetone and 95% EthanolCreate a solvent system where this compound is soluble when hot but precipitates upon cooling.

Visualizations: Workflow and Biological Activity

The following diagrams illustrate the experimental workflow and the known biological activities of this compound.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Isolation & Purification Lichen Cetraria islandica Thalli Grind Grinding / Milling Lichen->Grind Powder Lichen Powder Grind->Powder Maceration Maceration in Acetone (Room Temp, 4-24h) Powder->Maceration Filtration1 Gravity Filtration Maceration->Filtration1 Evaporation Rotary Evaporation Filtration1->Evaporation Crude Crude Extract Evaporation->Crude Recrystallization Recrystallization (Acetone / Ethanol) Crude->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Crystals Purified this compound Filtration2->Crystals Cetraric_Acid_Activity cluster_effects Biological Activities cluster_targets Potential Applications CetraricAcid This compound AntiPro Anti-Proliferative CetraricAcid->AntiPro Cytotoxic Cytotoxic CetraricAcid->Cytotoxic AntiInflam Anti-Inflammatory CetraricAcid->AntiInflam Antimicrobial Antimicrobial CetraricAcid->Antimicrobial Antiviral Antiviral CetraricAcid->Antiviral Antioxidant Antioxidant CetraricAcid->Antioxidant Cancer Cancer Research AntiPro->Cancer Cytotoxic->Cancer Inflammation Inflammatory Disorders AntiInflam->Inflammation Infection Infectious Disease Treatment Antimicrobial->Infection Antiviral->Infection

References

Application Notes and Protocols for the Isolation and Purification of Cetraric Acid from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetraric acid is a prominent secondary metabolite found in various lichen species, most notably in Iceland moss (Cetraria islandica). As a member of the depsidone class of lichen compounds, this compound and its derivatives are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. Lichen secondary metabolites have been reported to possess a wide range of properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and purification of this compound from lichen thalli. The methodologies described herein are based on established techniques for the isolation of lichen acids and are intended for an audience of researchers, scientists, and professionals in the field of drug development.

Overview of the Isolation and Purification Strategy

The isolation of this compound from lichens is a multi-step process that begins with the collection and preparation of the lichen material, followed by solvent extraction to obtain a crude mixture of secondary metabolites. This crude extract is then subjected to one or more chromatographic techniques to separate the individual components. Finally, the isolated this compound is purified by recrystallization to achieve a high degree of purity.

A general workflow for the isolation and purification of this compound is depicted in the diagram below.

G General Workflow for this compound Isolation cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Purification and Analysis Lichen Collection Lichen Collection Cleaning and Drying Cleaning and Drying Lichen Collection->Cleaning and Drying Grinding Grinding Cleaning and Drying->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Recrystallization Recrystallization Pooling of Fractions->Recrystallization Purity Assessment (HPLC, NMR) Purity Assessment (HPLC, NMR) Recrystallization->Purity Assessment (HPLC, NMR) G Detailed Workflow for this compound Purification Crude Acetone Extract Crude Acetone Extract Column Chromatography Column Chromatography Crude Acetone Extract->Column Chromatography Silica Gel n-Hexane:EtOAc gradient Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor Fractions Pooling this compound Fractions Pooling this compound Fractions TLC Analysis->Pooling this compound Fractions Identify & Combine Solvent Evaporation Solvent Evaporation Pooling this compound Fractions->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Ethanol/Water Pure this compound Pure this compound Recrystallization->Pure this compound Purity Analysis (HPLC/NMR) Purity Analysis (HPLC/NMR) Pure this compound->Purity Analysis (HPLC/NMR) G Conceptual Diagram of this compound's Potential Biological Activities cluster_effects Potential Biological Effects This compound This compound Cellular Targets Cellular Targets This compound->Cellular Targets Interacts with Biological Response Biological Response Cellular Targets->Biological Response Modulates Anti-inflammatory Anti-inflammatory Biological Response->Anti-inflammatory Anticancer Anticancer Biological Response->Anticancer Antimicrobial Antimicrobial Biological Response->Antimicrobial

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Cetraric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of Cetraric acid, a secondary metabolite found in lichens, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a β-orcinol depsidone, a class of secondary metabolites produced by various lichen species. It is of scientific interest due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for chemical profiling of lichens, quality control of lichen-based products, and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lichen secondary metabolites due to its high resolution, sensitivity, and reproducibility.

This application note outlines a generalized reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on established protocols for the analysis of structurally similar lichen acids.

Experimental Protocols

2.1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

  • HPLC grade methanol, acetonitrile, and water.

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

2.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

2.3. Sample Preparation (from Lichen Thalli)

  • Drying and Grinding: Dry the lichen thalli at room temperature and grind them into a fine powder.

  • Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and extract the sample in an ultrasonic bath for 30 minutes at room temperature.[1][2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2.4. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are generalized parameters and may require optimization for specific instruments and columns.

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 1% Phosphoric Acid
Mobile Phase B Methanol or Acetonitrile
Elution Mode Gradient
Gradient Program Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm or 280 nm

2.5. Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each working standard solution in triplicate. Plot a calibration curve of the peak area versus the concentration of the this compound standards.

  • Sample Analysis: Inject the prepared lichen extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows. The values presented are typical for the analysis of lichen acids and should be determined experimentally for this compound.

Table 1: HPLC Method Validation Parameters (Typical Values)

ParameterTypical Value/Range
Retention Time (min) To be determined
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Lichen Thalli dry_grind Drying and Grinding sample->dry_grind extraction Acetone Extraction (Ultrasonication) dry_grind->extraction centrifuge Centrifugation extraction->centrifuge filter_sample Filtration (0.45 µm) centrifuge->filter_sample sample_injection Sample Injection filter_sample->sample_injection Inject Sample std This compound Standard stock_sol Stock Solution (1 mg/mL in Methanol) std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std hplc HPLC System working_std->hplc Inject Standards calibration Calibration Curve Construction hplc->calibration chromatogram Chromatogram Acquisition hplc->chromatogram quantification Quantification (Peak Area vs. Calibration Curve) calibration->quantification sample_injection->hplc chromatogram->quantification results Results (this compound Concentration) quantification->results

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

As this compound analysis by HPLC does not involve a biological signaling pathway, a diagram of a logical relationship for method development is provided instead.

Method_Development cluster_optimization Method Optimization cluster_validation Method Validation col_select Column Selection (e.g., C18) mp_select Mobile Phase (Solvent, pH) col_select->mp_select elution_mode Elution Mode (Isocratic vs. Gradient) mp_select->elution_mode detection Detection Wavelength elution_mode->detection linearity Linearity detection->linearity Optimized Method precision Precision linearity->precision accuracy Accuracy precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq validated_method Validated Analytical Method lod_loq->validated_method

Caption: Logical relationship in HPLC method development and validation.

References

Application Note: Identification of Cetraric Acid in Lichen Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lichens are symbiotic organisms known to produce a wide array of unique secondary metabolites, many of which have potential pharmaceutical applications.[1] Cetraric acid, a depsidone, is a prominent lichen substance found in species such as Cetraria islandica (Iceland Moss).[2][3] It has garnered interest for its potential biological activities. Accurate and sensitive identification of such compounds is crucial for chemotaxonomic studies, natural product discovery, and quality control. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex lichen extracts.[4][5] This application note provides a detailed protocol for the extraction and confident identification of this compound from lichen samples using LC-MS/MS.

Principle

The method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of tandem mass spectrometry. A lichen extract is first injected into an HPLC system where its constituent compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a reversed-phase C18 column. The separated compounds then enter the mass spectrometer.

In the MS, compounds are ionized, typically using electrospray ionization (ESI). For initial detection (MS1), the instrument scans for the mass-to-charge ratio (m/z) of the intact molecular ion (precursor ion) of the target analyte. To confirm the identity, this precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique mass spectrum (MS2) that serves as a structural fingerprint for the compound. The combination of a specific retention time from the LC and the precise mass measurements of both the precursor and product ions from the MS/MS allows for unambiguous identification of this compound.

Detailed Experimental Protocol

1. Sample Preparation and Extraction

This protocol is optimized for the extraction of depsidones and other lichen acids for LC-MS/MS analysis.[6][7]

  • 1.1. Sample Collection and Pre-processing:

    • Collect lichen thalli, ensuring they are free from substrate and debris.

    • Air-dry the lichen samples thoroughly.

    • Grind the dried thalli into a fine powder using a mortar and pestle or a ball mill.[7]

  • 1.2. Solvent Extraction:

    • Weigh approximately 50-60 mg of the lichen powder into a microcentrifuge tube (e.g., 2.0 mL).[8]

    • Add 1.5 mL of HPLC-grade acetone or methanol to the tube.[8][9]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

    • Repeat the extraction process at least twice for exhaustive recovery.[8]

  • 1.3. Extract Clarification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid lichen debris.

    • Carefully collect the supernatant (the liquid extract) and transfer it to a clean vial.

    • For LC-MS/MS analysis, filter the supernatant through a 0.2 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any remaining particulates.[10]

    • The sample is now ready for injection.

2. LC-MS/MS System and Conditions

The following parameters are recommended for the analysis of this compound and are based on established methods for lichen metabolites.[11][12]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
System Agilent 1260 Infinity LC or equivalent
Column Reversed-phase C18, e.g., Waters SunFire C18 (50 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Gradient Elution 0-1 min: 5% B; 1-7 min: 5% to 100% B; 7-8 min: 100% B; 8-9 min: 100% to 5% B; 9-12 min: 5% B (Re-equilibration)

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
System Agilent 6530 Q-TOF, LTQ Orbitrap XL, or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Negative (preferred for depsidones)[13]
Scan Range (MS1) m/z 100 - 1200
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 320 °C
Acquisition Mode Data-Dependent MS/MS
Collision Energy (CID) Stepped: 10, 25, 40 eV
Sheath Gas Flow 10 L/min

Results and Data Presentation

Identification of this compound

This compound is identified by a combination of its retention time (RT) and its mass spectral data. In a typical analysis of Cetraria islandica, this compound is observed as a major compound.[2][13] The primary evidence for its identification is the accurate mass of its deprotonated molecule [M-H]⁻ in the MS1 spectrum and the subsequent fragmentation pattern in the MS2 spectrum.[3][13]

Table 3: Mass Spectral Data for this compound Identification

Compound NameMolecular FormulaPrecursor Ion [M-H]⁻ (m/z)Key Product Ions (MS/MS) (m/z)Expected RT (min)
This compoundC₂₀H₁₈O₉401.0878357.0979, 329.0666, 285.0768~16.5
Data derived from analysis of Cetraria islandica extracts.[3][13]

Quantitative Summary

While this note focuses on identification, LC-MS/MS is also a premier tool for quantification.[4][11] The concentration of this compound can vary significantly based on the lichen species, geographic location, and environmental conditions. The table below provides an illustrative example of where this compound might be found.

Table 4: Representative Occurrence of this compound in Lichen Species

Lichen SpeciesChemotypeThis compound PresenceReference
Cetraria islandicaN/AIdentified as a major compound[2]
Parmotrema perlatumMultipleOther depsidones identified; this compound not reported as major[1][14]
Cladonia spp.MultipleNot typically a major compound[10]

Visualizations

dot digraph "LCMSMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF", label="Experimental Workflow for this compound Identification", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Dried Lichen Thallus"]; B [label="2. Grinding to Fine Powder"]; C [label="3. Solvent Extraction (Acetone/Methanol)"]; D [label="4. Centrifugation & Filtration"]; A -> B -> C -> D; }

subgraph "cluster_Analysis" { label = "Instrumental Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Injection into LC-MS/MS"]; F [label="6. LC Separation (C18 Column)"]; G [label="7. ESI Ionization (Negative Mode)"]; H [label="8. MS/MS Data Acquisition"]; E -> F -> G -> H; }

subgraph "cluster_Data" { label = "Data Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; I [label="9. Extract Retention Time"]; J [label="10. Measure Precursor Ion [M-H]⁻"]; K [label="11. Analyze MS/MS Fragment Ions"]; }

L [label="Confident Identification\nof this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D -> E; H -> I; H -> J; H -> K; {I, J, K} -> L; } Caption: Workflow from lichen sample preparation to final identification.

dot digraph "Identification_Logic" { graph [rankdir="TB", splines=curved, bgcolor="#FFFFFF", label="Logical Basis for Confident Identification", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

RT [label="Criterion 1:\nLC Retention Time\n(e.g., ~16.5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS1 [label="Criterion 2:\nAccurate Precursor Mass (MS1)\n[M-H]⁻ at m/z 401.0878", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS2 [label="Criterion 3:\nCharacteristic Fragment Ions (MS2)\nm/z 357.09, 329.06, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Confirmation [label="Confirmation Logic:\nAll three criteria must match\nreference data or standard", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Result [label="Unambiguous Identification:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

RT -> Confirmation; MS1 -> Confirmation; MS2 -> Confirmation; Confirmation -> Result; } Caption: Logic for confirming this compound's presence.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and highly specific protocol for the identification of this compound in complex lichen extracts. The combination of chromatographic separation with high-resolution mass spectrometry and tandem MS fragmentation ensures confident structural confirmation. This application note serves as a comprehensive guide for researchers in natural products chemistry and drug development, enabling the reliable screening and identification of this and other related lichen metabolites.

References

Application Notes and Protocols for the NMR Spectral Analysis of Cetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cetraric acid, a prominent lichen depsidone. The information herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and utilization of this compound.

Introduction

This compound is a secondary metabolite produced by various lichen species, notably Cetraria islandica (Iceland moss). As a member of the depsidone class of compounds, it possesses a characteristic tricyclic structure and is of significant interest due to its potential biological activities. Accurate structural elucidation is paramount for any further investigation, and NMR spectroscopy stands as the most powerful technique for this purpose. This document provides the key ¹H and ¹³C NMR spectral data for this compound and outlines the experimental protocols for data acquisition.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the verification of the compound's structure and for its quantification in various extracts and formulations.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)Multiplicity
H-56.91s
H-9'5.49s
4-CH₃2.21s
8'-CH₃2.56s
4'-OCH₃3.85s

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
1164.3
2108.8
3162.0
4110.1
5117.8
6148.5
7170.2
1'115.5
2'151.8
3'119.5
4'148.9
5'139.9
6'108.2
7'192.1
8'15.6
9'61.8
4-CH₃9.5
4'-OCH₃52.5

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of this compound from a lichen source.

Protocol 1: Isolation of this compound from Cetraria islandica
  • Extraction:

    • Air-dry the thalli of Cetraria islandica.

    • Grind the dried lichen material into a fine powder.

    • Perform a Soxhlet extraction with a suitable organic solvent, such as acetone or ethanol, for several hours.

    • Concentrate the resulting extract under reduced pressure to yield a crude residue.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain crystalline this compound.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve an accurately weighed sample of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.

    • Ensure complete dissolution of the sample.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton spectrometer).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

Workflow for Isolation and Structural Elucidation of this compound

The following diagram illustrates the logical workflow from the collection of the lichen material to the final structural determination of this compound.

workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis NMR Analysis cluster_elucidation Structure Elucidation Collection Collect Lichen (Cetraria islandica) Drying Air Dry Collection->Drying Grinding Grind to Powder Drying->Grinding Extraction Soxhlet Extraction (Acetone/Ethanol) Grinding->Extraction Concentration Concentrate Extract Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Purified Isolated this compound TLC->Purified SamplePrep Prepare NMR Sample (Deuterated Solvent) Purified->SamplePrep NMR_Acquisition Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Spectra SamplePrep->NMR_Acquisition DataProcessing Process NMR Data NMR_Acquisition->DataProcessing Spectral_Analysis Analyze Spectral Data (Chemical Shifts, Coupling Constants) DataProcessing->Spectral_Analysis Structure_Determination Determine Final Structure Spectral_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway and Logical Relationships

For drug development professionals, understanding the context of the compound's activity is crucial. While the specific signaling pathways modulated by this compound are a subject of ongoing research, its structural features, particularly the presence of phenolic hydroxyl groups and a lactone ring, suggest potential interactions with various biological targets. The following diagram illustrates a generalized logical relationship for investigating the biological activity of a natural product like this compound.

logical_relationship cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Drug Development CetraricAcid This compound (Pure Compound) EnzymeAssays Enzyme Inhibition Assays CetraricAcid->EnzymeAssays CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) CetraricAcid->CellBasedAssays ReceptorBinding Receptor Binding Studies CetraricAcid->ReceptorBinding AnimalModels Animal Models of Disease EnzymeAssays->AnimalModels CellBasedAssays->AnimalModels PK_PD Pharmacokinetic & Pharmacodynamic Studies AnimalModels->PK_PD LeadOptimization Lead Optimization PK_PD->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: Logical workflow for investigating the biological activity of this compound.

Protocol for antioxidant activity assay of Cetraric acid (e.g., DPPH, FRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraric acid, a prominent secondary metabolite found in various lichen species, particularly within the Cetraria genus, has garnered scientific interest for its potential biological activities. Among these, its antioxidant properties are of significant interest for applications in pharmaceuticals and drug development. This document provides a detailed overview of the protocols for assessing the antioxidant activity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Antioxidant Activity of this compound

While specific quantitative data for isolated this compound is limited in publicly available literature, studies on extracts from lichens rich in this compound, such as Cetraria islandica and Cetraria aculeata, have demonstrated notable antioxidant potential. This activity is often attributed to the phenolic nature of lichen acids, which can donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of extracts containing this compound has been confirmed through various assays, indicating its potential as a natural antioxidant.

Quantitative Data Summary

The following table summarizes available data on the antioxidant activity of extracts from lichens known to contain this compound. It is important to note that these values represent the activity of the entire extract and not of purified this compound.

SampleAssayIC50 Value (μg/mL)FRAP ValueReference
Cetraria islandica aqueous extractDPPH Radical ScavengingData not specifiedData not specified[1]
Cetraria aculeata methanol extractDPPH Radical ScavengingData not specifiedData not specified[2]
Cetraria aculeata ethyl acetate extractDPPH Radical ScavengingData not specifiedData not specified[2]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound (isolated and purified)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and a series of dilutions in the same manner.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the different concentrations of the this compound solution or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample solvent and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound (isolated and purified)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of ferrous sulfate solutions of known concentrations in distilled water to generate a standard curve.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution and dilutions of the positive control.

  • Assay Protocol:

    • Add 20 µL of the diluted this compound solutions, standard solutions, or positive control to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the this compound samples by comparing their absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox (µM TE/g).

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound & Control Dilutions add_sample Add Sample/Control to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow for this compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent add_frap Add FRAP Reagent prep_frap->add_frap prep_sample Prepare this compound, Standard & Control add_sample Add Sample/Standard to Plate prep_sample->add_sample add_sample->add_frap incubate Incubate at 37°C (30 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate

Caption: FRAP Assay Workflow for this compound.

Hypothetical Signaling Pathway

As specific signaling pathway information for this compound's antioxidant activity is not available, a general hypothetical pathway illustrating how a phenolic antioxidant might function is presented below. This is a generalized representation and may not reflect the precise mechanism of this compound.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_intervention Antioxidant Intervention cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization Direct Scavenging Cetraric_Acid This compound (Hypothetical) Cetraric_Acid->Neutralization Pathway_Activation Activation of Antioxidant Pathways (e.g., Nrf2) Cetraric_Acid->Pathway_Activation Indirect Action Cell_Protection Reduced Oxidative Damage & Cell Protection Neutralization->Cell_Protection Gene_Expression Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Pathway_Activation->Gene_Expression Gene_Expression->Cell_Protection

Caption: Hypothetical Antioxidant Signaling Pathway for a Phenolic Compound like this compound.

References

In Vitro Anticancer Activity of Citric Acid (For Illustrative Purposes Only)

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the in vitro anticancer activity of Cetraric acid on cancer cell lines is not available in the currently published scientific literature.

Extensive searches for scholarly articles, reviews, and data on the effects of this compound on cancer cell lines, including its IC50 values, impact on apoptosis, and influence on cell cycle, did not yield any relevant results. Similarly, no information was found regarding the signaling pathways that might be modulated by this compound in cancer cells.

Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, and visualizations for the in vitro anticancer activity of this compound.

For illustrative purposes and to highlight the type of information that would be necessary to fulfill such a request, a substantial body of research exists for a similarly named compound, Citric Acid . The following is a brief overview of the readily available information on the anticancer activities of Citric Acid. It is crucial to note that Citric Acid and this compound are different chemical compounds, and the biological activities of one cannot be extrapolated to the other.

Citric acid has been shown to exhibit anticancer properties in various cancer cell lines through multiple mechanisms.

Data on Cytotoxicity of Citric Acid

Cell LineCancer TypeAssayIC50 / ConcentrationIncubation TimeReference
EC109Esophageal CarcinomaMTT800, 1600 µg/ml (significant decrease in proliferation)Not Specified[1]
HaCaTHuman KeratinocyteNot Specified2.5-12.5 mM (dose-dependent inhibition)Not Specified[2][3]
BGC-823Gastric CarcinomaNot Specified5-20 mM (massive apoptotic cell death)72 h[4]
SGC-7901Gastric CarcinomaNot Specified5-20 mM (massive apoptotic cell death)72 h[4]

Mechanisms of Action of Citric Acid

Apoptosis Induction: Citric acid has been demonstrated to induce apoptosis in cancer cells. In human esophageal carcinoma EC109 cells, treatment with citric acid resulted in typical apoptotic morphology, such as chromatin condensation and the appearance of apoptotic bodies.[1] Similarly, in the human keratinocyte cell line HaCaT, citric acid induced apoptosis through both caspase-dependent and -independent pathways.[2][3] This involved the activation of caspases-3, -8, and -9, an increased level of the pro-apoptotic protein BAX, and decreased levels of the anti-apoptotic proteins BCL-2 and BCL-XL.[2][3] Furthermore, citric acid can activate death receptors and promote the release of pro-apoptotic factors like AIF and Endonuclease G.[2][3] In gastric cancer cell lines, citric acid-induced apoptosis was shown to occur via the mitochondrial pathway with activation of caspase-9.[4]

Cell Cycle Arrest: In HaCaT cells, citric acid has been shown to cause cell cycle arrest at the G2/M phase (before 24 hours of treatment) and the S phase (after 24 hours of treatment).[2]

Signaling Pathways Modulated by Citric Acid

The anticancer effects of citric acid are linked to its ability to interfere with cancer cell metabolism and signaling. One of the primary proposed mechanisms is the inhibition of glycolysis, a key metabolic pathway for energy production in rapidly proliferating cancer cells.[1]

A simplified representation of the apoptotic signaling pathway induced by citric acid in HaCaT cells is presented below.

Caption: Apoptotic pathways induced by Citric Acid.

Experimental Protocols for Citric Acid Studies (Illustrative)

Cell Viability Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of citric acid and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed cells in a 6-well plate and treat with citric acid for the indicated times.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis:

  • Culture and treat cells with citric acid as described above.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Should research on the anticancer properties of This compound become available in the future, a similar comprehensive analysis could be compiled.

References

Investigating the Anti-inflammatory Potential of Cetraric Acid: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetraric acid, a secondary metabolite derived from lichens, notably Iceland Moss (Cetraria islandica), has garnered interest for its potential therapeutic properties. Historical use of lichen extracts in traditional medicine for inflammatory conditions suggests that their constituent compounds, including this compound, may possess significant anti-inflammatory activity. While comprehensive studies on isolated this compound are limited, this document provides a detailed experimental framework to investigate its anti-inflammatory properties. The protocols and assays outlined below are based on established methodologies for evaluating natural products and are designed to elucidate the mechanisms of action of this compound, particularly its effects on key inflammatory signaling pathways such as NF-κB and MAPK.

Proposed Experimental Design

A multi-pronged approach is proposed to thoroughly characterize the anti-inflammatory profile of this compound. This involves a series of in vitro assays to determine its direct effects on inflammatory mediators and cellular pathways, followed by in vivo studies to assess its efficacy in a physiological context.

In Vitro Studies

Initial in vitro screening will be conducted to evaluate the direct anti-inflammatory and cytotoxic effects of this compound.

1. Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent in vitro experiments. 2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To assess the inhibitory effect of this compound on the production of the pro-inflammatory mediator, nitric oxide. 3. Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6, IL-1β): To quantify the effect of this compound on the secretion of key inflammatory cytokines. 4. Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays: To investigate the enzymatic inhibitory activity of this compound on key enzymes in the inflammatory cascade. 5. Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To determine the molecular mechanism of action by observing the phosphorylation status of key proteins in these pathways.

In Vivo Studies

Based on promising in vitro results, in vivo studies will be conducted to evaluate the anti-inflammatory efficacy of this compound in animal models of inflammation.

1. Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation to assess the ability of this compound to reduce edema. 2. Acetic Acid-Induced Vascular Permeability in Mice: To evaluate the effect of this compound on increased vascular permeability, a hallmark of inflammation. 3. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: To investigate the systemic anti-inflammatory effects of this compound by measuring serum cytokine levels.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the proposed experiments.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)NO Production (% of Control)
0 (Control)100 ± 5.2100 ± 8.5
198 ± 4.885 ± 6.1
1095 ± 5.162 ± 5.3
5092 ± 6.341 ± 4.9
10088 ± 5.925 ± 3.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Control)1250 ± 110980 ± 95450 ± 42
10980 ± 85750 ± 78320 ± 35
50650 ± 62480 ± 55180 ± 21
100320 ± 38210 ± 2590 ± 12

Table 3: In Vivo Anti-inflammatory Effects of this compound

TreatmentPaw Edema Inhibition (%)Reduction in Vascular Permeability (%)Serum TNF-α Reduction (%)
Vehicle Control000
This compound (10 mg/kg)25 ± 3.530 ± 4.128 ± 3.9
This compound (50 mg/kg)55 ± 6.260 ± 5.858 ± 6.5
Dexamethasone (1 mg/kg)70 ± 5.975 ± 6.372 ± 7.1

Experimental Protocols

In Vitro Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (1-100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB and MAPK Pathways

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 80-90% confluence.

    • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimental Protocols

1. Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-200 g).

  • Procedure:

    • Administer this compound (10 and 50 mg/kg, p.o.) or a vehicle control one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition.

2. Acetic Acid-Induced Vascular Permeability

  • Animal Model: Male BALB/c mice (20-25 g).

  • Procedure:

    • Administer this compound (10 and 50 mg/kg, i.p.) or a vehicle control 30 minutes before acetic acid injection.

    • Inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately after, inject 0.1 mL of 1% Evans blue dye intravenously.

    • After 30 minutes, sacrifice the animals and collect the peritoneal fluid.

    • Measure the absorbance of the peritoneal fluid at 610 nm to quantify the dye leakage.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general workflow for the proposed experimental design.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assay (MTT) NO_Production NO Production Assay (Griess Test) Cell_Viability->NO_Production Cytokine_Assay Cytokine Assays (ELISA) NO_Production->Cytokine_Assay Enzyme_Inhibition COX/LOX Inhibition Cytokine_Assay->Enzyme_Inhibition Western_Blot Western Blot Analysis (NF-κB & MAPK) Enzyme_Inhibition->Western_Blot Mechanistic Studies Paw_Edema Carrageenan-Induced Paw Edema Western_Blot->Paw_Edema If promising Vascular_Permeability Acetic Acid-Induced Vascular Permeability Paw_Edema->Vascular_Permeability LPS_Model LPS-Induced Systemic Inflammation Vascular_Permeability->LPS_Model Cetraric_Acid This compound Cetraric_Acid->Cell_Viability Determine non-toxic dose

Caption: Proposed experimental workflow for evaluating the anti-inflammatory properties of this compound.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylates Degradation Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->Degradation Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Cetraric_Acid This compound Cetraric_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activation Cetraric_Acid This compound Cetraric_Acid->p38 Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the antimicrobial properties of citric acid. This document includes quantitative data on its efficacy, detailed experimental protocols for key assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Citric acid, a weak organic acid, is a naturally occurring compound found in citrus fruits. It is widely used in the food, pharmaceutical, and cosmetic industries as a preservative, acidulant, and flavoring agent. Its antimicrobial properties stem from its ability to lower pH and disrupt cellular processes in a variety of microorganisms. This document outlines the standardized methods for evaluating the antimicrobial susceptibility of citric acid.

Quantitative Antimicrobial Susceptibility Data

The antimicrobial efficacy of citric acid has been evaluated against a range of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from various studies.

MicroorganismTest MethodConcentrationZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Reference
Escherichia coliBroth Microdilution--0.06 g/mL[1][2]
Staphylococcus aureusBroth Microdilution--0.06 g/mL[1][2]
Candida albicansBroth Microdilution--0.03 g/mL[1][2]
Enterococcus faecalisBroth Macrodilution--6.25 mg/mL[3][4]
Enterococcus faecalisAgar Well Diffusion10%23.0 (±1.00)-[5]
Enterococcus faecalisAgar Well Diffusion8%22.3 (±1.15)-[5]
Enterococcus faecalisAgar Well Diffusion6%17.3 (±0.577)-[5]
Pectobacterium sp.Agar Disk Diffusion5 mg/mLDistinct Inhibition-[6]
Pseudomonas sp.Agar Disk Diffusion5 mg/mLDistinct Inhibition-[6]
Agrobacterium sp.Agar Disk Diffusion1 mg/mLInhibition Observed-[6]
Salmonella sp.Agar Disk Diffusion1 mg/mLInhibition Observed-[6]
E. coliAgar Disk Diffusion1 mg/mLInhibition Observed-[6]
S. cerevisiaeMIC Test--25 g/L[7]
K. marxianusMIC Test--37.5 g/L[7]
H. polymorphaMIC Test--25 g/L[7]

Note: The effectiveness of citric acid can be influenced by the pH of the medium.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Dilution Method

This protocol determines the lowest concentration of citric acid that inhibits the visible growth of a microorganism.

Materials:

  • Citric acid stock solution (e.g., 20 mg/mL in sterile distilled water)[8]

  • Sterile 96-well microtiter plates[9][10]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)[2]

  • Microbial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1 x 10⁸ CFU/mL for bacteria)[2][8]

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for yeast)[2]

  • Negative control (broth medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plate: Add 50 µL of sterile broth medium to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the citric acid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series.[2]

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 5 µL of the standardized inoculum to each well, except for the negative control wells.[2]

  • Controls:

    • Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.

    • Negative Control: Include wells with broth medium only to check for contamination.

    • Growth Control: Include wells with broth medium and the microbial inoculum to ensure proper growth.

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[2][9][10]

  • MIC Determination: The MIC is the lowest concentration of citric acid at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 615 nm.[2]

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of citric acid by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Citric acid solutions of various concentrations.

  • Sterile filter paper disks (6 mm in diameter).

  • Muller-Hinton agar plates.[8]

  • Microbial inoculum suspension standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Positive control antibiotic disks.

  • Negative control disks (impregnated with sterile distilled water).

  • Incubator.

  • Calibrated ruler or calipers.

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension. Swab the entire surface of a Muller-Hinton agar plate evenly in three directions to ensure confluent growth.[8]

  • Preparation of Disks: Aseptically apply a known volume (e.g., 20 µL) of the desired citric acid concentration onto sterile filter paper disks. Allow the disks to dry.

  • Application of Disks: Place the citric acid-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Proposed Mechanism of Action of Citric Acid

The antimicrobial action of citric acid is multifaceted. At a low pH, the undissociated form of citric acid can cross the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the intracellular environment. This acidification can disrupt enzymatic activities and damage DNA. Additionally, citric acid can chelate metal ions essential for microbial survival and disrupt the cell membrane. It has also been shown to inhibit ATP production and the tricarboxylic acid (TCA) cycle, leading to a reduction in cellular energy metabolism.[9][11][12][13]

Antimicrobial Mechanism of Citric Acid cluster_extracellular Extracellular Environment (Low pH) cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) Undissociated Citric Acid Undissociated Citric Acid Membrane Transport Passive Diffusion Undissociated Citric Acid->Membrane Transport Crosses membrane Dissociated Citric Acid Citrate Anions + H+ Membrane Transport->Dissociated Citric Acid Intracellular Acidification Intracellular Acidification Dissociated Citric Acid->Intracellular Acidification TCA Cycle Inhibition TCA Cycle Inhibition Dissociated Citric Acid->TCA Cycle Inhibition Enzyme Denaturation Enzyme Denaturation Intracellular Acidification->Enzyme Denaturation DNA Damage DNA Damage Intracellular Acidification->DNA Damage Cell Death Cell Death Enzyme Denaturation->Cell Death DNA Damage->Cell Death ATP Production Inhibition Inhibition of ATP Production ATP Production Inhibition->Cell Death TCA Cycle Inhibition->ATP Production Inhibition

Caption: Proposed antimicrobial mechanism of citric acid against bacterial cells.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of citric acid using broth dilution and agar disk diffusion methods.

Antimicrobial Susceptibility Testing Workflow cluster_mic Broth Dilution (MIC) cluster_disk Agar Disk Diffusion (ZOI) start Start prep_culture Prepare Microbial Culture (0.5 McFarland) start->prep_culture prep_citric_acid Prepare Citric Acid Stock Solution start->prep_citric_acid inoculate_mic Inoculate wells with microbial suspension prep_culture->inoculate_mic inoculate_agar Inoculate Agar Plate (Lawn culture) prep_culture->inoculate_agar serial_dilution Perform Serial Dilutions in 96-well plate prep_citric_acid->serial_dilution apply_disks Apply Citric Acid Disks prep_citric_acid->apply_disks serial_dilution->inoculate_mic incubate_mic Incubate plate (37°C, 16-24h) inoculate_mic->incubate_mic read_mic Determine MIC (Visual/Spectrophotometric) incubate_mic->read_mic mic_result MIC Value read_mic->mic_result end End mic_result->end inoculate_agar->apply_disks incubate_disk Incubate plate (37°C, 18-24h) apply_disks->incubate_disk measure_zoi Measure Zone of Inhibition incubate_disk->measure_zoi zoi_result ZOI Diameter (mm) measure_zoi->zoi_result zoi_result->end

Caption: Workflow for antimicrobial susceptibility testing of citric acid.

References

Application Notes and Protocols for the Use of Citric Acid as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: These application notes focus on the use of citric acid as a standard in phytochemical analysis. Initial searches for "cetraric acid" yielded limited results in the context of a widely used analytical standard. It is possible that "this compound," a secondary metabolite found in lichens, was intended. However, citric acid is a ubiquitously utilized standard in analytical chemistry. Given the request for detailed protocols and quantitative data, this document will detail the applications of citric acid.

Introduction

Citric acid is a weak organic acid naturally found in citrus fruits and is a key intermediate in the metabolism of all aerobic organisms through the citric acid cycle (Krebs cycle).[1][2] Its widespread availability in high purity makes it an excellent primary standard for various analytical applications in phytochemical analysis, quality control of food and beverages, and pharmaceutical formulations.[3][4][5]

These application notes provide detailed protocols for the use of citric acid as a standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common techniques in phytochemical analysis.

Physicochemical Properties of Citric Acid

PropertyValue
Chemical FormulaC₆H₈O₇
Molecular Weight192.12 g/mol
AppearanceWhite crystalline powder or colorless crystals[6]
SolubilityVery soluble in water, freely soluble in ethanol, sparingly soluble in ether[6]
pKa values (at 25°C)pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.4
Storage Temperature2-30°C

Application I: Quantification of Citric Acid in Plant Extracts using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. Using citric acid as a standard allows for the accurate determination of its concentration in various samples, including fruit juices and plant extracts.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from a method for the analysis of organic acids in fruit juices.

Objective: To quantify the concentration of citric acid in a plant extract using an external standard calibration curve.

Materials and Reagents:

  • Citric Acid analytical standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • Plant extract of interest

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.01 M KH₂PO₄ buffer solution by dissolving the appropriate amount of KH₂PO₄ in ultrapure water.

    • Adjust the pH of the buffer to 2.60 with orthophosphoric acid.[7]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of citric acid analytical standard.

    • Dissolve it in a 100 mL volumetric flask with the mobile phase and make up to the mark. This is your stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL).

  • Sample Preparation:

    • For liquid samples like fruit juice, centrifuge to remove solid particles.

    • For solid plant material, perform a suitable extraction (e.g., methanolic or aqueous extraction).

    • Dilute the extract with the mobile phase to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 0.01 M KH₂PO₄ (pH 2.60)

    • Flow Rate: 0.5 mL/min[8]

    • Injection Volume: 20 µL

    • Column Temperature: 35°C[9]

    • Detection Wavelength: 210 nm[9]

  • Analysis:

    • Inject the prepared standard solutions in triplicate, starting from the lowest concentration.

    • Inject the prepared sample solutions in triplicate.

    • Construct a calibration curve by plotting the peak area of the citric acid standard against its concentration.

    • Determine the concentration of citric acid in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of citric acid.

ParameterTypical ValueReference
Linearity (r²)> 0.999[8][9]
Limit of Detection (LOD)0.01 g/L[8]
Limit of Quantification (LOQ)0.03 g/L[8]
Intra-day Precision (%RSD)< 2%[9]
Inter-day Precision (%RSD)< 2%[9]
Recovery87% - 97%[9]

Experimental Workflow: HPLC Analysis

HPLC_Workflow A Mobile Phase Preparation (0.01M KH2PO4, pH 2.60) E HPLC Analysis (C18 Column, 210 nm) A->E B Standard Stock Solution (Citric Acid) C Calibration Standards (Serial Dilution) B->C C->E D Sample Preparation (Extraction, Dilution, Filtration) D->E F Data Acquisition (Peak Areas) E->F G Calibration Curve Construction F->G H Quantification of Citric Acid in Sample G->H

Caption: Workflow for the quantification of citric acid using HPLC.

Application II: Quantification of Citric Acid by UV-Visible Spectrophotometry

This method is based on an enzymatic reaction where the consumption of NADH is proportional to the amount of citric acid present. The decrease in absorbance at 340 nm is measured.[10]

Experimental Protocol: Enzymatic Spectrophotometric Assay

Objective: To determine the concentration of citric acid in a sample using an enzymatic assay and a spectrophotometer.

Materials and Reagents:

  • Citric Acid analytical standard (≥99.5% purity)

  • Enzymatic test kit for citric acid (containing reagents for the conversion of citric acid and measurement of NADH)

  • Distilled water

  • Sample to be analyzed

Equipment:

  • UV-Visible Spectrophotometer

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Water bath or incubator (37°C)

Procedure:

  • Preparation of Standard Solution (e.g., 500 mg/L):

    • Accurately weigh 50 mg of anhydrous citric acid standard and dissolve it in 100 mL of distilled water in a volumetric flask.[10] This standard should be freshly prepared.[10]

  • Sample Preparation:

    • Clear, colorless, and near-neutral liquid samples can be used directly or after dilution to a concentration between 20 and 400 mg/L.[10]

    • Turbid solutions should be filtered.

    • Acidic samples should be adjusted to approximately pH 8 with NaOH or KOH.[11]

  • Assay Procedure:

    • Set the spectrophotometer wavelength to 340 nm.

    • Pipette the reagents and sample/standard/blank into cuvettes according to the test kit instructions. A typical ratio is 1 part sample to 40 parts Reagent 1.[10]

    • Mix and incubate at 37°C for a specified time (e.g., 5-10 minutes) to allow the reaction to complete.[10]

    • Measure the final absorbance.

  • Calculation:

    • The concentration of citric acid is calculated automatically by some analyzers using a calibration curve.[10]

    • Alternatively, it can be calculated based on the change in absorbance and a calibration factor provided with the kit.

Data Presentation: Spectrophotometric Method Performance
ParameterTypical ValueReference
Wavelength340 nm[10]
Linearity Range20 - 400 mg/L (manual method)[10]
Measuring Range15 - 5000 mg/L (analyzer)[10]
Reaction Time8 - 13 minutes[10]

Experimental Workflow: Spectrophotometric Analysis

Spectro_Workflow A Standard & Sample Preparation C Reaction Incubation (37°C) A->C B Reagent Preparation (Enzyme Kit) B->C D Spectrophotometric Measurement (Absorbance at 340 nm) C->D E Calculation of Citric Acid Concentration D->E

Caption: Workflow for enzymatic spectrophotometric analysis of citric acid.

Biological Relevance: The Citric Acid Cycle

Citric acid is a central molecule in cellular metabolism, participating in the citric acid cycle (also known as the Krebs or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

Citric_Acid_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Signaling Signaling alpha-Ketoglutarate->Signaling Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Succinate->Signaling Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: Simplified diagram of the Citric Acid (Krebs) Cycle.

Intermediates of the citric acid cycle, such as succinate and alpha-ketoglutarate, have been shown to act as signaling molecules by functioning as ligands for G-protein-coupled receptors.[12] Citrate itself can be transported into the cytoplasm and plays a role in fatty acid synthesis and the regulation of enzymes like acetyl-CoA carboxylase.[1] Furthermore, citrate is involved in protein acetylation and histone modification, highlighting its role beyond energy metabolism.[13] In inflammatory conditions, citric acid may have a protective effect on the liver.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cetraric Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cetraric acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from lichen sources.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from lichens?

A1: The most effective methods for extracting secondary metabolites like this compound from lichens are those that maximize the disruption of the lichen thallus and the solubilization of the target compound. Commonly used and effective methods include:

  • Heat Reflux Extraction: This traditional method involves boiling a solvent with the lichen material. A 60-minute extraction with acetone has been shown to be optimal for some lichen acids.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, leading to enhanced cell wall disruption and improved extraction efficiency. It often requires shorter extraction times compared to traditional methods.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and lichen material, which can significantly reduce extraction time and solvent consumption.

  • Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. The combination of ASE with acetone has been found to be a highly selective method for extracting lichen acids.[2][3]

Q2: Which solvents are best for extracting this compound?

A2: The choice of solvent is critical for maximizing the yield of this compound. This compound, a depsidone, is generally a polar molecule.

  • Acetone is frequently reported as one of the most effective solvents for extracting a wide range of lichen acids, including depsidones.[4]

  • Ethanol and Methanol are also effective polar solvents. Methanol's small molecular size and high penetration capability can lead to a high release of intracellular compounds.

  • Ethyl acetate can also be used and may offer different selectivity compared to more polar solvents.[3]

  • This compound is reportedly insoluble in water but soluble in boiling alcohol and alkaline solutions. This suggests that hot alcohol extractions or the use of a slightly alkaline solvent system could be beneficial.

Q3: How does the pre-treatment of the lichen material affect extraction yield?

A3: Proper pre-treatment of the lichen thallus is a crucial step for improving extraction yield. The primary goal is to increase the surface area available for solvent interaction.

  • Grinding/Pulverizing: The lichen material should be thoroughly dried and then ground into a fine powder. This breaks down the cell walls and allows for better solvent penetration.

  • Washing: To remove extracellular water-soluble compounds and potential contaminants, the lichen thalli can be washed with water before drying and grinding.

Q4: What are the key parameters to optimize for improving this compound yield?

A4: To maximize the yield of this compound, several experimental parameters should be optimized:

  • Solvent-to-Solid Ratio: A higher volume of solvent can increase the extraction efficiency, but an excessively large volume can make the subsequent concentration step more time-consuming and energy-intensive. A common starting point is a 10:1 or 20:1 (mL of solvent to g of lichen) ratio.

  • Extraction Time: The optimal extraction time depends on the method used. For heat reflux, 60 minutes may be sufficient.[1] For UAE and MAE, shorter times (e.g., 10-30 minutes) are often effective. It is important to perform a time-course study to determine the point of diminishing returns.

  • Temperature: Higher temperatures generally increase the solubility of the target compound and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds. For methods like ASE and heat reflux, a temperature close to the boiling point of the solvent is often used.

  • Number of Extractions: Performing multiple extractions of the same lichen material with fresh solvent can significantly increase the overall yield compared to a single extraction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient extraction method. 2. Suboptimal solvent selection. 3. Inadequate pre-treatment of lichen material. 4. Insufficient extraction time or temperature. 5. Low concentration of this compound in the source material.1. Switch to a more efficient method like ASE or MAE. 2. Test different solvents (e.g., acetone, ethanol, ethyl acetate) or solvent mixtures. 3. Ensure the lichen is finely ground. Consider a pre-wash step. 4. Optimize extraction time and temperature by running a series of small-scale experiments. 5. Verify the quality and species of the lichen. The concentration of secondary metabolites can vary based on geographical location and season of collection.
Co-extraction of Impurities 1. The chosen solvent has low selectivity. 2. The lichen material contains a high concentration of other soluble compounds.1. Try a solvent with different polarity. 2. Implement a post-extraction purification step such as column chromatography or recrystallization.
Degradation of this compound 1. Excessive heat or prolonged extraction time. 2. Exposure to light or air during processing and storage.1. Use methods with shorter extraction times like UAE or MAE. For heat-based methods, determine the optimal time to avoid prolonged exposure to high temperatures. 2. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Formation of Emulsions during Liquid-Liquid Partitioning 1. Presence of surfactant-like compounds in the crude extract.1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a small amount of a different organic solvent to break the emulsion. 3. Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Lichen Depsidones (Illustrative Examples)

Disclaimer: The following data is for other lichen depsidones and is intended to illustrate the relative efficiency of different extraction methods. Optimal conditions and yields for this compound may vary and require specific optimization.

Extraction MethodSolventTemperatureTimeYield (mg/g dry weight)Reference Compound
Heat RefluxAcetoneBoiling point60 min4.25 ± 0.08Usnic Acid
Ultrasound-AssistedAcetoneRoom Temp.2 x 20 min2.33 ± 0.17Usnic Acid
ShakingAcetoneRoom Temp.24 hours0.97 ± 0.08Usnic Acid
MAETetrahydrofuran100°C7 min~90% recoveryNorstictic Acid

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Lichen Material:

    • Clean the lichen thalli to remove any debris.

    • Air-dry the lichen material completely.

    • Grind the dried lichen into a fine powder using a laboratory mill or mortar and pestle.

  • Extraction:

    • Weigh 10 g of the powdered lichen material and place it in a 250 mL beaker.

    • Add 200 mL of acetone (or another selected solvent) to achieve a 20:1 solvent-to-solid ratio.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation.

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC).

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_analysis 4. Analysis & Purification Lichen Lichen Thalli Grinding Grinding Lichen->Grinding Powder Lichen Powder Grinding->Powder Extraction Extraction (e.g., UAE, MAE, Reflux) Powder->Extraction Solvent Solvent Addition Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Cetraric Acid Extract Concentration->Crude_Extract Analysis Yield & Purity Analysis (HPLC) Crude_Extract->Analysis Purification Purification (Chromatography) Crude_Extract->Purification Pure_Cetraric_Acid Pure this compound Purification->Pure_Cetraric_Acid Pure_Cetraric_Acid->Analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Start: Low this compound Yield Check_Method Is the extraction method efficient? Start->Check_Method Check_Solvent Is the solvent optimal? Check_Method->Check_Solvent Yes Solution_Method Action: Switch to a more efficient method (e.g., ASE, MAE). Check_Method->Solution_Method No Check_Pretreatment Is the lichen finely ground? Check_Solvent->Check_Pretreatment Yes Solution_Solvent Action: Test different solvents (e.g., acetone, ethanol). Check_Solvent->Solution_Solvent No Check_Parameters Are time and temperature optimized? Check_Pretreatment->Check_Parameters Yes Solution_Pretreatment Action: Ensure fine grinding of the lichen material. Check_Pretreatment->Solution_Pretreatment No Solution_Parameters Action: Perform optimization experiments for time and temperature. Check_Parameters->Solution_Parameters No End Outcome: Improved Yield Check_Parameters->End Yes Solution_Method->Check_Solvent Solution_Solvent->Check_Pretreatment Solution_Pretreatment->Check_Parameters Solution_Parameters->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Low Solubility of Citric Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of citric acid in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a citric acid stock solution?

A1: For most biological applications, the recommended solvent for preparing a citric acid stock solution is high-purity, sterile water. Citric acid is very soluble in water.[1][2][3] To avoid significant pH shifts in your culture medium upon addition, it is highly recommended to prepare a stock solution of sodium citrate or to adjust the pH of your citric acid stock solution with sodium hydroxide (NaOH) to match the pH of your culture medium (typically pH 7.2-7.4).[4]

Q2: What are the common causes of citric acid precipitation in cell culture media?

A2: Precipitation of citric acid in cell culture media can be attributed to several factors:

  • pH Imbalance: The addition of an unbuffered, acidic citric acid solution can lower the pH of the medium, causing components of the media or the citric acid itself to precipitate.[4]

  • Chelation of Divalent Cations: Citric acid is a strong chelator of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5] These ions are essential for the solubility of many media components. Their chelation can lead to the formation of insoluble citrate salts.[4]

  • High Concentration: The final concentration of citric acid in the media may exceed its solubility limit under the specific conditions of the experiment (e.g., temperature, pH).[4]

  • Temperature Shock: Adding a cold stock solution to warmer media or subjecting the media to freeze-thaw cycles can reduce the solubility of its components, including citric acid.

Q3: Can citric acid be toxic to cells in culture?

A3: Yes, at high concentrations, citric acid can exhibit cytotoxicity.[4] This toxicity is often linked to a significant drop in the pH of the culture medium.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[4] Some studies have reported cytotoxic effects at concentrations around 10 mM in certain cell types.[4]

Q4: How can I avoid citric acid precipitation when preparing my experiment?

A4: To prevent precipitation, consider the following:

  • Use Sodium Citrate: Prepare your stock solution using sodium citrate instead of citric acid to avoid a drop in pH.[4]

  • pH Adjustment: If using citric acid, adjust the pH of your stock solution to match your culture medium before adding it.

  • Slow Dilution: Add the citrate stock solution to your pre-warmed culture medium slowly and with gentle mixing.[4] This prevents localized high concentrations that can lead to precipitation.

  • Determine Optimal Concentration: Conduct a pilot experiment to find the highest soluble and non-toxic concentration of citric acid for your specific assay conditions.[4]

Q5: My adherent cells are detaching after the addition of citric acid. What is the cause?

A5: Cell detachment is a common issue when using citric acid with adherent cell lines. Citric acid chelates calcium ions (Ca²⁺) from the culture medium.[4] Cell adhesion is often dependent on calcium-dependent proteins like cadherins. By reducing the availability of free calcium, citric acid can disrupt cell-matrix and cell-cell adhesions, leading to detachment.[4] To mitigate this, consider reducing the concentration of citric acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding citric acid stock solution to media. 1. Rapid pH drop: The acidic stock solution is causing media components to become insoluble. 2. High local concentration: The stock solution is not being dispersed quickly enough, leading to precipitation at the point of addition.1. Prepare a stock solution of sodium citrate instead of citric acid.[4] 2. Alternatively, adjust the pH of the citric acid stock solution to the pH of the media before use. 3. Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling.[4]
Cloudiness or precipitate appears in the media after incubation. 1. Chelation of divalent cations: Citrate is binding to Ca²⁺ and Mg²⁺, forming insoluble salts over time.[4] 2. Concentration exceeds solubility limit: The final concentration of citric acid is too high for the specific media composition and incubation conditions.1. Lower the final concentration of citric acid in your experiment. 2. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
Decreased cell viability or altered cell morphology. 1. Cytotoxicity: The concentration of citric acid is too high.[4] 2. Low pH: The addition of citric acid has lowered the media pH to a level that is stressful or toxic to the cells.[4]1. Conduct a dose-response curve to identify a non-toxic working concentration.[4] 2. Measure the pH of the final culture medium after adding citric acid and adjust if necessary. The typical optimal range for most cell lines is 7.2-7.4.[4]
Inconsistent results between experiments. 1. Variability in stock solution preparation: Inconsistent pH or concentration of the stock solution. 2. Purity of citric acid: Using different grades or sources of citric acid with varying impurity profiles.1. Prepare a large batch of stock solution, aliquot, and store at -20°C for consistency. 2. Use a high-purity, cell culture-tested grade of citric acid or sodium citrate for all experiments.[4]

Quantitative Data

Table 1: Solubility of Citric Acid in Common Solvents

SolventTemperature (°C)Solubility (g / 100 g of Solvent)
Water10117.4
Water20147.76
Water30180.89
Ethanol (absolute)1576
Ethanol2562
Methanol19197
1,4-Dioxane2535.9
Diethyl Ether251.05
DMSO20-30Miscible

Data compiled from multiple sources.[2][6]

Experimental Protocols

Protocol 1: Preparation of a 1 M Sodium Citrate Stock Solution (pH 7.4)

This protocol is recommended to avoid issues with pH changes in the cell culture medium.

Materials:

  • Sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O, M.W. = 294.10 g/mol )

  • High-purity, sterile water

  • Sterile container

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 29.41 g of sodium citrate dihydrate.

  • Add the sodium citrate to a sterile container.

  • Add approximately 80 mL of sterile water and dissolve the sodium citrate completely.

  • Adjust the final volume to 100 mL with sterile water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution in sterile aliquots at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Determining the Optimal Working Concentration of Citric Acid

Objective: To determine the highest non-toxic concentration of citric acid for a specific cell line.

Procedure:

  • Prepare a stock solution: Prepare a 100 mM sterile stock solution of sodium citrate in ultrapure water as described in Protocol 1.[4]

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your cell line and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of the sodium citrate stock solution in your standard culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM).[4]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of sodium citrate. Include a vehicle control (medium with no added citrate).

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.

  • Data Analysis: Plot cell viability against the concentration of sodium citrate. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability.

Signaling Pathways and Experimental Workflows

Citric acid, as a central intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular energy metabolism. Beyond its metabolic function, citrate levels can influence key signaling pathways that regulate cell growth, proliferation, and metabolism, such as the mTOR and PPARγ pathways.

Citrate's Role in Cellular Metabolism and Signaling

Cytosolic citrate can be converted by ATP-citrate lyase into acetyl-CoA, a vital precursor for fatty acid and cholesterol synthesis. Acetyl-CoA is also linked to the regulation of protein acetylation. The cellular energy status, reflected by ATP levels which are largely generated through the TCA cycle, is a critical regulator of the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway, a central controller of cell growth and proliferation, is activated under conditions of high energy and nutrient availability.[7] Furthermore, intermediates of lipid metabolism can act as ligands for peroxisome proliferator-activated receptors (PPARs), including PPARγ, which are key regulators of adipogenesis and lipid metabolism.[8][9]

Citrate_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_m Acetyl-CoA_m Pyruvate->Acetyl-CoA_m PDH Citrate_m Citrate_m Acetyl-CoA_m->Citrate_m TCA Cycle ATP ATP Citrate_m->ATP Oxidative Phosphorylation Citrate_c Citrate_c Citrate_m->Citrate_c Transport mTOR_activation mTOR Activation ATP->mTOR_activation High Energy Signal Acetyl-CoA_c Acetyl-CoA_c Citrate_c->Acetyl-CoA_c ATP-Citrate Lyase Fatty Acid\nSynthesis Fatty Acid Synthesis Acetyl-CoA_c->Fatty Acid\nSynthesis Lipid Droplets Lipid Droplets Fatty Acid\nSynthesis->Lipid Droplets PPARg_activation PPARγ Activation Lipid Droplets->PPARg_activation Ligand Activation Gene Expression\n(Lipid Metabolism) Gene Expression (Lipid Metabolism) PPARg_activation->Gene Expression\n(Lipid Metabolism) Cell Growth &\nProliferation Cell Growth & Proliferation mTOR_activation->Cell Growth &\nProliferation

Citrate's influence on mTOR and PPARγ signaling pathways.
Experimental Workflow for Investigating Citrate Solubility Issues

When encountering solubility problems with citric acid in a bioassay, a systematic troubleshooting approach is essential. The following workflow can help identify and resolve the issue.

Troubleshooting_Workflow start Precipitation Observed in Bioassay check_stock Check Stock Solution: - Clear? - pH? start->check_stock prepare_new_stock Prepare Fresh Stock Solution: - Use Sodium Citrate or - Adjust pH of Citric Acid check_stock->prepare_new_stock No check_concentration Review Final Concentration: - Too high? check_stock->check_concentration Yes prepare_new_stock->check_concentration dose_response Perform Dose-Response/ Solubility Test check_concentration->dose_response Yes check_procedure Review Dilution Procedure: - Slow addition? - Pre-warmed media? check_concentration->check_procedure No dose_response->check_procedure optimize_dilution Optimize Dilution: - Add dropwise to  pre-warmed media - Gentle mixing check_procedure->optimize_dilution No end Issue Resolved check_procedure->end Yes optimize_dilution->end

A logical workflow for troubleshooting citric acid precipitation.

References

Technical Support Center: Optimizing Solvent Systems for Citric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the purification of Citric Acid . Initial searches for "Cetraric acid" yielded limited specific results, while extensive data is available for "Citric acid," a compound with broad applications in research and industry. We have proceeded with the assumption that "Citric Acid" was the intended subject.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the optimization of solvent systems for citric acid purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of citric acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield During Recrystallization 1. Excessive Solvent: Using too much solvent to dissolve the crude citric acid. 2. Premature Crystallization: The compound crystallizes out of solution during hot filtration. 3. Cooling Rate Too Fast: Rapid cooling can lead to the formation of small, impure crystals.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions near its boiling point. 2. Pre-heat Apparatus: Ensure the filtration funnel, filter paper, and receiving flask are pre-heated to prevent a sudden drop in temperature. 3. Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the growth of larger, purer crystals.[1]
Persistent Colored Impurities (Yellow/Brown Tint) 1. Co-extracted Pigments: Natural pigments or other colored compounds from the source material are present. 2. Degradation Products: Citric acid may degrade at high temperatures or under certain pH conditions.1. Activated Charcoal Treatment: Dissolve the crude citric acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (1-2% w/w), stir for 15-30 minutes, and then filter through celite to remove the charcoal. Be aware that this may result in a minor loss of the desired product.[1]
Oily Precipitate or Failure to Crystallize 1. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization, leading to "oiling out." 2. Presence of Impurities: High levels of impurities can inhibit crystal formation.1. Solvent Screening: Test a variety of solvents with different polarities. A good recrystallization solvent should dissolve the citric acid when hot but not when cold. 2. Secondary Purification: Consider a preliminary purification step, such as column chromatography, to remove impurities before attempting recrystallization.
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimized for separating citric acid from impurities. 2. Ionization of Citric Acid: As an acid, citric acid can interact with the stationary phase in an undesirable manner, leading to peak tailing.1. Optimize Mobile Phase: Adjust the solvent ratio to achieve better separation. Decreasing the polarity (e.g., reducing methanol content in a DCM/MeOH system) can improve separation.[1] 2. Suppress Ionization: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to ensure the citric acid remains in its protonated form.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing citric acid?

A1: Citric acid is a polar molecule and is highly soluble in polar protic solvents due to its ability to form hydrogen bonds.[2] Water is a common solvent for recrystallization. For organic solvents, ethanol and acetone are effective choices.[2][3] It is often found as a monohydrate when crystallized from cold water and in an anhydrous form from hot water.

Q2: How does temperature affect the solubility of citric acid in organic solvents?

A2: The solubility of citric acid in most organic solvents increases with temperature.[2][4] This property is fundamental to the process of recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize as it cools.

Q3: My citric acid is sourced from a fermentation broth. What are the primary impurities I should be concerned about?

A3: Fermentation broths can contain a variety of impurities, including residual sugars, proteins, and other organic acids.[5] A common initial purification step involves precipitating the citric acid as calcium citrate by adding calcium hydroxide. The calcium citrate is then filtered and re-acidified with sulfuric acid to yield a solution of citric acid.[6][7]

Q4: Can I use solvent extraction for citric acid purification?

A4: Yes, solvent extraction is a viable method. It involves using an organic solvent, often containing a long-chain aliphatic amine like trioctylamine, to selectively extract citric acid from an aqueous solution.[5][8][9] This method can be highly efficient, with a recovery rate of up to 99.3% through countercurrent extraction.[5]

Q5: How can I analyze the purity of my citric acid sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of citric acid.[10][11] Detection is typically performed using a UV detector.

Data Presentation

Table 1: Solubility of Citric Acid in Various Solvents
SolventTemperature (°C)Solubility (g / 100 g of Solvent)
WaterRoom Temperature~200
Methanol19197[2]
Ethanol (absolute)1576[2]
Ethanol2562[2][12]
Propanol1962.8[2]
Amyl Alcohol-15.43 (in saturated solution)[2]
Acetone-Freely Soluble[2]
Ethyl Acetate-5.28 (in saturated solution)[2]
Amyl Acetate254.41[2][12]
1,4-Dioxane2535.9[2]
Diethyl Ether251.05[2][12]
Chloroform-0.007 (in saturated solution)[2]
Benzene-Insoluble[2][3]
Toluene-Insoluble[2][3]
Carbon Disulfide-Insoluble[2][3]

Experimental Protocols

Recrystallization of Citric Acid from a Fermentation Broth

This protocol outlines a common method for purifying citric acid from a fermentation broth via calcium citrate precipitation followed by recrystallization.

  • Pre-treatment: Filter the fermentation broth to remove the fungal mycelium and other suspended solids.

  • Precipitation: Heat the clarified broth and add calcium hydroxide to precipitate calcium citrate. This step helps to separate the citric acid from water-soluble impurities.

  • Filtration: Filter the precipitated calcium citrate from the solution.

  • Re-acidification: Treat the calcium citrate with sulfuric acid. This reaction forms soluble citric acid and insoluble calcium sulfate (gypsum).

  • Gypsum Removal: Filter off the calcium sulfate to obtain a solution of citric acid.

  • Decolorization: Treat the citric acid solution with activated carbon to remove colored impurities.

  • Concentration and Crystallization: Concentrate the solution by heating to induce crystallization. The temperature at which crystallization occurs will determine whether the monohydrate or anhydrous form is obtained.

  • Isolation: Cool the solution slowly to maximize crystal growth. Isolate the citric acid crystals by filtration and dry them in an oven.

Solvent Extraction of Citric Acid

This protocol describes a liquid-liquid extraction method for purifying citric acid.

  • Organic Phase Preparation: Prepare an organic solvent mixture. A common system consists of a long-chain amine (e.g., Alamine 336), a modifier (e.g., tridecyl alcohol), and an aliphatic diluent (e.g., Escaid 110).[9]

  • Extraction: Combine the aqueous solution containing citric acid with the prepared organic phase in a separation funnel or a centrifugal extractor.[5] Agitate the mixture to facilitate the transfer of citric acid into the organic phase. For a single-stage extraction, a contact time of around 10 minutes is often sufficient.[9]

  • Phase Separation: Allow the aqueous and organic phases to separate. The citric acid will now be predominantly in the organic phase.

  • Stripping: To recover the citric acid, mix the organic phase with water. This "strips" the citric acid back into the aqueous phase.

  • Final Purification: The resulting aqueous solution of citric acid can be further purified by recrystallization as described in the protocol above.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_recrystallization_steps Recrystallization Steps cluster_extraction_steps Solvent Extraction Steps cluster_end Final Product start Crude Citric Acid (e.g., from Fermentation Broth) recrystallization Recrystallization start->recrystallization Option 1 solvent_extraction Solvent Extraction start->solvent_extraction Option 2 dissolve Dissolve in Minimum Hot Solvent recrystallization->dissolve extract Extract with Organic Solvent solvent_extraction->extract filter_hot Hot Filtration (remove insoluble impurities) dissolve->filter_hot cool Slow Cooling (induce crystallization) filter_hot->cool isolate Isolate Crystals (filtration) cool->isolate end_product Pure Citric Acid Crystals isolate->end_product separate Separate Phases extract->separate strip Strip with Water separate->strip concentrate Concentrate Aqueous Phase strip->concentrate concentrate->recrystallization Optional Final Polish concentrate->end_product

Caption: Workflow for Citric Acid Purification.

troubleshooting_logic start Low Crystal Yield? cause1 Too Much Solvent Used? start->cause1 Yes cause2 Crystals Formed During Hot Filtration? start->cause2 Yes cause3 Cooling Too Rapid? start->cause3 Yes solution1 Use Minimum Hot Solvent cause1->solution1 solution2 Pre-heat Filtration Apparatus cause2->solution2 solution3 Allow for Slow Cooling cause3->solution3

Caption: Troubleshooting Low Yield in Recrystallization.

References

Technical Support Center: Stability of Citric Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of citric acid in common laboratory solvents?

A1: Citric acid is a polar molecule and its solubility is highest in polar solvents. It is very soluble in water and freely soluble in ethanol.[1][2] Its solubility generally decreases as the polarity of the solvent decreases. For instance, it is sparingly soluble in diethyl ether and practically insoluble in non-polar solvents like benzene and chloroform.[3]

Q2: How does temperature affect the solubility of citric acid?

A2: The solubility of citric acid in most solvents increases with a rise in temperature.[3] This is particularly evident in aqueous solutions where significantly more citric acid can be dissolved at higher temperatures.

Q3: Are citric acid solutions in water stable at room temperature?

A3: Aqueous solutions of citric acid are generally stable. A study on a pH 1 citric acid solution showed that it remained stable for a five-month period when protected from microbial contamination.[4] For practical laboratory use, it is recommended to use freshly prepared solutions or to store stock solutions at low temperatures (e.g., 4°C) to inhibit microbial growth.[5][6]

Q4: What is the stability of citric acid in alcoholic solutions?

A4: Citric acid dissolves readily in alcohols like ethanol and methanol.[3][7] These solutions are generally stable, especially when stored in tightly sealed containers to prevent evaporation of the solvent. Anhydrous conditions are preferred if esterification is to be avoided, as citric acid can form esters with alcohols, particularly at elevated temperatures or in the presence of a catalyst.

Q5: Can citric acid degrade in solution? If so, what are the primary degradation pathways?

A5: Yes, citric acid can degrade under certain conditions. When heated above 175°C, it decomposes with the loss of carbon dioxide and water.[8][9] In aqueous solutions under thermal and aquathermal conditions, it can degrade into acetone, acetic acid, or propene, along with CO2. The specific pathway is influenced by factors such as pH and pressure.

Troubleshooting Guide

Q1: I'm observing precipitation in my citric acid solution upon standing. What could be the cause and how can I resolve it?

A1: Precipitation in a citric acid solution can be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the citric acid and then allowed it to cool.

    • Solution: Gently warm the solution to redissolve the precipitate and consider diluting it to a concentration that is stable at your storage temperature.

  • Change in Solvent Composition: If you are using a mixed solvent system, a change in the solvent ratio (e.g., due to evaporation of a more volatile component) can reduce the solubility of citric acid.

    • Solution: Ensure your container is tightly sealed. If evaporation has occurred, you may need to add back the more volatile solvent to restore the original composition.

  • pH Adjustment: The solubility of citric acid can be influenced by pH. If the pH of your solution has been altered, it might lead to precipitation, especially if salts of citric acid with lower solubility are formed.

    • Solution: Check the pH of your solution and adjust it if necessary. Citric acid itself is a good buffering agent between pH 2 and 8.[7][9]

Q2: My citric acid solution appears to be contaminated. How can I assess and prevent this?

A2: Microbial contamination is a potential issue for aqueous citric acid solutions. While citric acid has some antimicrobial properties, certain microbes can survive and proliferate.[5][6]

  • Assessment: Visually inspect the solution for turbidity or the presence of fungal growth. You can perform microbial enumeration tests to quantify the contamination.

  • Prevention:

    • Prepare solutions using sterile water and aseptic techniques.

    • Store solutions at 4°C to slow down microbial growth.[5][6]

    • For long-term storage, consider sterile filtration through a 0.22 µm filter.

    • For critical applications, prepare fresh solutions before use.

Q3: I am conducting a forced degradation study on a drug formulation containing citric acid. How do I ensure the observed degradation is from my active pharmaceutical ingredient (API) and not the citric acid?

A3: This is a critical aspect of forced degradation studies.

  • Run a Placebo Blank: Prepare a placebo formulation containing all the excipients, including citric acid, but without the API. Subject this placebo to the same stress conditions (acid, base, oxidation, heat, light) as your drug product.

  • Analyze the Stressed Placebo: Use a stability-indicating analytical method (e.g., HPLC) to analyze the stressed placebo. This will help you identify any degradation products originating from citric acid or other excipients.

  • Compare Chromatograms: Compare the chromatograms of the stressed drug product with those of the stressed placebo and a stressed solution of the API alone. Any peaks present in the stressed drug product but not in the stressed placebo or stressed API solution are likely interaction products. Peaks unique to the stressed placebo are from the excipients.

Data Presentation

Table 1: Solubility of Citric Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g of Solvent)
Water10117.4
Water30180.9
Water80382.5
Ethanol (absolute)1576
Ethanol2562
Methanol19197
Propanol1962.8
1,4-Dioxane2535.9
Amyl Acetate254.41
Diethyl Ether251.05
ChloroformSaturated Solution0.007
Benzene-Insoluble
Toluene-Insoluble

Data compiled from multiple sources.[3][7]

Experimental Protocols

Protocol 1: General Method for Determining Citric Acid Solubility in a Novel Solvent

  • Preparation of Saturated Solution:

    • Add an excess amount of citric acid to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., water or mobile phase for HPLC).

  • Quantification:

    • Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized sodium hydroxide solution.[10][11][12]

    • Prepare a calibration curve using standard solutions of citric acid of known concentrations.

    • Calculate the concentration of citric acid in the undiluted supernatant based on the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

Protocol 2: Forced Degradation Study for a Solution of Citric Acid

  • Solution Preparation: Prepare a stock solution of citric acid in water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M HCl).

    • Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M NaOH).

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Oxidative Degradation:

    • Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at specified time points and dilute for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent citric acid from any potential degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Citric Acid Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (e.g., 80°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable analyze Analyze by Stability- Indicating HPLC sampling->analyze neutralize->analyze

Caption: Workflow for a Forced Degradation Study of Citric Acid.

G cluster_troubleshooting Troubleshooting Precipitation in Solution start Precipitate Observed check_temp Was solution heated to dissolve? start->check_temp check_seal Is the container tightly sealed? start->check_seal check_ph Has the pH been altered? start->check_ph supersat Potential Supersaturation check_temp->supersat Yes evap Potential Evaporation check_seal->evap No ph_change Potential pH-induced Precipitation check_ph->ph_change Yes solve_temp Gently warm and/or dilute solution supersat->solve_temp solve_seal Ensure tight seal evap->solve_seal solve_ph Verify and adjust pH ph_change->solve_ph

Caption: Logical Flow for Troubleshooting Citric Acid Precipitation.

References

Technical Support Center: Overcoming Challenges in the Isolation of Pure Cetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the isolation of pure Cetraric acid from lichen sources. The methodologies and recommendations provided are based on available scientific literature and best practices for the purification of lichen depsidones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating pure this compound?

A1: The main difficulties arise from the complex mixture of structurally similar secondary metabolites present in lichens. Key challenges include:

  • Co-extraction of other lichen acids: this compound is often found alongside other depsidones and depsides, such as fumarprotothis compound, protothis compound, atranorin, and chloroatranorin, which have similar polarities, making separation difficult.

  • Low yield: The concentration of this compound can vary significantly between different lichen species and even within the same species collected from different geographical locations or at different times of the year.

  • Degradation of the target compound: As a depsidone, this compound can be susceptible to hydrolysis or other degradation pathways under harsh extraction or purification conditions (e.g., high temperatures or extreme pH).

  • Weak UV absorbance: Like other paraconic acids, compounds structurally similar to this compound may exhibit weak UV absorbance, making detection during chromatographic separation challenging.[1]

  • Crystallization difficulties: Obtaining high-purity crystals can be challenging due to the presence of impurities that may inhibit crystal formation or co-precipitate with the this compound.

Q2: Which lichen species are good sources of this compound?

A2: Cetraria islandica (Iceland moss) is a well-documented source of this compound, where it is one of the major secondary metabolites.[2][3][4] Other lichens from the Parmeliaceae family may also contain this compound.

Q3: What is a suitable solvent for the initial extraction of this compound?

A3: Acetone is a commonly used and effective solvent for the extraction of depsidones like this compound from lichen thalli.[5][6] It provides a good balance of polarity to dissolve the target compound while leaving behind some of the more polar or non-polar cellular components.

Q4: How can I assess the purity of my this compound sample?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity of this compound.

  • TLC: Provides a rapid and cost-effective way to qualitatively assess purity and identify the presence of major impurities by comparing Rf values with known standards.

  • HPLC: Offers quantitative analysis of purity with high resolution and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water or methanol/water gradient) and UV detection is typically used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction from the lichen matrix. 2. Low concentration of this compound in the source material. 3. Degradation of this compound during extraction.1a. Ensure the lichen thalli are finely ground to maximize surface area. 1b. Increase the extraction time or perform multiple extraction cycles with fresh solvent. 2. If possible, source lichen material from a location and season known for high this compound content. 3. Avoid prolonged exposure to high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Crude extract is a sticky, oily residue instead of a solid High content of fatty acids and other lipid-soluble compounds.Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane or petroleum ether before the main acetone extraction.
Difficulty separating this compound from other lichen acids (e.g., fumarprotothis compound) by column chromatography Co-elution due to very similar polarities of the compounds.1. Optimize the mobile phase: Use a shallow gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate first. 2. Use a different stationary phase: Sephadex LH-20 column chromatography, which separates based on both size and polarity, has been shown to be effective for separating complex mixtures of lichen acids.[1] 3. Consider preparative HPLC: For very difficult separations, preparative HPLC can offer higher resolution.
This compound does not crystallize from the purified fraction 1. The solution is not sufficiently concentrated. 2. Presence of impurities inhibiting crystallization. 3. The solvent system is not optimal for crystallization.1. Carefully evaporate more solvent. Be cautious not to evaporate to complete dryness. 2. Re-purify the fraction using column chromatography or treat the solution with a small amount of activated charcoal to remove colored impurities. 3. Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., n-hexane or water) until turbidity appears, then allow it to slowly cool.
Crystals are colored (yellow/brown) Presence of pigments or degradation products.Dissolve the crystals in a minimal amount of a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, filter hot through a celite plug to remove the charcoal, and then allow the filtrate to cool and recrystallize.
Purity is still low after recrystallization Co-crystallization with a persistent impurity.1. Perform a second recrystallization, potentially using a different solvent system. 2. If purity issues persist, further chromatographic purification of the crystallized material may be necessary.

Data Presentation

Table 1: Typical Solvent Systems for Lichen Acid Analysis by TLC

Solvent System (v/v/v)Application
Toluene : Dioxane : Acetic Acid (180:45:5)General screening of lichen depsidones and depsides.
n-Hexane : Diethyl Ether : Formic Acid (130:80:20)Separation of less polar lichen acids.
Toluene : Acetic Acid (200:30)Good for separating a range of lichen acids with varying polarities.

Note: These are starting points and may require optimization based on the specific lichen extract.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Cetraria islandica

This protocol is a generalized methodology based on common practices for isolating depsidones from lichens. Optimization may be required at each step.

1. Preparation of Lichen Material: a. Clean the lichen thalli of any debris (e.g., bark, soil). b. Air-dry the cleaned lichen material thoroughly. c. Grind the dry thalli into a fine powder using a blender or a mill.

2. Extraction: a. Place the powdered lichen material (e.g., 100 g) in a large flask. b. Add acetone (e.g., 1 L) to the flask, ensuring all the powder is submerged. c. Stir or sonicate the mixture at room temperature for 24 hours. d. Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid lichen material. e. Repeat the extraction of the solid residue with fresh acetone (2 x 500 mL) to ensure complete extraction. f. Combine all the acetone extracts.

3. Concentration: a. Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. b. Evaporate until a crude, semi-solid residue is obtained.

4. Column Chromatography: a. Prepare a Sephadex LH-20 column packed in a suitable solvent system (e.g., a mixture of dichloromethane and acetone, or methanol). b. Dissolve the crude extract in a minimal amount of the mobile phase. c. Apply the dissolved extract to the top of the column. d. Elute the column with the mobile phase, collecting fractions of a consistent volume (e.g., 10-15 mL). e. Monitor the collected fractions by TLC using a suitable solvent system (see Table 1) and a visualizing agent (e.g., UV light followed by heating after spraying with 10% sulfuric acid). f. Combine the fractions that contain the this compound with a high degree of purity.

5. Recrystallization: a. Evaporate the solvent from the combined pure fractions to obtain the semi-pure this compound. b. Dissolve the semi-pure product in a minimal amount of hot acetone. c. Slowly add a non-polar anti-solvent, such as n-hexane, dropwise until the solution becomes slightly turbid. d. Cover the container and allow it to cool slowly to room temperature, and then place it in a refrigerator (4°C) to promote crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

6. Purity Assessment: a. Analyze the final crystalline product by HPLC to determine its purity.

Visualizations

Experimental_Workflow start Start: Dry, Powdered Lichen Material extraction Acetone Extraction (e.g., 24h at RT) start->extraction filtration1 Filtration extraction->filtration1 evaporation Rotary Evaporation (≤40°C) filtration1->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Sephadex LH-20) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions evaporation2 Solvent Evaporation combine_fractions->evaporation2 recrystallization Recrystallization (e.g., Acetone/n-Hexane) evaporation2->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Pure this compound Crystals filtration2->pure_product

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Cetraric_Acid_Isolation start Low Purity after Column Chromatography check_separation Are this compound and impurities co-eluting? start->check_separation optimize_column Optimize Chromatography: 1. Change solvent gradient/polarity. 2. Switch to a different stationary phase (e.g., Sephadex LH-20). check_separation->optimize_column YES check_crystallization Proceed to Recrystallization. Does the product crystallize? check_separation->check_crystallization NO yes_coelution YES no_coelution NO optimize_column->check_crystallization check_purity Check Purity by HPLC. Is purity >95%? check_crystallization->check_purity YES optimize_crystallization Optimize Crystallization: 1. Further concentrate solution. 2. Test different solvent/anti-solvent pairs. 3. Re-purify via chromatography. check_crystallization->optimize_crystallization NO yes_crystallizes YES no_crystallizes NO yes_pure SUCCESS: Pure this compound check_purity->yes_pure YES recrystallize_again Perform second recrystallization with a different solvent system. check_purity->recrystallize_again NO no_pure NO recrystallize_again->check_purity

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Quantitative Analysis of Cetraric Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the quantitative analysis of Cetraric acid using a refined High-Performance Liquid Chromatography (HPLC) method. As detailed, validated methods for this compound are not widely published, this guide is based on established protocols for the structurally similar lichen metabolite, Protothis compound. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound analysis?

A1: A C18 reversed-phase column is the recommended stationary phase for the analysis of this compound and related lichen compounds. A common column specification is a C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm.[1]

Q2: What is a suitable mobile phase for the HPLC analysis of this compound?

A2: A gradient elution using a two-solvent system is recommended. The mobile phase typically consists of an aqueous component with a small amount of acid to ensure good peak shape, and an organic solvent. A common combination is Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

Q3: How should I prepare my lichen sample for HPLC analysis?

A3: A common method for extracting this compound from lichen thalli is through solvent extraction. A general procedure involves heating a known weight of dried, crushed lichen material with 70% ethanol on a water bath with a reflux condenser for about an hour.[1] The resulting extract is then cooled, filtered, and brought to a known volume with the same solvent.[1]

Q4: At what wavelength should I detect this compound?

A4: Based on the analysis of similar lichen compounds, UV detection is appropriate. A photodiode array (PDA) detector allows for monitoring at multiple wavelengths. For initial investigations, setting the detection at 254 nm, 280 nm, and 320 nm can be a good starting point.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Lichen Thalli
  • Grinding: Grind the dried lichen thalli to a fine powder using a mortar and pestle or a laboratory mill.

  • Extraction: Accurately weigh approximately 5.0 g of the powdered lichen material into a round-bottom flask. Add 125.0 mL of 70% ethanol.

  • Reflux: Heat the mixture on a water bath fitted with a reflux condenser for 1 hour.[1]

  • Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a paper filter with a pore size of 3-5 µm.[1]

  • Final Volume Adjustment: Transfer a known volume (e.g., 5.0 mL) of the filtrate into a volumetric flask and dilute to a final known volume (e.g., 10.0 mL) with 70% ethanol.[1]

  • Pre-injection Filtration: Before injecting into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: HPLC Method for Quantitative Analysis

This method is adapted from the analysis of protothis compound and other phenolic compounds in lichens.

  • HPLC System: An Agilent Technologies 1200 LC/MSD chromatograph with a diode-array detector or equivalent.[1]

  • Column: C18 SunFire, 150 mm × 4.6 mm, 3.5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% formic acid solution in water.[1]

    • B: 0.1% formic acid solution in acetonitrile.[1]

  • Gradient Elution: A typical gradient profile would be:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-30 min: 30-70% B

    • 30-35 min: 70-95% B

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B

    • 45-55 min: 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 25 °C.

  • Detection: PDA detector scanning from 200-400 nm. For quantification, monitor at a specific wavelength where this compound shows maximum absorbance.

Quantitative Data Summary

The following tables provide expected performance characteristics for a validated HPLC method for a lichen acid like this compound, based on literature values for similar compounds.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD)Dependent on detector and compound
Limit of Quantification (LOQ)Dependent on detector and compound

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of lichen extracts.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to keep the acidic analytes in their protonated form. The use of 0.1% formic acid should be adequate.

    • Check for Column Overload: Dilute the sample and inject again. If peak shape improves, the original sample was too concentrated.

    • Column Conditioning: Flush the column with a strong solvent like acetonitrile to remove any strongly retained compounds.

    • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.

Issue 2: Poor Resolution Between Peaks

  • Possible Cause: Inadequate separation power of the mobile phase gradient, or a deteriorating column.

  • Solution:

    • Optimize Gradient: Modify the gradient elution profile. A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.

    • Change Mobile Phase: Experiment with a different organic modifier, such as methanol instead of acetonitrile, as this can alter the selectivity of the separation.

    • Check Column Performance: Inject a standard mixture to verify the column's performance. If the resolution of the standard is also poor, the column may need to be replaced.

Issue 3: Fluctuating Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or a leak in the HPLC system.

  • Solution:

    • Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed.

    • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Thermostat the Column: Use a column oven to maintain a constant temperature.

Issue 4: No Peaks Detected

  • Possible Cause: Sample degradation, incorrect injection, or a problem with the detector.

  • Solution:

    • Check Sample Preparation: Prepare a fresh sample and standard solution.

    • Verify Injection: Ensure the autosampler is functioning correctly and the injection volume is appropriate.

    • Detector Check: Verify that the detector lamp is on and the correct wavelength is selected. Run a system diagnostic test if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis lichen Lichen Thalli grind Grind to Powder lichen->grind extract Solvent Extraction (70% Ethanol, Reflux) grind->extract filter1 Filter Extract extract->filter1 volume_adjust Adjust to Final Volume filter1->volume_adjust filter2 Syringe Filter (0.45 µm) volume_adjust->filter2 hplc HPLC System (C18 Column) filter2->hplc gradient Gradient Elution (H2O/ACN with Formic Acid) detection PDA Detection hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start HPLC Problem Identified peak_shape Poor Peak Shape? start->peak_shape check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes resolution Poor Resolution? peak_shape->resolution No check_load Dilute Sample check_ph->check_load flush_col Flush Column check_load->flush_col end Problem Resolved flush_col->end opt_grad Optimize Gradient resolution->opt_grad Yes retention Retention Time Drift? resolution->retention No change_mobile Change Organic Solvent opt_grad->change_mobile check_col Check Column Performance change_mobile->check_col check_col->end fresh_mobile Prepare Fresh Mobile Phase retention->fresh_mobile Yes retention->end No check_equil Ensure Column Equilibration fresh_mobile->check_equil check_leaks Inspect for Leaks check_equil->check_leaks check_leaks->end

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Optimizing Cetraric Acid Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cetraric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations of this lichen-derived compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good resolution for this compound in reversed-phase HPLC?

A1: this compound, a polar, acidic compound, presents several challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary issues encountered are:

  • Peak Tailing: Due to interactions between the acidic functional groups of this compound and residual silanol groups on the silica-based stationary phase. These secondary interactions can lead to asymmetrical peak shapes.

  • Poor Retention: The polar nature of this compound can result in insufficient retention on traditional C18 columns with highly aqueous mobile phases, causing it to elute near the solvent front.

  • Co-elution with other Lichen Acids: Lichen extracts are complex mixtures containing structurally similar compounds. This compound often co-exists with other lichen acids like fumarprotothis compound, which can co-elute and complicate quantification.

Q2: What is a recommended starting point for an HPLC method for this compound analysis?

A2: A good starting point for developing an HPLC method for this compound is to use a C18 column with a gradient elution. A typical mobile phase would consist of an acidified aqueous phase (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B). The acidic modifier, often phosphoric acid or formic acid, is crucial for suppressing the ionization of this compound and minimizing peak tailing.

Q3: How can I improve the peak shape of my this compound peak?

A3: To improve a tailing peak for this compound, consider the following adjustments:

  • Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with an additive like phosphoric acid or formic acid will suppress the ionization of both this compound and residual silanol groups on the stationary phase, reducing secondary interactions.

  • Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for polar analytes.

  • Optimize Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry and reduce viscosity, leading to sharper peaks. However, be mindful of potential sample degradation at higher temperatures.

  • Reduce Sample Overload: Injecting a lower concentration of your sample can prevent overloading the stationary phase, which can be a cause of peak tailing.

Q4: My this compound peak is not well-resolved from a neighboring peak. How can I improve the resolution?

A4: To enhance the resolution between this compound and a co-eluting peak, you can modify several chromatographic parameters:

  • Adjust Mobile Phase Composition: Altering the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase can change the selectivity of the separation. Experiment with different gradient slopes or isocratic compositions.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve the separation of closely eluting compounds due to differences in solvent selectivity.

  • Decrease the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with stationary phaseLower mobile phase pH to 2.5-3.5 with phosphoric or formic acid.
Column OverloadReduce sample concentration or injection volume.
Inappropriate solvent for sample dissolutionDissolve the sample in the initial mobile phase composition.
Poor Resolution/Co-elution Suboptimal mobile phase compositionAdjust the gradient slope or the percentage of the organic modifier.
Inadequate column chemistryTry a column with a different stationary phase (e.g., phenyl-hexyl).
Flow rate is too highDecrease the flow rate to improve separation efficiency.
Shifting Retention Times Inadequate column equilibrationIncrease the column equilibration time between injections.
Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.
Mobile phase instabilityPrepare fresh mobile phase daily and ensure it is properly degassed.
Low Peak Intensity Sample degradationEnsure proper sample storage and handle extracts promptly.
Low concentration in the extractOptimize the extraction procedure to increase the yield of this compound.
Incorrect detection wavelengthUse a Diode Array Detector (DAD) to identify the optimal absorption wavelength for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound in Lichen Extracts

This protocol provides a general method for the separation and identification of this compound from a lichen extract.

1. Sample Preparation: a. Weigh approximately 10 mg of dried and ground lichen material into a vial. b. Add 1 mL of acetone and extract using sonication for 15 minutes. c. Centrifuge the extract at 10,000 rpm for 5 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/DAD at 254 nm and 280 nm

3. Data Analysis: a. Identify the this compound peak based on its retention time compared to a standard, if available. b. Confirm peak identity using mass spectrometry (MS) if available. A study using LC-DAD-QToF identified this compound with its corresponding mass fragmentation data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Lichen Sample s2 Acetone Extraction (Sonication) s1->s2 s3 Centrifugation s2->s3 s4 Filtration (0.45 µm) s3->s4 h1 Inject Sample onto C18 Column s4->h1 h2 Gradient Elution (Water/Acetonitrile with Phosphoric Acid) h1->h2 h3 UV/DAD Detection h2->h3 d1 Identify Peak by Retention Time h3->d1 d2 Confirm with Mass Spectrometry d1->d2

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issue? cluster_coelution Co-elution Issue? start Poor Resolution of This compound Peak q1 Is the peak tailing? start->q1 a1_yes Lower Mobile Phase pH (2.5-3.5) q1->a1_yes Yes a1_no Proceed to Co-elution Check q1->a1_no No end Improved Resolution a1_yes->end q2 Is there co-elution with another peak? a1_no->q2 a2_yes Adjust Mobile Phase Gradient or Change Organic Modifier q2->a2_yes Yes a2_no Check for Other Issues (e.g., Retention Time Shift) q2->a2_no No a2_yes->end

Technical Support Center: Enhancing the Bioavailability of Cetraric Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cetraric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in-vivo bioavailability of this compound?

A1: The primary challenge with this compound is its poor aqueous solubility, which is a common issue for many new chemical entities.[1] This low solubility can lead to a low dissolution rate in the gastrointestinal tract, limiting its absorption and, consequently, its systemic availability. Factors such as its crystalline structure and potential for first-pass metabolism can also contribute to low bioavailability.[2]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound.[1][3] These include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve the dissolution rate.[1]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound with a polymer carrier can significantly enhance its solubility and dissolution.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can increase the solubility of guest molecules. The addition of an auxiliary substance, such as citric acid, can further enhance this effect.[4][5][6]

Q3: Can citric acid be used to improve the bioavailability of this compound?

A3: Yes, citric acid can be a valuable excipient in formulations to enhance the bioavailability of various drugs, and similar principles could apply to this compound.[7][8] It can act in several ways:

  • pH Modification: As a weak organic acid, it can lower the micro-environmental pH, which may enhance the solubility of weakly acidic or basic drugs.[9]

  • Complexation Enhancement: In combination with cyclodextrins, citric acid can synergistically increase the solubility of the drug.[5][10]

  • Effervescence: When combined with a bicarbonate source, the resulting effervescence can promote rapid dissolution and dispersion of the drug.[7][8]

  • Inhibition of Proteolytic Enzymes: By lowering the local pH, citric acid can inhibit the activity of certain proteolytic enzymes in the intestine.[7][8]

Q4: What are the key pharmacokinetic parameters to consider in an in vivo bioavailability study?

A4: When assessing the bioavailability of a new this compound formulation, the key pharmacokinetic parameters to measure include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time. The bioavailability (F) is the fraction of the administered dose that reaches the systemic circulation and is often calculated relative to an intravenous administration (absolute bioavailability) or a standard oral solution (relative bioavailability).[11][12]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. 1. Reduce Particle Size: Employ micronization or nano-milling to increase the surface area for dissolution.[1]2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.[1]3. Utilize Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract.[1]
Degradation in the gastrointestinal tract. 1. Enteric Coating: If this compound is unstable in the acidic environment of the stomach, consider an enteric-coated formulation to allow for release in the intestine.2. Use of Antioxidants: Include antioxidants in the formulation if oxidative degradation is suspected.
High first-pass metabolism. 1. Investigate Alternative Routes of Administration: Explore routes that bypass the liver, such as buccal or transdermal, if feasible.2. Co-administration with Enzyme Inhibitors: While more complex, co-administering with a known inhibitor of the relevant metabolic enzymes could be explored in preclinical models.
Efflux by transporters (e.g., P-glycoprotein). 1. Include Excipients that Inhibit Efflux Pumps: Some formulation excipients have been shown to inhibit P-gp and other efflux transporters.
Issue 2: Difficulty in Preparing a Stable and Soluble Formulation for Oral Gavage
Potential Cause Troubleshooting Steps
This compound precipitates out of the vehicle. 1. Optimize the Vehicle: Test a range of pharmaceutically acceptable vehicles, including aqueous solutions with co-solvents (e.g., PEG 300, propylene glycol), suspensions with suspending agents (e.g., carboxymethylcellulose), and lipid-based systems.2. pH Adjustment: Carefully adjust the pH of the formulation vehicle to a range where this compound exhibits maximum solubility, if applicable.3. Complexation with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve solubility. The addition of citric acid may further enhance complexation.[4][5][6]
Inconsistent dosing due to poor homogeneity. 1. Ensure Proper Mixing: Use appropriate mixing techniques (e.g., sonication, vortexing, homogenization) to ensure a uniform suspension or solution.2. Viscosity Modifiers: For suspensions, adding a viscosity-enhancing agent can help prevent settling of drug particles.

Data Presentation: Illustrative Bioavailability Parameters

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0 ± 1.2980 ± 210100 (Reference)
Micronized Suspension50320 ± 602.5 ± 0.82150 ± 450219
Solid Dispersion50850 ± 1501.5 ± 0.55800 ± 980592
SEDDS501100 ± 2101.0 ± 0.47500 ± 1300765
Cyclodextrin Complex with Citric Acid50980 ± 1801.2 ± 0.66700 ± 1150684

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex with Citric Acid

Objective: To prepare a ternary complex of this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), and citric acid to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Citric acid

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Add citric acid to the HP-β-CD solution at a desired molar ratio (e.g., 1:1 with this compound) and stir until dissolved.

  • Slowly add this compound to the solution while stirring continuously at room temperature. A typical molar ratio of this compound to HP-β-CD is 1:1 or 1:2.

  • Continue stirring the mixture for 24-48 hours to allow for complete complexation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.

  • The resulting powder can be characterized for its physicochemical properties and used for in vivo studies.

Protocol 2: In Vivo Bioavailability Study in a Rodent Model

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a reference formulation.

Materials:

  • Test formulation of this compound (e.g., solid dispersion, SEDDS)

  • Reference formulation (e.g., aqueous suspension)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide the animals into two groups: one receiving the test formulation and the other receiving the reference formulation. A crossover study design is often preferred.[12]

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to separate the plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal and for each group.

  • Determine the relative bioavailability of the test formulation compared to the reference formulation using the formula: Relative F (%) = (AUC_test / AUC_ref) * (Dose_ref / Dose_test) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis A This compound (Poorly Soluble) B Bioavailability Enhancement Strategy (e.g., Cyclodextrin Complex) A->B Select Strategy C Optimized Formulation B->C Prepare & Characterize D Animal Dosing (Oral Gavage) C->D E Blood Sampling (Time Course) D->E F Plasma Analysis (LC-MS/MS) E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) F->G H Bioavailability Assessment G->H

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption GI Absorption cluster_distribution Systemic Circulation cluster_effect Therapeutic Effect Formulation This compound Formulation Dissolution Dissolution in GI Fluids Formulation->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Systemic Systemic Circulation Absorption->Systemic Metabolism First-Pass Metabolism (Liver) Systemic->Metabolism Excretion Excretion Systemic->Excretion Target Target Site Systemic->Target Metabolism->Systemic Metabolites Effect Pharmacological Effect Target->Effect

Caption: Logical relationship of factors influencing the in vivo efficacy of this compound.

References

Technical Support Center: Cetraric Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Cetraric acid to minimize degradation and ensure the integrity of your research materials. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a lichen-derived secondary metabolite belonging to the depsidone class of phenolic compounds. Like many complex organic molecules, this compound can be susceptible to degradation over time, which can be accelerated by improper storage conditions. Degradation can lead to a loss of purity, altered biological activity, and inconsistent experimental results. Therefore, understanding and controlling the factors that affect its stability is crucial for reliable research.

Q2: What are the primary factors that can cause this compound to degrade?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a depsidone with phenolic hydroxyl, ester, and lactone functionalities), the primary factors of concern are:

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or even ambient light can provide the energy for photolytic degradation.

  • Oxygen: The phenolic moieties in this compound are susceptible to oxidation, which can be initiated by atmospheric oxygen.

  • Humidity/Moisture: Water can act as a reactant in hydrolytic degradation of the ester and lactone bonds.

  • pH: The stability of this compound in solution is likely pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis.

  • Solvent: The choice of solvent for storing this compound in solution can significantly impact its stability.

Q3: How should I store solid this compound for short-term and long-term use?

Proper storage of solid this compound is critical for maintaining its integrity. The following conditions are recommended:

Storage Duration Temperature Light Condition Atmosphere Container
Short-Term (< 6 months) 2-8°C (Refrigerator)Dark (in an amber vial or wrapped in foil)NormalTightly sealed vial
Long-Term (> 6 months) -20°C to -80°C (Freezer)Dark (in an amber vial or wrapped in foil)Inert gas (e.g., argon or nitrogen) is recommendedTightly sealed vial, preferably with a PTFE-lined cap

Q4: What is the best way to store this compound in solution?

Storing this compound in solution is generally not recommended for long periods. If necessary, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is stable. Aprotic solvents like acetone or ethyl acetate are often used for extraction and initial handling. For biological assays, DMSO is common, but long-term stability in DMSO should be verified.

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Container: Use amber glass vials with tightly sealed, solvent-resistant caps.

Q5: How can I tell if my this compound sample has degraded?

Visual inspection may reveal a color change (e.g., yellowing or browning), which can indicate degradation. However, the most reliable method is to assess the purity of the sample using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.

  • Thin-Layer Chromatography (TLC): The appearance of additional spots besides the main spot for this compound suggests the presence of impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new signals or disappearance of existing ones, can confirm structural changes due to degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent bioassay results. Degradation of this compound leading to reduced potency or the presence of interfering degradation products.1. Check the purity of your this compound stock using HPLC or TLC. 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Prepare fresh solutions for each experiment.
The solid this compound has changed color (e.g., turned yellow/brown). Oxidation or other forms of degradation.1. Assess the purity of the sample using an analytical method. 2. If significant degradation has occurred, the sample may not be suitable for sensitive experiments. 3. Review your storage conditions to ensure they align with the recommendations (cool, dark, dry).
New peaks appear in the HPLC chromatogram of the this compound standard. Degradation of the standard, either in solid form or in solution.1. Prepare a fresh standard solution from a properly stored solid sample. 2. If the solid standard has degraded, obtain a new, certified standard. 3. Avoid prolonged storage of standard solutions, even at low temperatures.
Difficulty dissolving the solid this compound. This is less likely a sign of degradation but could be related to the solvent or physical form. However, some degradation products might be less soluble.1. Ensure you are using an appropriate solvent. 2. Use sonication or gentle warming to aid dissolution, but be cautious with heating as it can accelerate degradation. 3. If solubility issues persist and degradation is suspected, verify the purity of the sample.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for monitoring the purity of this compound. It can be adapted to assess degradation over time in a stability study.

Materials:

  • HPLC system with a UV/Vis or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% phosphoric acid (or formic acid).

    • Solvent B: Methanol.

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh about 1 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of methanol to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For solid samples, prepare as described for the standard solution.

    • For samples stored in solution, dilute an aliquot to a suitable concentration with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector Wavelength: 254 nm or 280 nm (a PDA detector can be used to obtain the full UV spectrum).

    • Gradient Elution: A typical gradient might be:

      • 0-20 min: 30% B to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 30% B and equilibrate.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.

    • In a stability study, monitor the decrease in the this compound peak area and the increase in the area of any new peaks over time.

Visualizations

Hypothetical Degradation Pathway of a Depsidone

G Hypothetical Degradation of a Depsidone A This compound (Depsidone Structure) B Hydrolysis A->B H₂O / H⁺ or OH⁻ C Oxidation A->C O₂ / Light D Ring-Opened Product (Di-phenolic acid) B->D E Quinone-like Products C->E

Caption: Potential degradation routes for a depsidone like this compound.

Experimental Workflow for this compound Stability Assessment

G Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation A Obtain high-purity This compound B Prepare samples under different conditions (solid, in solvent) A->B C Condition 1: -20°C, Dark B->C D Condition 2: 4°C, Dark B->D E Condition 3: 25°C, Dark B->E F Condition 4: 25°C, Light B->F G Time Points: T=0, 1, 3, 6 months C->G D->G E->G F->G H Analyze by HPLC G->H I Quantify this compound and degradation products H->I J Determine degradation rate I->J K Identify optimal storage conditions J->K

Caption: A logical workflow for conducting a stability study on this compound.

Technical Support Center: Strategies to Increase the Purity of Isolated Cetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cetraric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this lichen-derived compound.

Disclaimer: Detailed experimental data specifically for the purification of this compound is limited in publicly available literature. The following guidance is based on established principles for the purification of organic acids, with citric acid used as a well-documented model where applicable. Specific findings related to the isolation of lichen acids are incorporated where available.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound extracts?

A1: When isolated from lichens such as Cetraria islandica, crude extracts of this compound are often contaminated with other structurally similar lichen acids. Common impurities include protolichesterinic acid, lichesterinic acid, and fumaroprotothis compound.[1][2] Additionally, general impurities common to natural product extraction, such as pigments, lipids, and other secondary metabolites, may also be present.

Q2: What level of purity can I realistically expect to achieve for this compound?

A2: With multi-step purification protocols, it is possible to achieve high purity for lichen acids. For instance, a two-step isolation protocol involving column chromatography and fast centrifugal partition chromatography has been reported to achieve purities greater than 95% for protolichesterinic and lichesterinic acids, which are co-constituents of this compound in lichens.[1] For citric acid, which serves as a useful analogue, purities of up to 98% can be achieved through methods like solvent extraction.[3]

Q3: Which purification techniques are most effective for increasing the purity of this compound?

A3: A combination of techniques is often necessary to achieve high purity.

  • Column Chromatography: Techniques like size-exclusion chromatography (e.g., with Sephadex LH-20) and partition chromatography are effective for separating structurally similar lichen acids.[1]

  • Recrystallization: This is a fundamental technique for purifying crystalline solids like this compound. The choice of solvent is critical for success.

  • Activated Charcoal Treatment: This can be employed to remove colored impurities.[4]

  • Solvent Extraction: Liquid-liquid extraction can be used to selectively separate acids from a crude mixture based on their solubility and partition coefficients.[3][5]

Troubleshooting Guides

Issue 1: Low Purity After Initial Crystallization

Symptom: HPLC or qNMR analysis shows significant impurities remaining after the first recrystallization attempt.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility for both this compound and its impurities at both high and low temperatures.

    • Solution: Perform small-scale solubility tests with a range of solvents of varying polarities. An ideal solvent will dissolve the this compound completely at an elevated temperature but show very low solubility at cooler temperatures, while impurities remain in solution.

  • Co-precipitation of Impurities: High concentrations of impurities may lead to their co-precipitation with the this compound.

    • Solution: Consider a preliminary purification step before recrystallization, such as solvent extraction or flash chromatography, to reduce the overall impurity load.

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).

Issue 2: Persistent Color in the Isolated this compound

Symptom: The crystalline product has a noticeable yellow or brownish tint.

Possible Cause & Solution:

  • Presence of Pigments: Natural extracts often contain pigments that are not removed by crystallization alone.

    • Solution: Perform an activated charcoal treatment. Dissolve the impure this compound in a suitable solvent, add a small amount of activated charcoal (typically 1-2% w/w), stir or gently heat the mixture, and then filter the charcoal away. Be aware that this may lead to some product loss as the charcoal can adsorb the desired compound as well.[4]

Issue 3: Significant Loss of Yield During Recrystallization

Symptom: The final mass of pure this compound is much lower than expected.

Possible Causes & Solutions:

  • Using Too Much Solvent: An excessive volume of solvent will keep a significant portion of the product dissolved even at low temperatures.[6][7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.[6]

  • Premature Crystallization During Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration to maintain the product's solubility.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[6]

Data Presentation

The following table summarizes the purity levels of citric acid achieved through various purification methods, which can serve as a benchmark for what may be achievable for this compound.

Purification MethodReported PurityNotesReference
Solvent ExtractionUp to 98%Replaces precipitation methods, high yield.[3]
Recrystallization>99% (product dependent)Purity is highly dependent on the solvent system and the nature of the impurities.[8]
PrecipitationNot specified, but a common primary purification stepOften used for initial isolation from fermentation broth before further purification.[4][9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound reference standard.

  • Sample Preparation: Accurately weigh a small amount of your purified this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example for a related organic acid):

    • Column: C18 reverse-phase column.[10]

    • Mobile Phase: A simple mobile phase, such as 0.1% phosphoric acid in water, can be effective.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm for citric acid, which may need to be optimized for this compound).[10]

    • Column Temperature: 35 °C.[10]

  • Analysis: Inject the standard solutions to create a calibration curve. Then, inject your sample. The purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow CrudeExtract Crude Cetraric Acid Extract SolventExtraction Solvent Extraction (Optional Pre-purification) CrudeExtract->SolventExtraction Recrystallization Recrystallization SolventExtraction->Recrystallization CharcoalTreatment Activated Charcoal Treatment (Optional) Recrystallization->CharcoalTreatment FinalCrystals High-Purity This compound Recrystallization->FinalCrystals CharcoalTreatment->Recrystallization Re-crystallize Analysis Purity Analysis (HPLC/qNMR) FinalCrystals->Analysis TroubleshootingTree Start Low Purity after Recrystallization? Cause1 Colored Impurities? Start->Cause1 Yes Cause2 Persistent Non-colored Impurities? Start->Cause2 No Solution1 Perform Activated Charcoal Treatment Cause1->Solution1 End Achieved Desired Purity Solution1->End Solution2a Optimize Recrystallization Solvent Cause2->Solution2a Yes Solution2b Add a Chromatographic Purification Step Cause2->Solution2b If optimization fails Solution2a->End Solution2b->End

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Cetraric and Fumarprotocetraric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetraric acid and fumarprotothis compound are both depsidones, a class of phenolic compounds commonly found in lichens, that are recognized for their potential biological activities, including antioxidant effects. This guide provides a comparative overview of their antioxidant capacities based on available scientific literature. It is important to note that direct comparative studies on the antioxidant activity of the purified forms of this compound and fumarprotothis compound are limited. Consequently, this document presents an analysis based on data from lichen extracts rich in these compounds and discusses their potential mechanisms of action through relevant signaling pathways.

Introduction to Cetraric and Fumarprotocetraric Acids

This compound and fumarprotothis compound are structurally related secondary metabolites produced by various lichen species. As phenolic compounds, their antioxidant potential stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making natural antioxidants a focal point of research in drug development.

Quantitative Comparison of Antioxidant Capacity

Lichen Species ExtractPredominant Acid(s)AssayIC50 (µg/mL)Reference
Cetraria islandica (Methanol Extract)Fumarprotothis compoundDPPH678.38[1]
Cetraria aculeata (Ethyl Acetate Extract)Not specified, but known to contain this compound derivativesDPPH41.4[2]
Cetraria aculeata (Methanol Extract)Not specified, but known to contain this compound derivativesDPPH51.65[2]

Note: A lower IC50 value indicates a higher antioxidant capacity. The significant variation in IC50 values can be attributed to differences in the lichen species, the solvent used for extraction, and the overall phytochemical composition of the extracts.

Experimental Protocols

To facilitate further research and direct comparative studies, this section provides a detailed, generalized protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant capacity.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (this compound, fumarprotothis compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0.

  • Preparation of Test and Control Solutions:

    • Prepare stock solutions of the test compounds (this compound, fumarprotothis compound) and the positive control in methanol.

    • Perform serial dilutions to obtain a range of concentrations for determining the IC50 value.

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compounds or control solutions.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like cetraric and fumarprotothis compound can be attributed to their free radical scavenging ability. Furthermore, these compounds may exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on fumaric acid esters, which are structurally related to fumarprotothis compound, have demonstrated their ability to activate the Nrf2 pathway. It is plausible that fumarprotothis compound exerts its antioxidant effects, at least in part, through the activation of this protective signaling cascade. While direct evidence for this compound's involvement in the Nrf2 pathway is lacking, its phenolic structure suggests it may also possess the ability to modulate this pathway.

Caption: Simplified Nrf2 signaling pathway activated by antioxidant compounds.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the antioxidant capacity of this compound and fumarprotothis compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Source Pure Compounds: This compound & Fumarprotothis compound P2 Prepare Stock Solutions (e.g., in Methanol) P1->P2 P3 Prepare Serial Dilutions P2->P3 A1 DPPH Assay P3->A1 Test Compounds A2 ABTS Assay P3->A2 Test Compounds A3 FRAP Assay P3->A3 Test Compounds D1 Measure Absorbance A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 D4 Statistical Comparison D3->D4 C1 Compare Antioxidant Capacity D4->C1

Caption: General experimental workflow for comparing antioxidant capacities.

Conclusion

While direct comparative data is scarce, both this compound and fumarprotothis compound, as phenolic depsidones, are expected to possess significant antioxidant properties. The available data from lichen extracts suggest that their antioxidant potential is noteworthy, though highly dependent on the specific chemical environment of the extract. Fumarprotothis compound and related compounds have been shown to potentially act via the Nrf2 signaling pathway, a key mechanism of cellular defense against oxidative stress. Further studies using purified forms of these compounds are essential to definitively quantify and compare their antioxidant capacities and to fully elucidate their mechanisms of action for potential therapeutic applications.

References

Unveiling the Cytotoxic Potential of Citric Acid in Tumor Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the cytotoxic effects of "Cetraric acid" have yielded no specific findings under this name, suggesting a likely misspelling of "Citric acid." This guide therefore focuses on the extensive research available on Citric acid, a well-documented organic acid with demonstrated anti-tumor properties. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective analysis of Citric acid's performance against various tumor cell lines and providing supporting experimental data.

Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a potential anti-cancer agent due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Its multifaceted mechanism of action, primarily centered on the disruption of cellular metabolism and the activation of intrinsic and extrinsic apoptotic pathways, makes it a compelling subject for further investigation in oncology.

Comparative Cytotoxicity of Citric Acid

The cytotoxic efficacy of Citric acid has been evaluated across a range of tumor cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound's cytotoxic effect.

Cell LineCancer TypeIC50 ValueCitation
HaCaTHuman Keratinocyte~12.5 mM (at 24h)[1]
EC109Human Esophageal Carcinoma>1600 µg/ml (time-dependent)[2]
BGC-823Human Gastric CarcinomaNot explicitly quantified, but cytotoxic effects observed[2]
SGC-7901Human Gastric CarcinomaNot explicitly quantified, but cytotoxic effects observed[2]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Citric acid exerts its cytotoxic effects primarily through the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction

Studies have shown that Citric acid can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In human keratinocyte HaCaT cells, Citric acid treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1]

Furthermore, Citric acid has been observed to activate the extrinsic pathway by increasing the expression of Fas, a death receptor, which in turn activates caspase-8.[3] The activation of caspase-8 can also lead to the cleavage of Bid (tBid), which then translocates to the mitochondria to further amplify the apoptotic signal.

Cell Cycle Arrest

In addition to inducing apoptosis, Citric acid has been shown to cause cell cycle arrest. In HaCaT cells, treatment with Citric acid resulted in an arrest at the G2/M phase of the cell cycle.[1] This prevents the cancer cells from progressing through mitosis and proliferation.

Signaling Pathways Modulated by Citric Acid

The cytotoxic effects of Citric acid are mediated by its influence on several key signaling pathways.

Citric_Acid_Signaling Citric Acid Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CitricAcid_ext Citric Acid Fas Fas Receptor CitricAcid_ext->Fas activates Caspase8 Caspase-8 Fas->Caspase8 activates Bax Bax Caspase8->Bax cleaves Bid to tBid which activates Caspase3 Caspase-3 Caspase8->Caspase3 activates CitricAcid_int Citric Acid CitricAcid_int->Bax upregulates Bcl2 Bcl-2 / Bcl-xL CitricAcid_int->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Signaling pathways activated by Citric acid leading to apoptosis.

Experimental Protocols

A general workflow for assessing the cytotoxic effects of a compound like Citric acid is outlined below.

Experimental_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Tumor Cell Culture Treatment Treat Cells with Varying Concentrations of Citric Acid CellCulture->Treatment CompoundPrep Citric Acid Preparation CompoundPrep->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Analysis (for protein expression) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Mechanism Elucidation of Mechanism Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism

Caption: A generalized experimental workflow for evaluating cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Citric acid and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Citric acid at the determined IC50 concentration for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with Citric acid and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Comparison with Other Lichen-Derived Compounds

While specific comparative data for Citric acid against other lichen compounds on the same cell lines is limited in the retrieved literature, it is important to note that various other lichen-derived secondary metabolites have also demonstrated significant anticancer properties. These include compounds such as usnic acid, atranorin, and gyrophoric acid, which have been shown to induce apoptosis and inhibit proliferation in different cancer cell models.[4] The cytotoxic mechanisms of these compounds often involve the generation of reactive oxygen species (ROS), DNA damage, and interference with key cellular signaling pathways.[4][5] Further research is warranted to conduct head-to-head comparisons of the cytotoxic potency of Citric acid with these other promising lichen-derived molecules.

References

A Comparative Guide to the Quantification of Cetraric Acid: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cetraric acid, a prominent bioactive compound in lichens such as Cetraria islandica, is crucial for standardization and pharmacological studies. This guide provides an objective comparison of potential analytical methods for the quantification of this compound. Due to a scarcity of direct cross-validation studies for this compound, this comparison draws upon methodologies used for its identification and for the quantification of structurally related lichen compounds.

Data Presentation: A Comparative Overview of Potential Quantification Methods

The selection of an appropriate analytical method depends on various factors including sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) stands out as the most promising technique for the reliable quantification of this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for rapid screening, while UV-Vis Spectrophotometry may be suitable for purified samples.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry
Principle Chromatographic separation on a stationary phase with UV detection.Chromatographic separation on a plate with densitometric detection.Measurement of light absorbance by the analyte.
Specificity High; can resolve this compound from other lichen metabolites.Moderate to High; dependent on the mobile phase and co-eluting substances.Low; susceptible to interference from other UV-absorbing compounds in crude extracts.
Sensitivity HighModerateLow to Moderate
Quantitative Accuracy HighModerateLow to Moderate
Sample Throughput ModerateHighHigh
Typical Application Gold standard for quantification and validation.Rapid screening and semi-quantitative analysis.Quantification of purified this compound or in simple mixtures.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are outlined methodologies for HPLC, HPTLC, and UV-Vis spectrophotometry, adapted for the analysis of this compound based on its known chemical properties and methods for similar lichen compounds.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC, particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the recommended method for the accurate and specific quantification of this compound in complex matrices like lichen extracts.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a DAD or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Ultrapure water

  • This compound reference standard

Sample Preparation (from Cetraria islandica):

  • Dry and pulverize the lichen thallus.

  • Extract a known weight of the powdered lichen with acetone or methanol using sonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the dried extract in a known volume of methanol or the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient of Solvent A (water with 0.1% orthophosphoric acid) and Solvent B (acetonitrile or methanol).

  • Gradient Program: A linear gradient starting from a lower percentage of Solvent B, gradually increasing to elute more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound (e.g., 210 nm, 254 nm, and 280 nm).

  • Injection Volume: 10-20 µL

Quantification:

  • Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

  • Calculate the concentration in the sample by interpolation from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for screening large numbers of lichen extracts for the presence of this compound.

Instrumentation:

  • HPTLC plates (e.g., silica gel 60 F254)

  • Automatic TLC sampler

  • Developing chamber

  • TLC scanner (densitometer)

Reagents:

  • Toluene

  • Ethyl acetate

  • Formic acid

  • This compound reference standard

Sample Preparation:

  • Prepare concentrated extracts of the lichen material in methanol or acetone.

  • Prepare a stock solution of the this compound reference standard.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in an optimized ratio (a common starting point for lichen acids is around 7:3:0.3 v/v/v).

  • Application: Apply standards and samples as bands using an automatic sampler.

  • Development: Develop the plate in a saturated chamber to a specific distance.

  • Detection: After drying, visualize the plates under UV light (254 nm and 366 nm). Densitometric scanning is performed at the wavelength of maximum absorbance for this compound.

Quantification:

  • Create a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

UV-Vis Spectrophotometry

This method is simpler and more accessible but is generally only suitable for the quantification of this compound in a purified or semi-purified state due to its low specificity.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • Purified this compound standard

Procedure:

  • Prepare a stock solution of the purified this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions to create a calibration curve.

  • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for this compound. The UV spectrum of this compound would need to be determined, but related compounds absorb in the 200-350 nm range.

  • Dissolve the sample containing this compound in the same solvent and measure its absorbance at the same wavelength.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Note: This method is highly susceptible to interference from other compounds in a crude lichen extract that absorb at the same wavelength.

Mandatory Visualizations

CrossValidationWorkflow Workflow for this compound Quantification Method Selection cluster_methods Potential Methods cluster_validation Validation Parameters A Define Analytical Goal: Quantification of this compound B Literature Review: Identify Potential Methods A->B HPLC HPLC-UV/DAD/MS B->HPLC HPTLC HPTLC B->HPTLC UV_Vis UV-Vis Spectrophotometry B->UV_Vis C Method Development & Optimization D Method Validation (ICH Guidelines) C->D Accuracy Accuracy D->Accuracy Precision Precision D->Precision Linearity Linearity D->Linearity LOD_LOQ LOD/LOQ D->LOD_LOQ Specificity Specificity D->Specificity E Cross-Validation: Compare Method Performance F Select Optimal Method E->F HPLC->C HPTLC->C UV_Vis->C Accuracy->E Precision->E Linearity->E LOD_LOQ->E Specificity->E

Caption: Workflow for selecting and validating a this compound quantification method.

ExperimentalWorkflow General Experimental Workflow for this compound Quantification cluster_analysis Analytical Techniques A Sample Collection (e.g., Cetraria islandica) B Sample Preparation (Drying, Grinding) A->B C Solvent Extraction (Acetone/Methanol) B->C D Filtration & Concentration C->D E Analytical Measurement D->E HPLC HPLC Analysis E->HPLC HPTLC HPTLC Analysis E->HPTLC F Data Analysis & Quantification HPLC->F HPTLC->F

Caption: General experimental workflow for quantifying this compound from lichen samples.

A Comparative Analysis of the Antimicrobial Spectrum of Cetraric Acid and Other Lichen-Derived Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have long been recognized for their diverse bioactive properties, with antimicrobial activity being a prominent and extensively studied characteristic. This guide provides a comparative overview of the antimicrobial spectrum of Cetraric acid alongside other notable lichen acids: Usnic acid, Evernic acid, Fumarprotothis compound, and Atranorin. The information presented herein is curated from various experimental studies to offer a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these lichen acids is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for each lichen acid against a range of bacterial and fungal species. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Antimicrobial Spectrum of this compound and Other Lichen Acids (MIC in µg/mL)

MicroorganismThis compoundUsnic AcidEvernic AcidFumarprotothis compoundAtranorin
Gram-Positive Bacteria
Staphylococcus aureus-7.81 - 32[1][2]14[3]0.97[4]15.6 - >500[4][5]
Bacillus subtilis-7.81[2]250[3]0.48[4]31[6]
Bacillus cereus---1.9[4]-
Streptococcus faecalis---0.24[4]-
Listeria monocytogenes---0.12[4]-
Gram-Negative Bacteria
Escherichia coli->1000[7]500[3]->500[5]
Pseudomonas aeruginosa->1000[7]-->500[5]
Proteus vulgaris---3.9[4]-
Aeromonas hydrophila---3.9[4]-
Fungi
Candida albicans-100[8]250[8]500[4]500[4]
Candida glabrata---500[4]-

Note: A hyphen (-) indicates that no data was found in the searched literature under comparable conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method is a widely accepted and commonly used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the lichen acid in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the lichen acid that shows no visible growth (turbidity) of the microorganism.

A generalized protocol is as follows:

  • Preparation of Lichen Acid Solutions: Stock solutions of the purified lichen acids are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted in the growth medium.

  • Inoculation and Incubation: Each well containing the diluted lichen acid is inoculated with the standardized microbial suspension. Positive (microorganism and medium, without lichen acid) and negative (medium only) controls are included on each plate. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the lichen acid at which no visible growth is observed. The results can also be read using a microplate reader to measure the optical density.

Visualizing the Research Workflow

The process of discovering and evaluating the antimicrobial properties of natural products like lichen acids involves a systematic workflow, from initial screening to detailed mechanistic studies.

Antimicrobial_Discovery_Workflow cluster_extraction Extraction & Isolation cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Lichen Lichen Thallus Extraction Solvent Extraction Lichen->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureAcid Pure Lichen Acid Purification->PureAcid MIC_Assay MIC Determination (Broth Microdilution) PureAcid->MIC_Assay PureAcid->MIC_Assay Test Compound MBC_Assay MBC Determination MIC_Assay->MBC_Assay MIC_Assay->MBC_Assay Determine Bactericidal/Fungicidal Activity TargetID Target Identification MBC_Assay->TargetID MBC_Assay->TargetID Investigate How It Kills PathwayAnalysis Signaling Pathway Analysis TargetID->PathwayAnalysis Antimicrobial_Targets cluster_cell Bacterial Cell CellWall Cell Wall Synthesis CellMembrane Cell Membrane Integrity ProteinSynthesis Protein Synthesis (Ribosomes) DNASynthesis DNA Replication & RNA Synthesis MetabolicPathways Metabolic Pathways (e.g., Folic Acid Synthesis) LichenAcid Lichen Acid LichenAcid->CellWall Inhibition LichenAcid->ProteinSynthesis Inhibition LichenAcid->DNASynthesis Inhibition LichenAcid->CellMembrane Disruption LichenAcid->MetabolicPathways Interference

References

Synergistic Interactions of Citric Acid with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Citric acid, a ubiquitous organic acid found naturally in citrus fruits, has garnered significant attention for its potential as a synergistic agent in combination with other natural compounds. This guide provides a comprehensive overview of the synergistic effects of citric acid in antimicrobial, anti-inflammatory, and anticancer applications, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and application.

Antimicrobial Synergy

Citric acid has demonstrated notable synergistic activity with a variety of natural compounds, particularly essential oils and other organic acids, against a broad spectrum of pathogenic microbes. This synergy often results in enhanced antimicrobial efficacy at lower concentrations of the individual components, potentially reducing toxicity and the development of resistance.

Key Findings:

  • With Essential Oils: Combinations of citric acid with essential oils like cinnamon, basil, and citronella have shown superior synergistic activity against bacteria such as E. coli, Methicillin-resistant S. aureus (MRSA), and Pseudomonas aeruginosa. A combination of cinnamon oil and citric acid was also highly effective against Candida albicans[1]. The treatment of apples with a combination of 1% citric acid and 0.5% clove essential oil proved to be the most efficient sanitizer, showing potential for food safety applications[2][3].

  • With Phenolic Compounds: The combination of citric acid with polyphenol-rich grape seed extract in alginate films resulted in enhanced antioxidant and antimicrobial properties. This suggests a potential for developing bioactive food packaging systems[4].

  • With Other Organic Acids: The combination of citric and acetic acids has demonstrated higher antimicrobial potential than the application of these sanitizing agents separately[2].

Table 1: Synergistic Antimicrobial Effects of Citric Acid with Natural Compounds

Natural CompoundTarget MicroorganismObserved EffectQuantitative DataReference
Cinnamon Oil (0.25-0.50%)S. aureus, E. coli, MRSA, P. aeruginosa, C. albicansSynergistic antimicrobial activity4.3-6.5 log reduction from control[1]
Basil Oil (0.25-0.50%)S. aureus, E. coli, MRSA, P. aeruginosaSynergistic antimicrobial activity4.3-6.5 log reduction from control[1]
Citronella Oil (0.25-0.50%)S. aureus, E. coli, MRSA, P. aeruginosaSynergistic antimicrobial activity4.3-6.5 log reduction from control[1]
Clove Essential Oil (0.5%)Aerobic mesophilic bacteria, yeast, and mold on applesEnhanced sanitizationGreater reduction in microbial counts compared to individual components[2][3]
Grape Seed ExtractE. coli, S. aureusEnhanced antimicrobial activity in alginate films0.5- and 2.5-log reductions, respectively[4]
Acetic AcidVarious bacteriaHigher antimicrobial potentialNot specified[2]

Experimental Protocols:

  • Checkerboard Assay: This method is commonly used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds. Serial dilutions of each compound are prepared and combined in a microtiter plate. The growth of the target microorganism is then monitored. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.

  • Time-Kill Assays: These assays determine the rate at which an antimicrobial agent or combination kills a microbial population. Bacterial or fungal cultures are exposed to the compounds, and the number of viable cells is determined at various time points by plating and colony counting. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

  • Log Reduction Calculation: The antimicrobial efficacy is often expressed as a log reduction, which is calculated as: Log Reduction = log10(A) - log10(B), where A is the number of viable microorganisms before treatment and B is the number of viable microorganisms after treatment.

// Styling A, B, C, D, E, F, G [penwidth=1.5, color="#5F6368"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Workflow for assessing antimicrobial synergy.

Anti-inflammatory Synergy

Citric acid has also been investigated for its synergistic anti-inflammatory properties, particularly in combination with flavonoids.

Key Findings:

  • With Quercetin: A study demonstrated that the combination of citric acid and quercetin has a synergistic effect on reducing the expression of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated U937 cells[5]. This suggests a potential therapeutic application for inflammatory-related diseases.

Experimental Protocols:

  • Cell Culture and Stimulation: Human cell lines, such as U937 pro-monocytes, are cultured and then stimulated with an inflammatory agent like LPS to induce an inflammatory response.

  • Cytokine Expression Analysis: The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) is quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Real-Time Polymerase Chain Reaction (RT-PCR). A significant reduction in cytokine expression by the combination compared to the individual compounds indicates a synergistic anti-inflammatory effect.

Signaling_Pathway_Anti_inflammatory cluster_synergy Synergistic Inhibition LPS LPS Cell U937 Cell LPS->Cell stimulates Inflammation Inflammatory Response Cell->Inflammation IL6 IL-6 Expression Inflammation->IL6 CitricAcid Citric Acid CitricAcid->IL6 inhibits Quercetin Quercetin Synergy Synergistic Inhibition Quercetin->IL6 inhibits Synergy->IL6 stronger inhibition

Anticancer Synergy

Emerging research suggests that citric acid may have a synergistic anti-tumor effect when combined with certain chemotherapeutic drugs.

Key Findings:

  • With Chemotherapeutic Agents: Some studies have indicated that citric acid can have a synergistic anti-tumor effect with drugs like 3-bromopyruvate, cisplatin, and celecoxib, potentially enhancing their lethality against cancer cells[6]. Citrate may inhibit tumor growth through various mechanisms, and dietary supplementation could be beneficial as a cancer therapy[7].

Experimental Protocols:

  • Cell Viability Assays (e.g., MTT Assay): Cancer cell lines are treated with citric acid, a chemotherapeutic drug, and their combination. The cell viability is then assessed to determine if the combination results in a greater reduction in viability compared to the individual agents.

  • Apoptosis Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining are used to quantify the percentage of apoptotic cells. An increase in apoptosis in cells treated with the combination suggests a synergistic effect.

// Styling CitricAcid, ChemoDrug, Combination, CancerCell, EnhancedApoptosis [penwidth=1.5, color="#5F6368"]; } Caption: Logical flow of anticancer synergy.

References

Head-to-head comparison of different Cetraric acid extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Cetraric Acid Isolation

This compound, a prominent secondary metabolite found in lichens of the Cetraria genus, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological applications intensifies, the efficient and effective extraction of this depsidone from its natural source becomes paramount. This guide provides a head-to-head comparison of various extraction techniques for this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.

Executive Summary

The selection of an appropriate extraction method for this compound is a critical step that influences yield, purity, and downstream applications. This guide evaluates conventional and modern extraction techniques, including Solvent Extraction, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). While direct comparative studies on this compound are limited, data from related lichen depsidones provide valuable insights into the efficacy of these methods.

Generally, modern techniques like MAE and UAE offer significant advantages in terms of reduced extraction time and solvent consumption. However, traditional solvent extraction methods remain relevant and effective, particularly when considering scalability and cost. The choice of solvent is also a crucial factor, with acetone and ethanol demonstrating high efficacy in extracting depsidones from lichens.

Comparative Analysis of Extraction Techniques

The following table summarizes the quantitative data gathered from studies on the extraction of this compound and other closely related lichen depsidones. It is important to note that yields can vary significantly based on the lichen species, its geographical origin, and the specific experimental conditions.

Extraction Technique Solvent Key Parameters Yield of Target Depsidone(s) Purity Advantages Disadvantages Reference
Solvent Extraction (Maceration) Acetone24h, room temperatureFumarprotothis compound: 264.41 ± 0.58 mg/g of extractNot SpecifiedSimple, low cost, scalableTime-consuming, large solvent volume[1]
Solvent Extraction (Maceration) Methanol24h, room temperatureFumarprotothis compound: 126.97 ± 1.03 mg/g of extractNot SpecifiedSimple, low costTime-consuming, large solvent volume[1]
Solvent Extraction (Soxhlet) Not SpecifiedNot SpecifiedGenerally higher yield than macerationMay contain more impuritiesExhaustive extractionTime-consuming, large solvent volume, thermal degradation riskInferred from multiple sources
Microwave-Assisted Extraction (MAE) Ethanol5-6 min, 12.7:1 liquid/solid ratioPhenolic compounds: 47.47 mg/gNot SpecifiedRapid, reduced solvent consumptionSpecialized equipment, potential for thermal degradation[2]
Ultrasound-Assisted Extraction (UAE) Ethanol-Water30 min, 1:30 solid/solvent ratio, 80% powerPhenolic compounds: 23.86 ± 1.92 mg/gNot SpecifiedRapid, improved efficiency at lower temperaturesSpecialized equipment, potential for radical formation[3]

Note: Data for MAE and UAE are for total phenolic compounds from different plant matrices and are included to provide a general comparison of these techniques' efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction techniques discussed.

Protocol 1: Solvent Extraction of this compound from Cetraria islandica

This protocol is adapted from studies on the extraction of depsidones from Cetraria islandica.[1][4]

1. Sample Preparation:

  • Air-dry the lichen thalli of Cetraria islandica.

  • Grind the dried thalli into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 10 g of the powdered lichen material.

  • Place the powder in a flask and add 100 mL of acetone (or ethanol).

  • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of the same solvent to ensure maximum recovery.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Purification (Optional):

  • The crude extract can be further purified using techniques such as column chromatography on silica gel or Sephadex LH-20 to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of Lichen Acids

This protocol is a general representation of MAE for lichen metabolites.[2]

1. Sample Preparation:

  • Prepare the dried and powdered lichen material as described in Protocol 1.

2. Extraction:

  • Place 1 g of the powdered lichen in a microwave-safe extraction vessel.

  • Add 12.7 mL of 80% ethanol (liquid/solid ratio of 12.7:1).

  • Secure the vessel in the microwave extractor.

  • Irradiate the sample for 5-6 minutes at a controlled temperature.

3. Post-Extraction Processing:

  • Allow the vessel to cool to room temperature.

  • Filter the extract and evaporate the solvent as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Lichen Acids

This protocol provides a general workflow for UAE of phenolic compounds from plant material.[3]

1. Sample Preparation:

  • Prepare the dried and powdered lichen material as described in Protocol 1.

2. Extraction:

  • Suspend 1 g of the powdered lichen in 30 mL of an ethanol-water mixture in a beaker.

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature and 80% power.

3. Post-Extraction Processing:

  • Filter the extract and evaporate the solvent as detailed in Protocol 1.

Workflow and Method Selection

The selection of an appropriate extraction method depends on various factors including the desired yield and purity, available equipment, and the scale of the operation. The following diagram illustrates a general workflow for the extraction and analysis of this compound.

ExtractionWorkflow General Workflow for this compound Extraction and Analysis cluster_Start Starting Material cluster_Prep Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis and Purification Lichen Lichen Thalli (e.g., Cetraria islandica) Drying Drying Lichen->Drying Grinding Grinding Drying->Grinding Solvent Solvent Extraction (Maceration/Soxhlet) Grinding->Solvent MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration Solvent->Filtration MAE->Filtration UAE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Analysis Quantification (e.g., HPLC) CrudeExtract->Analysis PureCetraricAcid Pure this compound Purification->PureCetraricAcid PureCetraricAcid->Analysis

This compound Extraction and Analysis Workflow

Concluding Remarks

The extraction of this compound from lichens can be achieved through various methods, each with its own set of advantages and limitations. For rapid and efficient extraction with reduced solvent usage, Microwave-Assisted and Ultrasound-Assisted Extraction are compelling options. However, for simplicity and scalability, traditional solvent extraction methods remain a viable choice. The optimal solvent for extracting this compound, a depsidone, appears to be acetone or ethanol. Further research focusing on a direct comparison of these methods for this compound specifically will be invaluable for the scientific community. This guide provides a foundational understanding to aid researchers in making informed decisions for their extraction strategies.

References

Cetraric Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetraric acid, a secondary metabolite predominantly found in lichens, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the currently available experimental data on the in vitro and in vivo efficacy of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities. While research on this compound as an isolated compound is still emerging, this document synthesizes the existing findings to offer a valuable resource for researchers and drug development professionals.

In Vitro vs. In Vivo Efficacy: A Summary of Findings

The majority of studies on this compound have been conducted in vitro, often as a component of lichen extracts rather than as a purified compound. These studies suggest a range of biological activities, although the direct contribution of this compound to the observed effects is not always clear. In vivo data is even more limited, highlighting a significant gap in the current understanding of its therapeutic potential in living organisms.

Anticancer Activity

In vitro studies have explored the cytotoxic effects of lichen extracts containing this compound against various cancer cell lines. However, direct evidence of the anticancer efficacy of isolated this compound is sparse. One study on the lichen Cladonia convoluta isolated this compound, but attributed the observed moderate cytotoxic activity against several cancer cell lines to another constituent, usnic acid[1]. Further research is needed to determine the specific anticancer potential of pure this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in both in vitro and in vivo models, primarily as a component of extracts. A study on a water extract of Callicarpa kwangtungensis, which was found to contain this compound, demonstrated significant anti-inflammatory effects. The extract inhibited the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages in vitro. The study also showed that the extract suppressed the phosphorylation of key proteins in the MAPK signaling pathway and inhibited the NF-κB signaling pathway[2]. In an in vivo rat model of collagen-induced arthritis, the same extract reduced paw swelling and arthritis scores[2]. However, a dissertation study reported that this compound was inactive in microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) inhibition assays in vitro[3]. This discrepancy suggests that the anti-inflammatory effects observed in extracts may be due to synergistic interactions between this compound and other components, or that its mechanism of action lies in different pathways.

Antimicrobial Activity

Extracts from lichens known to contain this compound, such as Bryoria fuscescens, have been evaluated for their antimicrobial properties[4]. However, specific minimum inhibitory concentration (MIC) values for isolated this compound are not well-documented in the available literature. Much of the antimicrobial data pertains to other lichen-derived compounds, such as fumarprotothis compound, which has shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5].

Data Presentation

Table 1: In Vitro Anticancer Activity of Lichen Extracts Containing this compound
Extract SourceCancer Cell LineAssayResultCitation
Cladonia convolutaL1210, 3LL, DU145, MCF7, K-562, U251Not specifiedModerate cytotoxic activity (attributed to usnic acid)[1]

Note: Data for isolated this compound is currently unavailable.

Table 2: In Vitro Anti-inflammatory Activity of an Extract Containing this compound
Extract SourceCell LineInflammatory Mediator/PathwayMethodResultCitation
Callicarpa kwangtungensisRAW264.7 macrophagesNO, TNF-α, IL-6Griess assay, ELISAInhibition of production[2]
Callicarpa kwangtungensisRAW264.7 macrophagesMAPK signaling (JNK, ERK, p38)Western BlotInhibition of phosphorylation[2]
Callicarpa kwangtungensisRAW264.7 macrophagesNF-κB signaling (IκBα)Western BlotIncreased IκBα expression[2]
Table 3: In Vivo Anti-inflammatory Activity of an Extract Containing this compound
Extract SourceAnimal ModelConditionKey FindingsCitation
Callicarpa kwangtungensisRatCollagen-induced arthritisReduced paw swelling and arthritis scores[2]
Table 4: In Vitro Antimicrobial Activity of Lichen Extracts Containing this compound
Extract SourceMicroorganismAssayResultCitation
Bryoria fuscescensCandida albicansBroth microdilutionMIC > 100 µg/mL[4]

Note: This table reflects the activity of the whole extract. The specific contribution of this compound is undetermined.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Determination of Nitric Oxide (NO) Production

The anti-inflammatory potential can be evaluated by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophages are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a short period.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Griess Reaction: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

  • Protein Extraction: Cells treated with the test compound and/or a stimulant (e.g., LPS) are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Pathway (IκBα degradation) TLR4->NFkB Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Cetraric_Acid This compound (in extract) Cetraric_Acid->MAPK Inhibits phosphorylation Cetraric_Acid->NFkB Inhibits (via IκBα)

Caption: Putative Anti-inflammatory Signaling Pathway of this compound-containing Extracts.

Caption: General Experimental Workflow for Efficacy Testing.

Conclusion

The current body of scientific literature suggests that this compound may possess valuable biological activities, particularly in the realm of anti-inflammatory effects. However, a significant portion of the available data is derived from studies on crude lichen or plant extracts, making it challenging to definitively attribute the observed efficacy solely to this compound. There is a clear need for further research focused on the isolation and purification of this compound to enable more precise in vitro and in vivo investigations. Future studies should aim to establish specific IC50 and MIC values, elucidate the detailed mechanisms of action, including the identification of direct molecular targets and signaling pathways, and conduct comprehensive in vivo studies to assess its therapeutic potential and safety profile. Such research will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate world of natural compounds offers a treasure trove of potential therapeutic agents. Among these, the depsidones, a class of polyphenolic compounds primarily found in lichens and fungi, have emerged as potent bioactive molecules with a diverse range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships of cetraric acid and related depsidones, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and drug discovery efforts.

Depsidones are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. Variations in the substituents on this core scaffold give rise to a wide array of derivatives, each with its own unique biological profile. Understanding the relationship between these structural modifications and the resulting biological activity is crucial for the rational design of novel therapeutic agents.

Cytotoxic Activity: A Battleground of Structures

The cytotoxic potential of depsidones against various cancer cell lines has been a major focus of research. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for comparing the potency of these compounds.

CompoundCancer Cell LineActivity (µM)Citation
Hypostictic Acid K562 (Leukemia)GI50: 2.20[3]
B16-F10 (Melanoma)GI50: 13.78[3]
786-0 (Kidney)GI50: 14.24[3]
Salazinic Acid K562 (Leukemia)GI50: 64.36[3]
HT-29 (Colon)GI50: 67.91[3]
B16-F10 (Melanoma)GI50: 78.64[3]
(-)-Usnic Acid L1210 (Leukemia)IC50: 6[4]
3LL (Lewis Lung Carcinoma)IC50: 12.1[4]
DU145 (Prostate)IC50: 15.8[4]
MCF7 (Breast)IC50: 17.8[4]
K-562 (Leukemia)IC50: 8.2[4]
U251 (Glioblastoma)IC50: 6.8[4]
Fumarprotothis compound N2a (Neuroblastoma)Non-toxic at 50 µM[5]
9'-(O-methyl)protothis compound VariousInactive[4]
Lobaric Acid HeLa (Cervical), HCT116 (Colon)Investigated[6]
Lobarstin HeLa (Cervical), HCT116 (Colon)Investigated[6]

Structure-Activity Relationship Insights:

Initial studies suggest that the nature and position of substituents on the depsidone core significantly influence cytotoxicity. For instance, the potent activity of hypostictic acid compared to salazinic acid highlights the importance of specific functional groups. Furthermore, the inactivity of 9'-(O-methyl)protothis compound suggests that methylation at certain positions can abolish cytotoxic effects. The well-studied usnic acid, while not a true depsidone, is a related lichen compound that demonstrates the potential of these natural products. Unfortunately, a significant gap in the current literature is the lack of extensive quantitative data on the cytotoxic effects of this compound itself, hindering a direct comparison with its more studied relatives.

Antimicrobial and Other Biological Activities

Depsidones have also demonstrated a broad spectrum of other biological activities. However, quantitative data for these effects is often less comprehensive than for cytotoxicity.

CompoundActivityOrganism/TargetMeasurement (µg/mL or µM)Citation
Lobaric Acid Anti-inflammatory12(S)-lipoxygenaseIC50: 28.5 µM[7]
Vicanicine Anticancer (tubulin binding)β-tubulinKi: 126.14 µM (in silico)[8]

Structure-Activity Relationship Insights:

The available data, although limited, suggests that specific structural features are also critical for other biological activities. For example, lobaric acid's ability to inhibit 12(S)-lipoxygenase points to its potential as an anti-inflammatory agent. The in silico prediction of vicanicine's interaction with β-tubulin suggests a mechanism of action for its anticancer properties. Further research is needed to establish clear structure-activity relationships for the antimicrobial, antioxidant, and other activities of a wider range of depsidones, including this compound.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is a widely used and reliable method for assessing cell viability and cytotoxicity.

Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the cell number.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the depsidone compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.

Procedure:

  • Preparation of Compound Dilutions: Dissolve the depsidone in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[1][11]

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Principle: The activity of COX enzymes is determined by measuring the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid. The inhibitory effect of a compound is assessed by quantifying the reduction in prostaglandin production.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound (depsidone) for a specific time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination of Reaction and Quantification: Stop the reaction after a defined period. The amount of prostaglandin produced is then quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control (without inhibitor). The IC50 value can then be determined.[2][12]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which depsidones exert their biological effects is crucial for their development as therapeutic agents. While research in this area is ongoing, some key signaling pathways have been identified.

One notable example is the mechanism of action of curdepsidone A , which has been shown to induce apoptosis and inhibit protective autophagy in HeLa cervical cancer cells through the ROS/PI3K/AKT signaling pathway .[13]

CurdepsidoneA_Pathway CurdepsidoneA Curdepsidone A ROS ↑ Reactive Oxygen Species (ROS) CurdepsidoneA->ROS Apoptosis Apoptosis CurdepsidoneA->Apoptosis Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Inhibits Autophagy Protective Autophagy AKT->Autophagy Inhibits Autophagy->Apoptosis Inhibits Wnt_Pathway_Inhibition cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (Proliferation, Survival) TCF_LEF->TargetGenes Depsidones Certain Depsidones Depsidones->beta_catenin_cyto Promote Degradation Cytotoxicity_Workflow start Start: Depsidone Library cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Treatment with Depsidone Derivatives cell_culture->treatment srb_assay 3. SRB Assay treatment->srb_assay data_analysis 4. Data Analysis (Calculate IC50/GI50) srb_assay->data_analysis sar_analysis 5. Structure-Activity Relationship Analysis data_analysis->sar_analysis mechanism_studies 6. Mechanistic Studies (e.g., Western Blot, Flow Cytometry) sar_analysis->mechanism_studies end End: Identification of Lead Compounds mechanism_studies->end

References

Replicating Published Findings on the Anti-inflammatory Effects of Cetraric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific experimental data on the anti-inflammatory effects of isolated Cetraric acid. While extracts of various lichens, such as Cetraria islandica, and other plants known to contain this compound have been investigated for their anti-inflammatory properties, the direct contribution of this compound to these effects remains largely unquantified in publicly available research. This guide summarizes the current state of knowledge and provides a framework for future research aimed at elucidating the specific anti-inflammatory activity of this compound.

Current Landscape of Research

Initial searches for the anti-inflammatory effects of "this compound" are often confounded by the prevalence of research on the structurally distinct and more common "Citric acid." Focused inquiries on "this compound" reveal its identification as a constituent in certain plant and lichen extracts that exhibit anti-inflammatory activity.

One study on the aqueous extract of Callicarpa kwangtungensis, which contains this compound, demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. The extract was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Mechanistically, the extract was shown to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, P38, and JNK) and promote the expression of IκBα, an inhibitor of the NF-κB signaling pathway.[1] However, as this research was conducted on a crude extract, these effects cannot be exclusively attributed to this compound.

Furthermore, a doctoral dissertation that investigated various lichen-derived compounds for their anti-inflammatory potential did not provide specific data on the activity of this compound on microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[2]

An in silico study involving molecular docking has suggested a potential binding affinity of this compound for the 5-lipoxygenase enzyme, hinting at a possible mechanism of action. However, these computational predictions require experimental validation.

It is important to note that a study on a compound isolated from bambara groundnut, which shares the same molecular formula as this compound (C20H18O9), reported a significant inhibitory effect on lipoxygenase with an IC50 value of 2.16 ± 0.14 µg/mL.[3] However, the authors clarified that the chemical structure of this compound is different from that of this compound.

Proposed Experimental Framework for Replicating and Expanding on Findings

Given the limited data, researchers aiming to investigate the anti-inflammatory effects of this compound should focus on a systematic in vitro evaluation of the purified compound. The following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies Isolation Isolation and Purification of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Isolation->Cytotoxicity NO_Inhibition Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages Cytotoxicity->NO_Inhibition Cytokine_Analysis Pro-inflammatory Cytokine Analysis (TNF-α, IL-6, IL-1β via ELISA) NO_Inhibition->Cytokine_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (COX-2, 5-LOX) Cytokine_Analysis->Enzyme_Inhibition If significant inhibition is observed Western_Blot_MAPK Western Blot Analysis (p-ERK, p-p38, p-JNK) Enzyme_Inhibition->Western_Blot_MAPK Western_Blot_NFkB Western Blot Analysis (p-IκBα, p-p65) Enzyme_Inhibition->Western_Blot_NFkB G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways cluster_2 Inflammatory Response LPS LPS MAPK MAPK (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway (IκBα degradation, p65 activation) LPS->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Cetraric_Acid This compound Cetraric_Acid->MAPK Cetraric_Acid->NFkB

References

Safety Operating Guide

Navigating the Disposal of Cetraric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before addressing disposal, it is essential to handle the chemical appropriately to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol for Citric Acid

The following procedures are outlined for the disposal of Citric Acid. These steps should not be applied to Cetraric Acid without explicit approval from a certified safety professional.

  • Waste Identification and Segregation:

    • Characterize the waste stream. Determine if the Citric Acid waste is in a solid or liquid form and if it is mixed with other chemicals.

    • Segregate Citric Acid waste from other chemical waste streams to prevent unintended reactions.

  • Small Spills Management:

    • For minor spills, trained personnel should wear appropriate PPE.

    • If the material is a solid, carefully sweep it up to avoid generating dust.

    • If it is a liquid, absorb it with an inert material.

    • Place the contained waste into a designated, labeled, and sealed container for hazardous waste disposal.[1]

  • Large Spills Management:

    • In the event of a large spill, evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's EHS department for emergency response and cleanup.

  • Container Management:

    • Empty containers that held Citric Acid should be triple-rinsed with a suitable solvent.[2]

    • The rinsate should be collected and disposed of as hazardous waste.[1][2]

    • Properly cleaned containers can then be recycled or disposed of as non-hazardous waste, in accordance with local regulations.

  • Disposal of Waste Solutions:

    • Waste solutions containing Citric Acid may be classified as hazardous waste depending on their concentration and pH.[1]

    • Solutions with a pH of 6 or lower, or a concentration of 1% or greater, are typically managed as dangerous waste.[3]

    • Collect these solutions in a compatible, clearly labeled waste container.[3]

    • Do not neutralize hazardous waste unless it is a specifically permitted procedure at your facility.[1]

    • For very dilute solutions (less than 1% concentration and a pH between 6 and 9) that do not exhibit other hazardous characteristics, drain disposal may be an option, but this requires verification and approval from your local EHS office.[1]

Quantitative Data Summary for Citric Acid Disposal

ParameterGuidelineCitation
Hazardous Waste pH ≤ 6[3]
Hazardous Waste Concentration ≥ 1%[3]
Permissible Drain Disposal pH 6 - 9 (with EHS approval)[1]
Permissible Drain Disposal Conc. < 1% (with EHS approval)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a chemical waste stream, using Citric Acid as an example.

DisposalWorkflow Chemical Waste Disposal Decision Workflow start Identify Chemical Waste is_cetraric Is the waste this compound? start->is_cetraric consult_ehs Consult Institutional EHS for Specific Guidance is_cetraric->consult_ehs Yes is_citric Is the waste Citric Acid? is_cetraric->is_citric No unknown Unknown Chemical: Treat as Hazardous Waste & Consult EHS is_citric->unknown No check_concentration Concentration ≥ 1% or pH ≤ 6? is_citric->check_concentration Yes hazardous_waste Dispose as Hazardous Waste in a Labeled Container check_concentration->hazardous_waste Yes check_ehs_approval EHS Approval for Drain Disposal? check_concentration->check_ehs_approval No check_ehs_approval->hazardous_waste No drain_disposal Dispose Down the Drain with Copious Amounts of Water check_ehs_approval->drain_disposal Yes

Caption: Decision workflow for chemical waste disposal.

Disclaimer: The information provided is intended for guidance and is based on publicly available data for Citric Acid. It is not a substitute for professional safety advice. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) for any chemical you are handling. The responsibility for safe and compliant chemical disposal rests with the individual researcher and their institution.

References

Essential Safety and Operational Guide for Handling Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cetraric acid" did not yield specific safety and handling information. The following guidance is provided for Citric acid , a similarly named but chemically distinct compound. It is crucial to verify the identity of your substance and consult its specific Safety Data Sheet (SDS) before handling.

This guide furnishes essential safety protocols, operational procedures, and disposal plans for the laboratory use of Citric acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific procedures being performed to determine the appropriate level of personal protective equipment. The following table outlines the minimum required PPE for handling Citric acid in a laboratory setting.[1][2]

Body PartProtectionSpecification
Eyes/Face Safety Goggles/GlassesMust be worn with side shields. A face shield may be required when there is a risk of splashing.[1][3]
Hands Chemical-Resistant GlovesNitrile, neoprene, butyl, or Viton gloves are recommended. Always inspect gloves for integrity before use.[4]
Body Laboratory CoatA fully-buttoned lab coat is mandatory. Consider a chemically resistant apron for larger quantities or when splashing is likely.
Respiratory Respirator (if required)Not generally required if handled in a well-ventilated area or a chemical fume hood.[1][2][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[3][5][6] Personnel must be enrolled in a respiratory protection program.[4]
Hazard Identification and First Aid

Citric acid is classified as a substance that can cause serious eye irritation and may cause respiratory irritation.[6][7][8] Ingestion may lead to gastrointestinal tract irritation.[9]

Exposure RouteSymptomsFirst Aid Measures
Eye Contact Serious irritation, redness, pain, tearing.[8][9]Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][3][9] Remove contact lenses if present and easy to do.[3][9] Seek medical attention if irritation persists.[3][9]
Skin Contact May cause skin irritation, redness, and itching in susceptible individuals.[8][9]Remove contaminated clothing. Wash the affected area with soap and water.[3] Seek medical attention if irritation develops or persists.[3]
Inhalation May cause respiratory tract irritation.[6][7][9]Move the person to fresh air.[3][6][9] If breathing is difficult, provide oxygen.[3][9] Seek medical advice if discomfort or irritation persists.[3]
Ingestion May cause gastrointestinal irritation.[9]Rinse mouth with water.[3][7] Do not induce vomiting.[3][9] Drink plenty of water.[9] Seek medical attention if you feel unwell.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle Citric acid in a well-ventilated area.[1][3][10]

  • Chemical Fume Hood: For procedures that may generate dust or aerosols, a certified laboratory chemical fume hood should be used.[5][10]

Safe Handling Procedures:

  • Preparation: Designate a specific work area. Ensure all necessary PPE is donned correctly before handling.

  • Handling: Avoid contact with eyes, skin, and clothing.[1][3][10] Minimize dust generation and accumulation.[10] Take precautionary measures against static discharge when handling powdered forms.[10]

  • Hygiene: Wash hands thoroughly after handling the substance.[3][7][10] Do not eat, drink, or smoke in the work area.[11]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[1][10]

  • Keep containers tightly closed and properly labeled.[1][10]

  • Incompatible materials include strong oxidizing agents, strong bases, and metal nitrates.[10]

  • Store below eye level and consider using secondary containment, such as polyethylene tubs.[4][10]

Disposal Plan: Spill Cleanup and Waste Management

Spill Cleanup:

  • Small Spills: For small spills that can be cleaned up in approximately 10 minutes by trained personnel, carefully sweep up solids, avoiding dust generation.[4][10] Place the material in a suitable, sealed container for disposal.[10]

  • Large Spills: Evacuate the area.[10] Prevent further leakage if it is safe to do so.[10] Contact your institution's environmental health and safety department for assistance.[10]

Waste Disposal:

  • Waste Citric acid may be classified as dangerous waste depending on its concentration and pH.[10]

  • Solutions with a pH of 6 or lower, or a concentration of 1% or greater, must be managed as dangerous waste.[4][10]

  • Collect waste in a compatible, labeled container (e.g., polyethylene).[4][10]

  • Dispose of waste in accordance with local, state, and federal regulations.[1][12] Do not dispose of down the drain unless permitted by local regulations for dilute, non-hazardous solutions.[10]

  • Empty containers should be rinsed three times with an appropriate solvent, and the rinsate collected for disposal as hazardous waste.[10][12]

Workflow for Safe Handling of Citric Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_area Prepare Well-Ventilated Area / Fume Hood prep_ppe->prep_area handle_weigh Weigh/Measure Citric Acid (Minimize Dust) prep_area->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon disposal_collect Collect Waste in Labeled Container handle_procedure->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_wash->cleanup_store disposal_dispose Dispose According to Institutional & Local Regulations disposal_collect->disposal_dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.